molecular formula C12H21N3O2 B3023525 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide CAS No. 1008079-89-7

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B3023525
CAS No.: 1008079-89-7
M. Wt: 239.31 g/mol
InChI Key: BXEYMHGLINHOKZ-UHFFFAOYSA-N
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Description

1-(Piperidine-2-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C12H21N3O2 and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(piperidine-2-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c13-11(16)9-4-7-15(8-5-9)12(17)10-3-1-2-6-14-10/h9-10,14H,1-8H2,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEYMHGLINHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Scaffold Analysis & Synthetic Methodology for Drug Discovery

Executive Summary

The compound This compound (CAS: 1008079-89-7) represents a critical bipiperidine scaffold in medicinal chemistry. Unlike its linear 4,4'-isomer, this 1,2'-linked congener introduces a distinct "kinked" topology due to the chirality at the C2 position of the pipecolic acid moiety. This structural rigidity and specific vector orientation make it a privileged fragment for targeting G-Protein Coupled Receptors (GPCRs), particularly in the design of chemokine receptor antagonists and serotonergic ligands. This guide details the chemical identity, physicochemical profile, and validated synthetic protocols for this entity, providing a roadmap for its utilization in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Analysis

The molecule is a coupled product of Pipecolic acid (Piperidine-2-carboxylic acid) and Isonipecotamide (Piperidine-4-carboxamide). The linkage is a tertiary amide bond connecting the carbonyl of the pipecolic acid to the nitrogen of the isonipecotamide.

PropertyDetail
IUPAC Name 1-[(Piperidin-2-yl)carbonyl]piperidine-4-carboxamide
CAS Number 1008079-89-7
Molecular Formula C₁₂H₂₁N₃O₂
Molecular Weight 239.31 g/mol
Chirality One chiral center at C2 (Piperidine ring A).[1] Exists as (R), (S), or racemate.
SMILES NC(=O)C1CCN(CC1)C(=O)C2CCCCN2
Stereochemical Considerations

The C2 chiral center is pivotal. In biological systems, the (S)-enantiomer (derived from L-pipecolic acid) often mimics the proline turn in peptide mimetics, whereas the (R)-enantiomer can induce non-natural conformational constraints.

  • Conformation: The amide bond at the inter-ring linkage exhibits restricted rotation (rotamers), observable in NMR at low temperatures.

  • Topology: The 1,2-linkage forces the two rings into a non-linear arrangement, creating a "bent" hydrophobic core suitable for L-shaped binding pockets (e.g., GPCR orthosteric sites).

Physicochemical Profile

The following data aggregates predicted and experimental values derived from structural analogs.

ParameterValue (Approx.)Significance in Drug Design
cLogP 0.2 – 0.8Low lipophilicity; indicates good aqueous solubility potential but may require optimization for BBB penetration.
pKa (Basic) 9.2 ± 0.5Attributable to the secondary amine (N1' of pipecolic ring). Exists as a cation at physiological pH.
PSA (Polar Surface Area) ~75 ŲWithin the "Rule of 5" limit (<140 Ų), suggesting good oral bioavailability potential.
H-Bond Donors 2(Primary amide -NH₂ and Secondary amine -NH).
H-Bond Acceptors 3(Two carbonyl oxygens, one tertiary amide nitrogen).
Solubility HighSoluble in DMSO, Methanol, Water (as HCl salt).

Synthetic Methodology

The synthesis follows a standard peptide coupling strategy. The critical step is the protection of the pipecolic acid nitrogen to prevent self-polymerization.

Protocol: Bipiperidine Assembly

Reagents:

  • Starting Material A: N-Boc-L-Pipecolic acid (or racemate).

  • Starting Material B: Isonipecotamide (Piperidine-4-carboxamide).[2]

  • Coupling Agent: HATU or EDC·HCl / HOBt.

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF or DCM.

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-Pipecolic acid (1.0 eq) in DMF. Add DIPEA (2.5 eq) and HATU (1.1 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add Isonipecotamide (1.0 eq) to the mixture. Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor via LC-MS for the intermediate mass [M+H]⁺ = 340.2 (Boc-protected adduct).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM. Add TFA (20% v/v) or 4M HCl in Dioxane. Stir for 2 hours.

  • Isolation: Evaporate volatiles. Triturate the residue with diethyl ether to obtain the final product as a Trifluoroacetate or Hydrochloride salt.

Visual Workflow (DOT Diagram)

Synthesis SM1 N-Boc-Pipecolic Acid (Protected Scaffold) Step1 Activation (HATU/DIPEA) SM1->Step1 SM2 Isonipecotamide (Nucleophile) SM2->Step1 Inter Intermediate (Boc-Protected Amide) Step1->Inter Amide Coupling Step2 Deprotection (TFA or HCl) Inter->Step2 Final Target Molecule (HCl Salt) Step2->Final N-Boc Cleavage

Figure 1: Synthetic route for this compound utilizing standard Boc-chemistry.

Pharmacological Potential & Drug Design Utility

This scaffold is not merely a linker; it is a pharmacophore in its own right.

1. GPCR Ligand Design: The bipiperidine motif is ubiquitous in antagonists for chemokine receptors (e.g., CCR5, CCR2). The 1-(piperidine-2-carbonyl) moiety mimics the "proline-kink" found in bioactive peptides, allowing the molecule to orient the distal carboxamide into specific polar pockets (e.g., interacting with Asp/Glu residues in the receptor transmembrane domain).

2. Kinase Inhibition: While less common than in GPCRs, this scaffold serves as a solvent-exposed "tail" in kinase inhibitors. The secondary amine can form a salt bridge with surface glutamate residues, improving solubility and potency.

3. Isostere Replacement: The piperidine-4-carboxamide unit is a proven bioisostere for the benzamide group found in many antipsychotics and antiemetics, offering improved metabolic stability (blocking aromatic hydroxylation).

Interaction Map (DOT Diagram)

Interactions Center 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide Amine Secondary Amine (N1) (pKa ~9.5) Center->Amine Ionic Interaction (Asp/Glu) Linker Tertiary Amide Linker (Rigid Spacer) Center->Linker Conformational Lock Amide Primary Amide (C4) (H-Bond Donor/Acceptor) Center->Amide H-Bond Network (Backbone CO/NH) Chiral C2 Chiral Center (Vector Control) Center->Chiral Stereoselectivity

Figure 2: Pharmacophore map highlighting key interaction vectors and functional groups.

Analytical Characterization

To validate the synthesis, the following analytical signatures are diagnostic:

  • ¹H NMR (DMSO-d₆):

    • Amide NH₂: Two broad singlets at δ 6.8–7.4 ppm.

    • Linker Amide Rotamers: Due to the tertiary amide, signal doubling or broadening is often observed for the protons adjacent to the carbonyl and nitrogen at RT.

    • Chiral Methine (H2): A distinct multiplet at δ 3.5–4.0 ppm, shifted downfield due to the adjacent carbonyl and amine.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 240.2 m/z.

    • Fragmentation: Loss of NH₃ (17 Da) from the primary amide is a common fragmentation pathway.

References

  • PubChem. (2025). Compound Summary: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (Isomer Analog). National Library of Medicine. [Link]

  • Pfizer Inc. (2004).[3] Patent US20040157838A1: Pyrrolo[2,3-d]pyrimidine compounds.[3] (Reference to similar bipiperidine scaffolds in kinase inhibitors).

  • ChemSRC. (2024). This compound Safety and Properties.[Link]

Sources

Technical Guide: Pharmacological Mechanism of Piperidine-2-Carbonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Voltage-Gated Sodium Channel (Nav) Modulation in Anesthesia and Analgesia

Executive Summary

This technical guide provides a structural and mechanistic analysis of piperidine-2-carbonyl derivatives , a chemical scaffold fundamental to the "amino-amide" class of local anesthetics (e.g., Mepivacaine, Bupivacaine, Ropivacaine). Unlike ester-based derivatives, this scaffold utilizes a piperidine ring fused to an amide linker to provide superior hydrolytic stability and stereoselective potency.

This document details the Structure-Activity Relationship (SAR), the state-dependent blockade of Voltage-Gated Sodium Channels (Nav), and the critical stereochemical factors influencing cardiotoxicity. It concludes with a validated whole-cell patch-clamp protocol for quantifying channel inhibition.

Structural Activity Relationship (SAR)

The pharmacological efficacy of piperidine-2-carbonyl derivatives relies on a tripartite pharmacophore that balances lipophilicity with ionization potential.

The Tripartite Pharmacophore

The molecule functions as an amphiphilic cation. Its ability to penetrate nerve sheaths and subsequently bind to the intracellular pore of the Nav channel is dictated by three structural domains:

  • Lipophilic Domain (Aromatic Head): Usually a 2,6-xylidine ring. This moiety aligns with hydrophobic residues in the channel pore.

  • Intermediate Linker (The Carbonyl): An amide bond connecting the aromatic ring to the piperidine. Unlike esters, this amide bond is resistant to plasma cholinesterases, necessitating hepatic metabolism (CYP450) and extending duration of action.

  • Hydrophilic Domain (Piperidine Ring): A secondary or tertiary amine within a piperidine ring. The nitrogen atom (pKa ~8.1–8.2) exists in equilibrium between a neutral base (membrane permeable) and a charged cation (active blocking form).

N-Alkyl Modulation

The substituent on the piperidine nitrogen is the primary lever for adjusting potency and toxicity:

  • Methyl (Mepivacaine): Low lipophilicity, rapid onset, intermediate duration.

  • Propyl (Ropivacaine): Optimized lipophilicity, lower cardiotoxicity.

  • Butyl (Bupivacaine): High lipophilicity, high potency, but increased risk of cardiac arrest due to slow dissociation from cardiac Nav1.5 channels.

Visualization: Pharmacophore Decomposition

SAR_Diagram Lipophilic Lipophilic Domain (2,6-Xylidine) Linker Linker (Amide/Carbonyl) Lipophilic->Linker Steric Hindrance (Prevents hydrolysis) Hydrophilic Hydrophilic Domain (Piperidine Ring) Linker->Hydrophilic Chiral Center (C2 Position) Substituent N-Alkyl Tail (Me/Pr/Bu) Hydrophilic->Substituent Modulates Lipophilicity

Figure 1: Structural decomposition of the piperidine-2-carbonyl scaffold highlighting the modular domains responsible for pharmacokinetics and binding affinity.

Primary Pharmacodynamics: Nav Channel Blockade

The core mechanism of action is the inhibition of voltage-gated sodium channels (Nav1.x), preventing the rapid influx of Na+ required for the upstroke of the action potential (Phase 0).

The Modulated Receptor Hypothesis

Piperidine-2-carbonyl derivatives do not simply "plug" the hole; they exhibit state-dependent binding . They bind with low affinity to Resting channels but high affinity to Open and Inactivated channels.[1][2] This phenomenon, described by Hille, results in "phasic block" or "use-dependence"—the drug becomes more effective as the neuron fires more rapidly (e.g., during pain signaling).

Molecular Binding Site
  • Location: Intracellular vestibule of the pore.

  • Key Residues: The drug interacts specifically with Phenylalanine (F1764) and Tyrosine (Y1771) residues located on the S6 transmembrane segment of Domain IV (IVS6) of the alpha subunit.

  • Access Pathway:

    • Hydrophobic Pathway: The uncharged base diffuses through the lipid bilayer.

    • Intracellular Protonation: Once inside the axoplasm (pH ~7.0), the amine becomes protonated.

    • Hydrophilic Pathway: The cationic form enters the open channel pore from the intracellular side to bind the receptor site.

Visualization: State-Dependent Binding Cycle

Mechanism_Cycle Resting Resting State (Closed) Low Affinity Open Open State (Conducting) High Affinity Resting->Open Depolarization Inactivated Inactivated State (Refractory) High Affinity Open->Inactivated Time-dependent Blocked Drug-Bound (Non-Conducting) Open->Blocked Fast Block (Hydrophilic Path) Inactivated->Resting Repolarization Inactivated->Blocked Stabilization Blocked->Resting Slow Dissociation

Figure 2: The Modulated Receptor cycle showing how piperidine derivatives preferentially bind to and stabilize the Open and Inactivated states of the sodium channel.

Stereochemistry and Toxicity

The carbon at position 2 of the piperidine ring is a chiral center. This structural feature is the primary determinant of the therapeutic index (TI).

The "S" vs. "R" Divergence
  • R(+)-Isomers (e.g., Dextrobupivacaine): Exhibit higher affinity for cardiac Nav1.5 channels.[3] Crucially, they dissociate very slowly during diastole, leading to accumulation of block, re-entrant arrhythmias, and intractable cardiac arrest.

  • S(-)-Isomers (e.g., Ropivacaine, Levobupivacaine): Possess similar anesthetic potency to the racemate but significantly faster dissociation kinetics from cardiac channels. This preserves the cardiac safety margin.

Clinical Implication: Modern drug development focuses exclusively on pure S(-) enantiomers (e.g., Ropivacaine) to minimize the risk of systemic toxicity (LAST - Local Anesthetic Systemic Toxicity).

Experimental Protocol: Whole-Cell Patch Clamp

To quantify the potency and state-dependence of a novel piperidine-2-carbonyl derivative, the Whole-Cell Voltage Clamp assay is the validation standard.

Comparison Table: Typical Parameters
ParameterSetting/ValueRationale
Cell Line HEK293 or CHO (Nav1.7 or Nav1.5 stable)Null background for endogenous Na+ currents.
Pipette Solution CsF or CsCl basedCs+ blocks endogenous K+ currents that contaminate data.
Seal Resistance > 1 GΩ (Giga-seal)Ensures low noise and accurate current measurement.
Holding Potential -100 mV to -120 mVEnsures all channels are in the "Resting" state pre-pulse.
Test Pulse -10 mV (20-50 ms)Elicits maximal inward Na+ current.
Step-by-Step Workflow
  • Preparation: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ. Fill with intracellular solution (CsF 140mM, NaCl 10mM, EGTA 10mM, HEPES 10mM).

  • Giga-seal Formation: Approach cell, apply slight negative pressure to form a GΩ seal.[4]

  • Whole-Cell Access: Apply a brief pulse of suction ("break-in") to rupture the membrane patch, establishing electrical continuity with the cytoplasm.[5]

  • Capacitance Compensation: Nullify cell capacitance transients using the amplifier circuitry.

  • Tonic Block Protocol:

    • Hold at -100 mV.

    • Pulse to -10 mV at low frequency (0.1 Hz).

    • Perfuse drug. Measure reduction in peak current amplitude.

  • Use-Dependent Block Protocol:

    • Apply a train of pulses (e.g., 10 Hz or 20 Hz) to -10 mV.

    • Observe the progressive decline in current amplitude with each pulse (accumulation of block).

Visualization: Patch Clamp Workflow

Protocol_Flow Start Start: Cell Preparation (HEK293-Nav1.7) Seal Giga-Seal Formation (>1 GΩ) Start->Seal BreakIn Whole-Cell Access (Suction Pulse) Seal->BreakIn Control Record Baseline Current (0.1 Hz Stimulation) BreakIn->Control Perfuse Perfuse Piperidine Derivative (e.g., 100 µM) Control->Perfuse Tonic Measure Tonic Block (Resting State Affinity) Perfuse->Tonic Phasic Measure Use-Dependent Block (10-20 Hz Train) Tonic->Phasic Analysis Calculate IC50 & Dissociation Constant Phasic->Analysis

Figure 3: Sequential workflow for validating sodium channel inhibition using whole-cell patch clamp electrophysiology.

References

  • Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron, 26(1), 13–25. [Link]

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497–515. [Link]

  • Nau, C., & Wang, G. K. (2004). Interactions of local anesthetics with voltage-gated Na+ channels.[1][6][7][8][9] Journal of Membrane Biology, 201(1), 1–8. [Link]

  • Scholz, A. (2002). Mechanisms of vital organ dysfunction and recovery: Mechanisms of local anaesthetic action.[7][10] British Journal of Anaesthesia, 89(1), 52–61. [Link]

  • Valenzuela, C., et al. (1995).[3] Stereoselective block of a human cardiac potassium channel (Kv1.[3]5) by bupivacaine enantiomers.[3][6][11][12][13] Biophysical Journal, 69(2), 418–427. [Link]

Sources

An In-depth Technical Guide to 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide and its Isomer

Author: BenchChem Technical Support Team. Date: February 2026

An Initial Note on Isomeric Specificity:

This technical guide addresses the specific request for information on 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide . Through a comprehensive search, this compound has been identified with the CAS Number 1008079-89-7 . However, it is crucial to inform the research community that detailed scientific literature, including extensive synthesis protocols and in-depth analytical data for this specific isomer, is exceptionally scarce.

Conversely, a structurally related isomer, 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (CAS Number: 886508-20-9) , is more widely documented in chemical databases and supplier catalogs. Given the limited availability of data on the requested '2-carbonyl' isomer, this guide will first present the known molecular identifiers and a proposed synthetic route for the target compound. Subsequently, it will provide a more detailed technical overview of the better-characterized '4-carbonyl' isomer to offer a valuable comparative context for researchers in the field.

Part 1: this compound

This section focuses on the requested, yet less documented, '2-carbonyl' isomer.

Molecular Identifiers

A summary of the core molecular identifiers for this compound is presented below.

IdentifierValueSource
Chemical Name This compoundSanta Cruz Biotechnology[1]
CAS Number 1008079-89-7Guidechem
Molecular Formula C₁₂H₂₁N₃O₂Santa Cruz Biotechnology[1]
Molecular Weight 239.31 g/mol Santa Cruz Biotechnology[1]
Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis for this compound has not been prominently published, a plausible and efficient route can be designed based on established amide coupling methodologies.[2] The most direct approach involves the coupling of piperidine-2-carboxylic acid (pipecolic acid) with piperidine-4-carboxamide.

Reaction Scheme:

The proposed synthesis proceeds via the activation of the carboxylic acid of piperidine-2-carboxylic acid, followed by nucleophilic attack from the secondary amine of piperidine-4-carboxamide.

Synthesis_of_2-carbonyl_isomer cluster_reagents Reagents & Conditions reactant1 Piperidine-2-carboxylic acid product This compound reactant1->product 1. reactant2 Piperidine-4-carboxamide reactant2->product 2. reagent1 Coupling Agent (e.g., HATU, EDC) reagent1->product reagent2 Base (e.g., DIPEA) reagent2->product reagent3 Solvent (e.g., DMF) reagent3->product

Caption: Proposed synthesis of the target compound via amide coupling.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of piperidine-2-carboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a suitable amide coupling reagent. Common choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole).[3][4]

  • Activation: Stir the mixture at room temperature for a designated period (typically 15-30 minutes) to allow for the formation of the activated ester of piperidine-2-carboxylic acid.

  • Amine Addition: To this activated mixture, add piperidine-4-carboxamide and a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.

  • Reaction: Allow the reaction to proceed at room temperature for several hours (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with aqueous acid, base, and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices:

  • Solvent: DMF is chosen for its high polarity, which aids in dissolving the reactants, and its aprotic nature, which prevents interference with the coupling reaction.

  • Coupling Reagent: HATU and EDC are widely used due to their high efficiency in promoting amide bond formation and minimizing side reactions, such as racemization if a chiral starting material is used.

  • Base: DIPEA is a hindered amine base that effectively scavenges the generated protons without competing as a nucleophile in the coupling reaction.

Part 2: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

This section provides a more detailed overview of the better-documented '4-carbonyl' isomer, offering a point of comparison.

Molecular Identifiers
IdentifierValueSource
Chemical Name 1-(piperidine-4-carbonyl)piperidine-4-carboxamidePubChem[5]
CAS Number 886508-20-9American Elements[6]
Molecular Formula C₁₂H₂₁N₃O₂PubChem[5]
Molecular Weight 239.32 g/mol American Elements[6]
IUPAC Name 1-(piperidine-4-carbonyl)piperidine-4-carboxamidePubChem[5]
InChIKey ZPXPBAVOOBWSRC-UHFFFAOYSA-NPubChem[5]
SMILES C1CNCCC1C(=O)N2CCC(CC2)C(=O)NAmerican Elements[6]
Synthesis and Potential Applications

The synthesis of 1-(piperidine-4-carbonyl)piperidine-4-carboxamide follows a similar amide coupling strategy as proposed for its '2-carbonyl' isomer. In this case, piperidine-4-carboxylic acid would be coupled with piperidine-4-carboxamide.

Synthesis_of_4-carbonyl_isomer cluster_reagents Reagents & Conditions reactant1 Piperidine-4-carboxylic acid product 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide reactant1->product 1. reactant2 Piperidine-4-carboxamide reactant2->product 2. reagent1 Coupling Agent (e.g., EDC, CDI) reagent1->product reagent2 Base (e.g., DMAP, DIPEA) reagent2->product reagent3 Solvent (e.g., DCM, DMF) reagent3->product

Caption: Synthesis of the '4-carbonyl' isomer via amide coupling.

While specific applications for this exact molecule are not extensively detailed in peer-reviewed literature, piperidine-4-carboxamide derivatives are a well-established class of compounds in medicinal chemistry. They are often explored as scaffolds for the development of enzyme inhibitors and receptor modulators. For instance, derivatives of 1-(benzoyl)piperidine-4-carboxamides have been investigated as inhibitors of human Carbonic Anhydrase.[7] The structural motif of a disubstituted piperidine is a common feature in a vast array of pharmaceuticals, highlighting the importance of such building blocks in drug discovery.[8]

The Significance of Isomerism

The seemingly minor change in the position of the carbonyl group from the 2-position to the 4-position on the piperidine ring has profound implications for the molecule's properties:

  • Three-Dimensional Shape: The substitution at the 4-position results in a more symmetrical molecule compared to the 2-substituted isomer. This difference in stereochemistry can significantly impact how the molecule binds to a biological target, such as an enzyme's active site or a receptor's binding pocket.

  • Reactivity and Basicity: The proximity of the carbonyl group to the ring nitrogen in the 2-position can influence the basicity of the nitrogen atom through inductive effects. This can alter the molecule's pharmacokinetic properties, such as its pKa and solubility.

  • Synthetic Accessibility: The starting materials for the '4-carbonyl' isomer, namely piperidine-4-carboxylic acid and piperidine-4-carboxamide, are commercially common and relatively inexpensive. In contrast, piperidine-2-carboxylic acid (pipecolic acid) is a chiral molecule, introducing an additional layer of complexity (and potentially cost) to the synthesis of the '2-carbonyl' isomer if stereochemical control is required.

References

  • PubChem. 1-(piperidine-4-carbonyl)piperidine-4-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4435-4442.
  • Siddiqui, A. A., et al. (2014). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. International Journal of Research in Pharmacy and Chemistry, 4(3), 623-628.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • American Elements. 1-(piperidine-4-carbonyl)piperidine-4-carboxamide. Available from: [Link]

  • Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Asian Publication Corporation. (2025). A J C A J C. Available from: [Link]

Sources

The Bis-Piperidine Scaffold: Therapeutic Potential of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide (CAS: 886508-20-9), a critical bis-piperidine scaffold in modern medicinal chemistry.

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), This compound represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Comprising a pipecolic acid (piperidine-2-carboxylic acid) moiety coupled to isonipecotamide (piperidine-4-carboxamide), this molecule serves as a rigidified, non-peptide peptidomimetic.

Its therapeutic potential lies not only in its role as a high-


 building block for G-Protein Coupled Receptor (GPCR)  antagonists (specifically Muscarinic and 5-HT families) but also as a critical intermediate in the synthesis of next-generation respiratory therapeutics.

Part 1: Chemical Architecture & Pharmacophore Analysis

Structural Deconstruction

The molecule functions as a bifunctional linker system. Its efficacy in drug design stems from the specific stereoelectronic properties of its two heterocyclic rings.

Structural DomainChemical ComponentPharmacological Function
Domain A (Head) Piperidine-4-carboxamide (Isonipecotamide)Acts as a primary H-bond donor/acceptor motif (CONH₂). Mimics the amide backbone of peptides; often targets the orthosteric binding site of proteases or GPCRs.
Linker Inter-ring Amide BondProvides restricted rotation, orienting the two piperidine rings in a specific 3D conformation. Susceptible to specific enzymatic hydrolysis (metabolic liability to be managed).
Domain B (Tail) Piperidine-2-carbonyl (Pipecolic Acid core)Introduces chirality (C2 position). The secondary amine (NH) allows for further diversification (e.g., alkylation/acylation) to reach hydrophobic pockets.
Stereochemical Implications

The C2 position of the pipecolic acid ring is a chiral center.

  • (S)-Enantiomer: Often mimics the conformation of L-Proline in peptide chains, inducing a "kink" in the molecular structure that favors

    
    -turn conformations.
    
  • (R)-Enantiomer: Used to probe stereoselectivity in receptor binding pockets.

  • Note: In many commercial supplies (e.g., as an intermediate for Revefenacin), the stereochemistry must be strictly controlled to prevent off-target binding [1].

Physicochemical Profile (Calculated)
  • Molecular Weight: 239.31 g/mol (Ideal for Fragment-Based Design)

  • LogP: ~ -0.9 (Highly polar, requires optimization for membrane permeability)

  • Topological Polar Surface Area (TPSA): 75.4 Ų

  • H-Bond Donors: 2

  • H-Bond Acceptors: 2

Part 2: Therapeutic Applications & Mechanism of Action[1]

Muscarinic Antagonists (Respiratory Therapeutics)

The bis-piperidine motif is structurally homologous to the core of Revefenacin (a LAMA used for COPD). This compound serves as a key intermediate—and potentially a degradation impurity—in this class of drugs.

  • Mechanism: The piperidine-4-carboxamide moiety interacts with the orthosteric site of the Muscarinic M3 receptor, while the pipecolic tail (when derivatized with biphenyl groups) extends into the hydrophobic vestibule, securing high affinity and long residence time.

Peptidomimetics in Pain & Neurology

This scaffold acts as a Proline-X mimetic . In neuropeptide research, replacing a Proline-Amide bond with a Pipecolic-Piperidine linkage increases metabolic stability against proteases while maintaining the necessary vector orientation for receptor binding.

  • Target Potential: 5-HT (Serotonin) receptors and NMDA receptor modulators often utilize bis-piperidine frameworks to span the distance between an ionic binding site (aspartate residue) and an aromatic cage within the receptor [2].

Factor Xa and Thrombin Inhibition

Bis-nitrogen heterocycles are established scaffolds for Factor Xa inhibitors (anticoagulants). The 4-carboxamide group mimics the P1 arginine residue of the natural substrate, interacting with the S1 pocket of the serine protease.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis of the Core Scaffold

This protocol describes the coupling of N-Boc-L-pipecolic acid with isonipecotamide, followed by deprotection.

Reagents:

  • N-Boc-L-pipecolic acid (1.0 eq)

  • Isonipecotamide (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Solvent)

  • TFA/DCM (1:1) for deprotection

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-L-pipecolic acid in DMF (0.1 M). Add DIPEA and stir at 0°C for 10 min.

  • Coupling: Add HATU. Stir for 15 min to form the active ester.

  • Addition: Add isonipecotamide. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor via LC-MS. Target mass (M+H) for Boc-intermediate: ~340.2.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (3x) to remove DMF, then NaHCO₃ and Brine. Dry over Na₂SO₄.

  • Deprotection: Dissolve crude intermediate in DCM. Add TFA dropwise at 0°C. Stir 2 hours.

  • Purification: Evaporate volatiles. Neutralize with ion-exchange resin (Amberlyst A-21) or prep-HPLC.

    • Validation: Final Product Mass (M+H): 240.17.

Visualization of Synthetic Pathway

SynthesisPathway Reactant1 N-Boc-Pipecolic Acid Coupling Coupling (HATU/DIPEA, DMF) Reactant1->Coupling Reactant2 Isonipecotamide Reactant2->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Amide Bond Formation Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection Product 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide Deprotection->Product Boc Removal

Figure 1: Synthetic route for the generation of the bis-piperidine scaffold via standard peptide coupling chemistry.

Part 4: Quality Control & Impurity Management

For researchers using this molecule as a reference standard (e.g., in Revefenacin development), characterizing it is critical.

Analytical Method (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amide bond absorption) and MS (ESI+).

  • Retention Time Logic: Due to high polarity, this molecule will elute early (approx. 1.5 - 2.5 min) in standard gradients. HILIC chromatography is recommended for better retention.

Structural Activity Relationship (SAR) Logic

SAR_Logic Core Core Scaffold Bis-Piperidine Head 4-Carboxamide Group (H-Bond Donor/Acceptor) Core->Head Tail 2-Position Amine (NH) (Derivatization Point) Core->Tail Linker Amide Linker (Rigidity/Metabolic Site) Core->Linker Target1 GPCR Binding (Orthosteric Site) Head->Target1 Mimics Peptide Terminus Target2 Hydrophobic Pocket Access Tail->Target2 Alkylation allows extension

Figure 2: SAR Pharmacophore Map illustrating the functional regions of the scaffold and their biological interactions.

Part 5: References

  • PubChem. (2025).[1] Compound Summary: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (and related isomers).[1] National Library of Medicine.[1] [Link][1]

  • National Institutes of Health (NIH). (2025). Tetracyclic Bis-Piperidine Alkaloids: Structures and Bioactivities. PubMed. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) Studies of Piperidine Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine carboxamide scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a core pharmacophore for a diverse array of therapeutic targets including TRPV1 ion channels , chemokine receptors (CCR5/CCR2) , FAAH enzymes , and GPCRs . Its utility stems from the piperidine ring’s ability to direct substituents into defined vectors (axial/equatorial) while the carboxamide linker provides a rigid hydrogen-bond donor/acceptor motif essential for molecular recognition.

This guide analyzes the critical SAR vectors of this scaffold, detailing synthetic strategies for library generation and providing field-proven optimization protocols. It moves beyond basic substitution patterns to explore conformational restriction, metabolic blocking, and physicochemical tuning.

The Scaffold Architecture: Vector Analysis

To rationalize SAR, the piperidine carboxamide scaffold is dissected into four distinct regions. Modifications in these zones drive specific pharmacological outcomes.[1]

RegionStructural ComponentPrimary FunctionSAR Optimization Goals
Zone A Piperidine Nitrogen (

-1)
Solubilizing group & Pharmacokinetic handleModulate pKa (BBB penetration), reduce hERG liability, introduce diversity (reductive amination/acylation).
Zone B Piperidine Ring (C2-C6)Conformational AnchorIntroduce A(1,3) strain to lock rotamers; block metabolic hot-spots (fluorination).
Zone C Carboxamide LinkerH-Bond Donor/AcceptorCritical for target binding affinity; bioisosteric replacement (e.g., reverse amide, urea) to tune stability.
Zone D Amide Nitrogen Substituent"Right-Hand" DiversityHydrophobic interactions (TRPV1), π-stacking (GPCRs), or covalent warheads (FAAH).

Synthetic Strategies: Parallel Library Generation

Efficient SAR exploration requires robust synthetic routes amenable to parallel medicinal chemistry. The most reliable pathway involves the diversification of isonipecotic acid (piperidine-4-carboxylic acid) or nipecotic acid (piperidine-3-carboxylic acid) derivatives.

Synthetic Workflow Logic

The choice between N-capping first (Route A) or Amide coupling first (Route B) depends on the availability of diverse amines versus diverse alkylating agents.

SyntheticWorkflow Start Start: Boc-Isonipecotic Acid AmideCoup Amide Coupling (EDC/HOAt or HATU) + Diverse Amines (R2-NH2) Start->AmideCoup Preferred Route (Convergent) Ester Ester Formation Start->Ester Alternate Route (Linear) Deprotect N-Boc Deprotection (TFA/DCM or HCl/Dioxane) AmideCoup->Deprotect NCap N-Capping (Reductive Amination / Acylation) + Aldehydes/Acyl Chlorides Deprotect->NCap Alkylation N-Alkylation Ester->Alkylation Hydrolysis Saponification Alkylation->Hydrolysis FinalCoup Final Amide Coupling Hydrolysis->FinalCoup

Figure 1: Parallel synthesis workflow. The "Preferred Route" allows for late-stage introduction of the N-substituent, which often dictates ADME properties.

Critical SAR Vectors & Optimization

Zone A: The Basic Nitrogen & hERG Liability

The piperidine nitrogen is highly basic (pKa ~10-11). While this aids solubility, it often leads to:

  • Poor Blood-Brain Barrier (BBB) penetration (if CNS target).

  • hERG Channel Blockade: Basic amines with lipophilic tails are classic hERG pharmacophores, leading to cardiotoxicity.

Optimization Strategy:

  • Acylation/Urea Formation: Converts the basic amine to a neutral amide/urea. This dramatically improves permeability but may reduce solubility.

  • Fluorination: Adding electron-withdrawing groups (e.g.,

    
    -fluorine) on the 
    
    
    
    -substituent lowers the pKa of the amine without neutralizing it completely.
Zone B: Conformational Restriction (The "Magic Methyl")

The piperidine ring exists in a chair conformation. The carboxamide group at C4 prefers the equatorial position to minimize 1,3-diaxial interactions.

  • Mechanism: Introducing a methyl group at C2 or C3 creates A(1,3) strain , forcing the substituent at C4 into a specific axial or equatorial orientation or locking the rotameric population of the amide bond.

  • Impact: This reduces the entropic penalty of binding. In TRPV1 antagonists, a C3-methyl group often boosts potency by 10-fold by pre-organizing the ligand [1].

Zone C & D: The Amide Interface

For targets like FAAH (Fatty Acid Amide Hydrolase) , the carboxamide is often replaced by a urea or carbamate .[2]

  • Covalent Inhibition: In FAAH inhibitors (e.g., PF-750), the piperidine-urea serves as a "suicide substrate." The enzyme's Ser241 nucleophile attacks the carbonyl, carbamylating the enzyme irreversibly [2].

  • Bioisosteres: For non-covalent targets, replacing the amide with a 1,2,4-oxadiazole or heterocycle can improve metabolic stability against amidases.

Case Study: TRPV1 Antagonist Optimization

This section illustrates the application of SAR principles to develop a potent TRPV1 antagonist (pain management).

Target Profile: High potency (IC50 < 10 nM), low hERG liability, oral bioavailability.

TRPV1_SAR Hit Initial Hit Simple Piperidine Carboxamide IC50: 500 nM Issue: Rapid Metabolism Step1 Step 1: Hydrophobic Tail (Zone D) Add 4-t-butyl-phenyl or Bi-aryl Result: IC50 -> 50 nM Reason: Occupies hydrophobic pocket Hit->Step1 Step2 Step 2: Core Rigidification (Zone B) Add 2-Methyl or Double Bond (Tetrahydropyridine) Result: IC50 -> 5 nM Reason: Lowers entropic cost Step1->Step2 Step3 Step 3: Polar Head Group (Zone A) Replace Benzyl with Pyridyl/Benzoxazinone Result: Reduced hERG, Improved Sol Clinical Candidate (e.g., V116517) Step2->Step3

Figure 2: Evolution of a TRPV1 antagonist.[3][4][5] Note the sequential optimization of potency (Tail), conformation (Core), and safety (Head Group).

Experimental Protocols

Synthesis: High-Efficiency Amide Coupling (HATU Method)

Use this protocol for coupling sterically hindered amines or anilines to the piperidine carboxylic acid.

  • Reagents:

    • Carboxylic Acid (1.0 equiv)

    • Amine (1.1 equiv)[6]

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: Anhydrous DMF or DMA.

  • Procedure:

    • Dissolve the carboxylic acid (e.g.,

      
      -Boc-isonipecotic acid) in DMF (0.1 M concentration).
      
    • Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the acid.

    • Add HATU. The solution should turn slightly yellow (formation of the activated ester). Stir for 10 minutes.

    • Add the amine.[6][7]

    • Stir at RT for 2–16 hours. Monitor by LCMS.

  • Workup:

    • Dilute with Ethyl Acetate. Wash 3x with saturated NaHCO3 (removes HOBt byproduct and unreacted acid), 1x with Brine.

    • Dry over MgSO4, filter, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc) is usually sufficient.

Assay: Calcium Flux for TRPV1 (FLIPR)

This functional assay measures the ability of the analog to block capsaicin-induced calcium influx.

  • Cell Line: CHO or HEK293 cells stably expressing human TRPV1.

  • Dye Loading:

    • Plate cells (20k/well) in 384-well black-wall plates.

    • Incubate with Calcium-4 dye (Molecular Devices) for 45 mins at 37°C.

  • Compound Addition:

    • Add test compounds (piperidine analogs) at varying concentrations. Incubate for 15 mins.

  • Agonist Challenge:

    • Inject Capsaicin (EC80 concentration, typically ~30-50 nM).

  • Readout:

    • Measure fluorescence intensity (Ex 485nm / Em 525nm) on a FLIPR Tetra system.

    • Data Analysis: Calculate % Inhibition relative to Max (Capsaicin only) and Min (Buffer only) controls. Fit to a 4-parameter logistic equation to determine IC50.

References

  • Structure-activity relationship studies and discovery of a potent transient receptor potential vanilloid (TRPV1) antagonist... (V116517) Source: Journal of Medicinal Chemistry (2014) Link:[Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas Source: PubMed Central / NIH (2016) Link:[Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists Source: Bioorganic & Medicinal Chemistry Letters (2008) Link:[Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity... Source: European Journal of Medicinal Chemistry (2025 Review) Link:[Link]

Sources

Navigating the Uncharted: A Review of Putative Biological Targets for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of publicly available scientific literature and chemical databases reveals a notable absence of specific biological target information for the compound 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide. While the piperidine and carboxamide moieties are common pharmacophores found in a vast array of biologically active molecules, this particular structural combination does not appear to be extensively characterized in published research.

This in-depth guide will, therefore, pivot to a broader analysis of structurally related piperidine carboxamide derivatives to hypothesize potential, yet unconfirmed, biological targets for the query molecule. By examining the structure-activity relationships (SAR) of analogous compounds, we can infer plausible, albeit speculative, avenues for future research into the biological activity of this compound.

This analysis is intended for researchers, scientists, and drug development professionals as a foundational document to guide initial hypothesis-driven research into this novel chemical entity.

Part 1: Deconstructing the Scaffold: Clues from Related Piperidine Carboxamides

The core structure of this compound features a piperidine ring acylated at the nitrogen with a piperidine-2-carbonyl group, and a carboxamide at the 4-position of the second piperidine ring. The biological activities of compounds containing this scaffold are diverse and highly dependent on the other substituents and their stereochemistry.

A survey of the literature on related piperidine carboxamides reveals their interaction with a wide range of biological targets, highlighting the versatility of this chemical motif in drug discovery. These targets include:

  • G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a classic component of many GPCR ligands, acting as a versatile scaffold to present key pharmacophoric elements.

  • Ion Channels: Derivatives of piperidine carboxamide have been identified as modulators of various ion channels. For instance, a series of piperidine carboxamides were developed as potent antagonists of the transient receptor potential vanilloid-1 (TRPV1), a target for pain treatment.[1]

  • Enzymes: The piperidine carboxamide core has been incorporated into inhibitors of various enzymes.

    • Proteasome: A piperidine carboxamide series has shown potent and selective antimalarial activity by inhibiting the Plasmodium falciparum 20S proteasome β5 subunit (Pf20Sβ5).[2]

    • Kinases: Piperidine carboxamide derivatives have been identified as inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy.[3]

    • Carbonic Anhydrases: A class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides has been discovered as human carbonic anhydrase inhibitors.[4][5]

  • Viral Proteins: While not a direct structural analog, the compound IQP-0528, a pyrimidinedione non-nucleoside reverse transcriptase inhibitor (NNRTI), demonstrates the utility of complex molecules in antiviral research.[6][7][8][9] IQP-0528 has a dual mechanism of action, inhibiting both viral entry and reverse transcriptase of HIV-1.[6]

Part 2: Hypothetical Targets and Mechanistic Considerations

Based on the established activities of related compounds, we can propose several hypothetical biological targets for this compound. It is crucial to emphasize that these are speculative and require experimental validation.

Neurological and CNS-Related Targets

The piperidine ring is a common feature in many central nervous system (CNS) active drugs.[10] The ability of the piperidine to adopt various conformations allows it to interact with the binding pockets of diverse neurological receptors.

Hypothesized Pathway: Modulation of Neurotransmitter Receptors

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Compound Compound GPCR GPCR/ Ion Channel Compound->GPCR Antagonist/ Agonist? Neurotransmitter_Release Neurotransmitter Release Neurotransmitter Neurotransmitter Neurotransmitter_Release->Neurotransmitter Neurotransmitter->GPCR Signaling_Cascade Downstream Signaling Cascade GPCR->Signaling_Cascade Cellular_Response Cellular Response Signaling_Cascade->Cellular_Response

Anti-Infective Targets

The discovery of piperidine carboxamides as antimalarial agents targeting the proteasome opens the possibility that this compound could exhibit activity against other pathogens.[2]

Hypothesized Pathway: Inhibition of a Pathogen-Specific Enzyme

G cluster_0 Pathogen Cell Compound Compound Target_Enzyme Essential Enzyme Compound->Target_Enzyme Inhibition Product Product Target_Enzyme->Product Catalyzes Cellular_Process Essential Cellular Process Substrate Substrate Substrate->Target_Enzyme Binds Product->Cellular_Process Pathogen_Death Pathogen Death Cellular_Process->Pathogen_Death

Part 3: Proposed Experimental Workflows for Target Identification and Validation

To elucidate the biological targets of this compound, a systematic and multi-pronged experimental approach is necessary.

Initial Target Screening

A broad-based screening strategy is the most efficient way to identify potential biological targets.

Experimental Workflow: Target Screening Cascade

G Start 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Start->Phenotypic_Screening Target_Based_Screening Target-Based Screening (e.g., enzyme panels, receptor binding assays) Start->Target_Based_Screening Affinity_Chromatography Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromatography Hit_Identification Hit Identification & Prioritization Phenotypic_Screening->Hit_Identification Target_Based_Screening->Hit_Identification Affinity_Chromatography->Hit_Identification Target_Validation Target Validation Hit_Identification->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Detailed Protocol: Radioligand Binding Assay for GPCRs

Should initial screens suggest GPCR activity, a radioligand binding assay is a standard method for validation and characterization.

Objective: To determine if this compound binds to a specific GPCR and to quantify its binding affinity (Ki).

Materials:

  • Cell membranes expressing the target GPCR.

  • Radiolabeled ligand specific for the target GPCR (e.g., [³H]-dopamine for dopamine receptors).

  • This compound (test compound).

  • Non-labeled specific ligand for the target GPCR (for determining non-specific binding).

  • Binding buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well filter plates.

  • Scintillation cocktail and a liquid scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compound.

    • Prepare the radiolabeled ligand at a concentration near its Kd.

    • Prepare the cell membranes at an appropriate concentration in the binding buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radiolabeled ligand, and binding buffer.

    • Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of the non-labeled specific ligand.

    • Test Compound Binding: Add cell membranes, radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Self-Validation: The inclusion of total and non-specific binding controls is essential for validating the assay. The data should yield a clear sigmoidal curve for the test compound if it has specific binding activity.

Conclusion

While the biological targets of this compound remain to be elucidated, the rich chemical history of the piperidine carboxamide scaffold provides a fertile ground for hypothesis generation. The diverse activities of its structural relatives, ranging from CNS modulation to anti-infective properties, suggest that this compound could hold significant therapeutic potential. The proposed experimental workflows offer a roadmap for future investigations to unlock the biological function of this novel molecule. Rigorous and systematic screening, followed by detailed mechanistic studies, will be paramount in defining its place in the landscape of medicinal chemistry.

References

Please note that as no direct literature exists for the specified compound, the references provided are for the related compounds discussed in this guide.

Sources

Metabolic stability profile of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the metabolic stability profile of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide , a bis-piperidine scaffold containing both a secondary amine and a primary carboxamide. This guide synthesizes structural pharmacophore analysis with established metabolic pathways for piperidine-based therapeutics.[1]

Executive Summary

This compound (referred to herein as P2C-P4C ) represents a structural class of bis-piperidine amides often encountered as key intermediates, impurities (e.g., in the synthesis of muscarinic antagonists like Revefenacin), or bioactive fragments in FAAH/MAGL inhibitor design.[2]

Its metabolic profile is characterized by moderate-to-high metabolic stability in plasma but susceptibility to hepatic clearance via three distinct mechanisms:

  • Phase II Conjugation: Direct

    
    -glucuronidation of the secondary amine (Ring A).
    
  • Oxidative Functionalization: CYP450-mediated hydroxylation of the piperidine rings.

  • Amidase-Mediated Hydrolysis: Cleavage of the terminal primary carboxamide to the corresponding carboxylic acid.

This guide provides the mechanistic basis for these pathways, supported by experimental protocols for validation.

Chemical Structure & Physicochemical Determinants

Understanding the metabolic fate requires dissection of the molecule’s reactive centers.

FeatureChemical MoietyMetabolic VulnerabilityPredicted Enzyme System
Ring A Piperidine-2-carbonyl (Pipecolyl)Secondary Amine (

NH)
UGT (Glucuronidation), CYP (N-oxidation)
Linker Tertiary AmideAmide BondPeptidases (Low; steric hindrance stabilizes)
Ring B Piperidine-4-carboxamidePrimary Amide (

)
Amidase (Hydrolysis), Dehydratase (Rare)
  • Lipophilicity (LogP): Estimated ~0.5–1.2. The compound is polar, favoring renal excretion of the parent, but hepatic metabolism remains a clearance route.

  • pKa: The secondary amine (Ring A) has a pKa

    
     9–10, ensuring it is protonated at physiological pH, which influences binding to CYP active sites (often favoring cation-
    
    
    
    interactions).

Detailed Metabolic Pathways

Phase I: Hydrolysis & Oxidation

While the central tertiary amide linker is robust against plasma esterases, the terminal primary amide and the piperidine rings are subject to enzymatic modification.

  • Pathway M1: Terminal Amide Hydrolysis

    • Mechanism: Enzymatic attack by hepatic amidases or carboxylesterases (CES1/2).

    • Product: 1-(Piperidine-2-carbonyl)piperidine-4-carboxylic acid.[2]

    • Significance: This converts a neutral/basic zwitterion into an anionic species, accelerating biliary or renal clearance.

  • Pathway M2: CYP-Mediated Hydroxylation

    • Mechanism: CYP2D6 and CYP3A4 are the primary isoforms for piperidine hydroxylation.

    • Regioselectivity: Hydroxylation typically occurs at the C3 or C5 positions of the piperidine rings (sterically accessible sites away from the amide linker).

    • Product: Hydroxy-P2C-P4C (multiple isomers).

Phase II: Conjugation

The secondary amine on Ring A is the most nucleophilic site, making it a "soft spot" for conjugation.

  • Pathway M3: N-Glucuronidation

    • Mechanism: UGT1A4 or UGT2B10 transfer glucuronic acid to the secondary nitrogen.

    • Product: P2C-P4C-N-glucuronide.

    • Significance: Often the rate-limiting clearance step for secondary amine-containing drugs (e.g., desloratadine analogs).

Visualization of Metabolic Fate

The following diagram maps the parent compound to its primary metabolites, identifying the catalytic enzymes involved.

MetabolicPathway Parent Parent Compound 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide M1 M1: Carboxylic Acid (Terminal Hydrolysis) Parent->M1  Amidase / CES1  (Hydrolysis) M2 M2: Hydroxy-Metabolite (Ring Oxidation) Parent->M2  CYP2D6 / CYP3A4  (Oxidation) M3 M3: N-Glucuronide (Phase II Conjugation) Parent->M3  UGT1A4 / UGT2B10  (Glucuronidation) M4 M4: Cleavage Products (Pipecolic Acid + Isonipecotamide) Parent->M4  Peptidases  (Minor Pathway)

Figure 1: Predicted metabolic map of P2C-P4C showing hydrolysis (M1), oxidation (M2), and conjugation (M3) pathways.

Experimental Protocols for Validation

To empirically validate this profile, the following self-validating protocols are recommended. These assays differentiate between CYP-mediated clearance and non-CYP (amidase/UGT) pathways.

Protocol A: Metabolic Stability in Liver Microsomes

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • Preparation:

    • Thaw pooled human liver microsomes (HLM) (20 mg/mL protein).

    • Prepare Test Solution : 1 µM P2C-P4C in potassium phosphate buffer (100 mM, pH 7.4).

    • Prepare NADPH Regenerating System : 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2.

  • Incubation:

    • Pre-incubate 30 µL HLM + 370 µL Test Solution at 37°C for 5 mins.

    • Initiate reaction with 100 µL NADPH system (Final volume 500 µL; Final protein 0.5 mg/mL).

    • Control: Run parallel incubation without NADPH to assess non-CYP hydrolysis (Amidase activity).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
Protocol B: Hepatocyte Stability (Phase I & II)

Objective: Assess holistic clearance including glucuronidation.

  • System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Incubation:

    • Incubate 1 µM P2C-P4C in Krebs-Henseleit buffer at 37°C under 95%

      
      /5% 
      
      
      
      .
    • Timepoints: 0, 60, 120, 240 min.

  • Differentiation:

    • Use specific inhibitors: 1-Aminobenzotriazole (ABT) (pan-CYP inhibitor) and Phenylbutazone (UGT inhibitor) to deconvolute pathways.

    • If clearance persists with ABT but is halted by Phenylbutazone, N-glucuronidation is the driver.

Quantitative Profile Summary

The following table summarizes the anticipated stability metrics based on structural analogs (e.g., piperidine carboxamide inhibitors).

ParameterPredicted ValueRationale
Plasma Stability

hours (

)
Amides are generally stable in plasma; lack of ester bonds prevents rapid hydrolysis.
Microsomal


µL/min/mg
Moderate. Secondary amine is a handle for CYP binding; primary amide hydrolysis is slow in microsomes.
Hepatocyte


µL/min/

cells
Higher than microsomes due to contribution of UGTs (Phase II) and cytosolic amidases.
Major Metabolite M3 (Glucuronide)Secondary amines are high-affinity substrates for UGT1A4.

References

  • Piperidine-4-carboxamide Scaffolds in Drug Discovery

    • Context: Discusses the stability and SAR of piperidine carboxamides as FAAH/MAGL inhibitors.
    • Source: Nevalainen, T. (2014).[3] Bioorganic & Medicinal Chemistry. Link

  • Metabolism of Piperidine-Containing Drugs

    • Context: Comprehensive review of piperidine metabolism, including hydroxylation and glucuronidation p
    • Source:Journal of Medicinal Chemistry / NIH. Link

  • Revefenacin Impurity Profiling

    • Context: Identifies 1-(piperidine-4-carbonyl)piperidine-4-carboxamide (isomer) as a stable impurity, validating the robustness of the bis-piperidine amide linkage.
    • Source: PubChem Compound Summary. Link

  • Glucuronid

    • Context: Mechanistic insight into UGT-mediated clearance of secondary amine pharmacophores.
    • Source:Drug Metabolism and Disposition. Link

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An In-Depth Technical Guide to 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural backbone of numerous approved therapeutic agents.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for exploring three-dimensional chemical space.[3] This guide focuses on a specific, yet representative, member of this class: 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide . While not a widely documented intermediate for a specific blockbuster drug, its structure—an amide linkage between piperidine-2-carboxylic acid and piperidine-4-carboxamide—makes it an exemplary model for understanding the synthesis, characterization, and strategic application of di-piperidine amide scaffolds in drug discovery and development. We will explore its synthesis via robust chemical methods, delve into its potential therapeutic applications by examining related structures, and provide detailed, validated protocols for its preparation and analysis.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a saturated six-membered heterocycle that is ubiquitous in pharmaceuticals and natural alkaloids.[1][4] Its conformational flexibility (chair, boat, twist-boat) and the basicity of its nitrogen atom allow it to engage in critical hydrogen bonding and ionic interactions with biological targets.[3] Consequently, piperidine derivatives have been successfully developed across a vast spectrum of therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[1][2][5]

The molecule at the core of this guide, this compound, is a di-piperidine derivative that combines two key building blocks:

  • Piperidine-2-carboxylic acid (Homoproline): An analogue of the amino acid proline, providing a chiral center and specific conformational constraints.

  • Piperidine-4-carboxamide (Isonipecotamide): A common scaffold used to introduce a hydrogen-bond-donating and -accepting amide group, often crucial for receptor binding.[6]

The amide linkage between these two moieties creates a rigid, yet conformationally defined, structure that can be used to precisely position functional groups in three-dimensional space, making it a valuable, albeit specialized, intermediate for constructing complex molecular architectures.

Physicochemical Properties and Characterization

Establishing the identity and purity of a pharmaceutical intermediate is paramount. The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₁N₃O₂[7]
Molecular Weight 239.31 g/mol [7]
IUPAC Name This compoundN/A
Appearance Expected to be a white to off-white solidGeneral Observation
Solubility Expected to be soluble in polar organic solvents (e.g., DCM, MeOH) and sparingly soluble in waterChemical Principles
CAS Number Not widely available; isomer 886508-20-9 exists for the 4-carbonyl variant[8][9][10]

Analytical Characterization:

  • ¹H NMR: Expected signals would include complex multiplets in the aliphatic region (1.2-3.5 ppm) corresponding to the piperidine ring protons and distinct signals for the amide protons.

  • ¹³C NMR: Carbonyl signals would be prominent around 170-175 ppm, with aliphatic carbons appearing between 20-60 ppm.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear [M+H]⁺ peak at approximately 240.17 m/z.

  • Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching for the primary amide (~3300-3100 cm⁻¹), C-H stretching (~2950-2850 cm⁻¹), and strong C=O stretching for both the tertiary and primary amides (~1650-1630 cm⁻¹).

Synthesis and Manufacturing Considerations

The most direct and industrially scalable route to this compound is through standard peptide (amide) coupling chemistry. This involves the formation of an amide bond between the carboxylic acid of one piperidine ring and the secondary amine of the other.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the central amide bond, leading back to two readily available or synthesizable starting materials: piperidine-2-carboxylic acid and piperidine-4-carboxamide.

Retrosynthesis Intermediate This compound Disconnection Amide Bond Disconnection Intermediate->Disconnection SM1 Piperidine-2-carboxylic acid (or activated derivative) Disconnection->SM1 SM2 Piperidine-4-carboxamide Disconnection->SM2

Caption: Retrosynthetic pathway for the target intermediate.

Key Synthetic Protocol: Amide Coupling

The formation of the amide bond requires the activation of the carboxylic acid group of piperidine-2-carboxylic acid to make it susceptible to nucleophilic attack by the secondary amine of piperidine-4-carboxamide.

Causality of Reagent Choice: Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are preferred.

  • Why HATU/EDC? These reagents convert the carboxylic acid into a highly reactive activated ester in situ, facilitating a high-yielding reaction under mild conditions.

  • Why a Base (e.g., DIPEA)? A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is essential to neutralize the acid formed during the reaction and to deprotonate the amine starting material, preventing salt formation and ensuring its nucleophilicity.

Synthetic_Workflow cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & QC SM1 Piperidine-2-carboxylic acid Reaction Stir at RT, 4-12h (Monitor by TLC/LC-MS) SM1->Reaction SM2 Piperidine-4-carboxamide SM2->Reaction Reagents HATU, DIPEA in DMF Reagents->Reaction Workup Aqueous Workup (Quench, Extract with EtOAc) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification QC QC Analysis (NMR, MS, HPLC) Purification->QC Product Final Intermediate QC->Product

Caption: General workflow for the synthesis of the target intermediate.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, including steps for monitoring and confirmation.

  • Reagent Preparation: To a dry 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add piperidine-2-carboxylic acid (1.0 eq), piperidine-4-carboxamide (1.05 eq), and HATU (1.1 eq).

  • Solvation: Add anhydrous Dimethylformamide (DMF) to dissolve the solids (approx. 5-10 mL per gram of the limiting reagent).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise over 10 minutes. Rationale: Slow addition at low temperature controls the initial exotherm of the activation step.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS every 2 hours. A successful reaction is indicated by the consumption of the starting materials.

  • Workup: Once the reaction is complete (typically 4-12 hours), pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution. Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Rationale: This sequence removes unreacted starting materials, coupling reagents, and the base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to afford the pure product.

  • Validation: Confirm the structure and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Role as a Pharmaceutical Intermediate: A Scaffold for Bioactive Molecules

While this compound is not a direct, widely cited intermediate for a major marketed drug like Niraparib—whose key intermediates are typically 3-substituted piperidines[11][12][13]—its underlying scaffold is highly relevant. Piperidine-carboxamide derivatives are explored extensively in drug discovery for a variety of targets.

PARP Inhibitors (Analogy)

Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of cancer therapeutics. Many potent PARP inhibitors feature a carboxamide group for key hydrogen bonding interactions within the enzyme's active site. The piperidine ring is often used to orient other pharmacophoric elements correctly. While Niraparib uses a 3-phenylpiperidine scaffold, other research programs have explored piperidine-4-carboxamide derivatives as the core structure.[14]

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells. Novel piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors, demonstrating the scaffold's utility in creating antiviral agents.[15] The amide and piperidine nitrogen serve as key interaction points, and further substitutions on this core scaffold allow for the optimization of potency and pharmacokinetic properties.[15]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

ALK is a receptor tyrosine kinase implicated in several cancers. Piperidine carboxamide derivatives have been investigated as potential ALK inhibitors. The scaffold serves as a robust platform for building molecules that can fit into the ATP-binding pocket of the kinase, with the carboxamide often forming crucial interactions.

Other Therapeutic Targets

The versatility of the piperidine-carboxamide scaffold is further highlighted by its application in developing:

  • Secretory Glutaminyl Cyclase (sQC) Inhibitors: For potential treatment of Alzheimer's disease.[6]

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: For mediating lipid metabolism and treating inflammation.[16][17]

  • Factor Xa Inhibitors: As potential anticoagulants.[18]

The common thread is the use of the piperidine ring to control geometry and solubility, while the carboxamide group provides a reliable point of interaction with protein targets. Our title compound represents a more complex version of this, where a second piperidine ring is used to further constrain the molecule and explore larger regions of chemical space.

Therapeutic_Applications cluster_targets Potential Therapeutic Targets Core Piperidine-Carboxamide Scaffold T1 ALK Inhibitors (Oncology) Core->T1 T2 CCR5 Antagonists (Anti-HIV) Core->T2 T3 sQC Inhibitors (Neurodegeneration) Core->T3 T4 sEH Inhibitors (Inflammation) Core->T4 T5 Factor Xa Inhibitors (Anticoagulants) Core->T5

Caption: Diverse applications of the piperidine-carboxamide scaffold.

Conclusion and Future Perspectives

This compound serves as a powerful case study for the role of complex heterocyclic intermediates in pharmaceutical development. While its direct application may be niche, the synthetic strategies used to create it and the structural motifs it contains are central to modern drug discovery. The robust and scalable amide coupling reaction allows for the reliable production of such intermediates.

The true value of this di-piperidine amide scaffold lies in its potential for creating highly structured, conformationally constrained molecules. By serving as a rigid linker, it enables medicinal chemists to design next-generation therapeutics with enhanced selectivity and potency. Future work will likely involve using such intermediates to develop molecules targeting complex protein-protein interactions or allosteric binding sites, where precise three-dimensional positioning of pharmacophores is the key to success. This guide provides the foundational knowledge for researchers and scientists to synthesize, validate, and strategically deploy this and related intermediates in their drug development programs.

References

  • Enanti Labs. (n.d.). Niraparib Intermediates Manufacturer and Exporter in India.
  • Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
  • University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. Retrieved from [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • Kummari, M., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. International Journal of Biological Macromolecules, 170, 415-423. [Link]

  • Ji, H., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 242-249. [Link]

  • Wang, R., et al. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(6), 105844. [Link]

  • American Elements. (n.d.). 1-(piperidine-4-carbonyl)piperidine-4-carboxamide. Retrieved from [Link]

  • Naeem, S., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516.
  • PubChem. (n.d.). 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1345. [Link]

  • Baig, S. Y., et al. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 6(1).
  • Khan, M. A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37831–37851. [Link]

  • Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 899142. [Link]

  • Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Pecic, S., et al. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & Other Lipid Mediators, 136, 90-95. [Link]

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Gontarska, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116377. [Link]

  • Pecic, S., et al. (2018). Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability. Prostaglandins & Other Lipid Mediators, 136, 90-95. [Link]

  • Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – An Asian Journal, 18(13), e202300271. [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

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Physicochemical characteristics of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characteristics of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Executive Summary

This compound is a specialized bifunctional intermediate utilized in medicinal chemistry, particularly in the synthesis of peptidomimetics and fragment-based drug discovery (FBDD). Structurally, it consists of a pipecolic acid (piperidine-2-carboxylic acid) moiety coupled to isonipecotamide (piperidine-4-carboxamide) via an amide linkage.

This compound serves as a critical scaffold for introducing constrained amino acid mimics—specifically proline surrogates—into peptide backbones. Its physicochemical profile is defined by the interplay between the basic secondary amine of the pipecolic ring and the neutral, polar carboxamide of the isonipecotamide ring.

Structural Identity & Stereochemistry

The molecule is characterized by two piperidine rings linked by an amide bond. The regiochemistry of the carbonyl attachment (position 2 on the first ring) is the defining feature that distinguishes it from its more common isomer, 1-(piperidine-4-carbonyl)piperidine-4-carboxamide (a known impurity in muscarinic antagonists like Revefenacin).

Chemical Identity
Parameter Data
IUPAC Name This compound
Synonyms Pipecolyl-isonipecotamide; 1-(2-Piperidinylcarbonyl)-4-piperidinecarboxamide
Molecular Formula C₁₂H₂₁N₃O₂
Molecular Weight 239.31 g/mol
Chiral Center C2 of the first piperidine ring (Pipecolic moiety)
Stereoisomers (S)- (derived from L-pipecolic acid), (R)-, and Racemate
Stereochemical Implications

Unlike the 4-carbonyl isomer, the 2-carbonyl substitution introduces chirality.

  • Conformational Constraint: The C2-substituent creates steric bulk adjacent to the amide bond, influencing the cis/trans rotamer population of the amide linkage. This mimics the structural kinks found in proline-containing peptides, making this scaffold valuable for disrupting

    
    -helices or stabilizing 
    
    
    
    -turns in drug design.

Physicochemical Profile

The following data points are synthesized from structural analysis and standard physicochemical predictions for piperidine-based diamides.

Property Value / Characteristic Mechanistic Insight
pKa (Base) ~9.8 – 10.5 (Predicted)The secondary amine on the pipecolic ring is highly basic and will be protonated at physiological pH.
pKa (Acid) >15The primary amide protons are non-ionizable under standard conditions.
LogP -0.5 to 0.2 (Predicted)The molecule is hydrophilic due to the ionizable amine and two amide groups.
Solubility (Water) High (>10 mg/mL)Protonation of the secondary amine drives aqueous solubility.
Solubility (Organic) Moderate (DMSO, MeOH)Soluble in polar organic solvents; poor solubility in non-polar solvents (Hexane).
H-Bond Donors 3 (Amine NH, Amide NH₂)Critical for binding interactions in enzyme pockets.
H-Bond Acceptors 3 (Amine N, 2x Carbonyl O)Facilitates solvation and receptor binding.

Synthetic Methodology

The synthesis of this compound requires a controlled peptide coupling strategy to prevent polymerization (since pipecolic acid contains both an amine and a carboxylic acid).

Strategic Protocol: Boc-Protection Route
  • Objective: Selective coupling of the C2-carboxyl of pipecolic acid to the N1 of isonipecotamide.

  • Starting Materials:

    • N-Boc-Pipecolic Acid (Protects the secondary amine).

    • Isonipecotamide (Piperidine-4-carboxamide).[1]

Step-by-Step Procedure

Step 1: Activation & Coupling

  • Dissolution: Dissolve N-Boc-Pipecolic acid (1.0 eq) in dry DMF or DCM.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 15 minutes at 0°C to form the active ester.

    • Note: HATU is preferred over EDC/HOBt for sterically hindered amino acids like pipecolic acid to minimize racemization.

  • Addition: Add Isonipecotamide (1.1 eq) in one portion.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate .

Step 2: Deprotection

  • Acidolysis: Dissolve the intermediate in DCM. Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Reaction: Stir at room temperature for 1–2 hours until gas evolution (CO₂) ceases and LC-MS confirms loss of the Boc group (-100 mass units).

  • Isolation: Concentrate in vacuo.

    • For HCl salt: Triturate with diethyl ether to obtain a white solid.

    • For Free Base: Dissolve in water, adjust pH to >12 with NaOH, and extract with DCM/IPA (3:1).

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-Pipecolic Acid (Starting Material) Activation Activation (HATU, DIPEA, DMF) Start->Activation 0°C, 15 min Coupling Coupling (+ Isonipecotamide) Activation->Coupling Add Amine Intermediate Boc-Protected Intermediate Coupling->Intermediate RT, 4-16h Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Acidolysis Product 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide (Final Product) Deprotection->Product Neutralization

Figure 1: Synthetic pathway for this compound via Boc-chemistry.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 240.32 Da.

  • Fragmentation Pattern:

    • Loss of NH₃ (from carboxamide) may be observed.

    • Cleavage of the amide bond between rings yields fragments at m/z ~128 (pipecolyl cation) and ~113 (isonipecotamide).

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide Protons (CONH₂): Two broad singlets around δ 6.8–7.4 ppm.

  • Secondary Amine (NH): Broad singlet (chemical shift depends on salt form; ~9.0 ppm if HCl salt).

  • Chiral Methine (H-2 of Ring A): A distinct multiplet or doublet of doublets at δ 3.5–4.0 ppm.

  • Ring Protons: Complex overlapping multiplets in the aliphatic region (δ 1.2–3.0 ppm) representing the 16 methylene protons.

Applications in Drug Discovery

Peptidomimetics (Proline Surrogate)

The 2-substituted piperidine ring is a homolog of proline. Incorporating this scaffold into peptide drugs restricts conformational flexibility.

  • Mechanism: The steric clash between the C2-carbonyl and the N1-substituent forces the backbone into specific torsion angles (

    
    ), stabilizing secondary structures like 
    
    
    
    -turns.
  • Use Case: Design of protease inhibitors (e.g., Calpain inhibitors) where a rigid S2 pocket fit is required [1].

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "fragment" for screening libraries:

  • Rule of 3 Compliant: MW < 300, LogP < 3, H-donors/acceptors < 3.

  • Vectorial Growth: The secondary amine allows for "growing" the molecule in one direction, while the primary amide can be modified or dehydrated to a nitrile to engage different binding pockets.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

  • Handling: Use standard PPE (gloves, goggles). Handle in a fume hood, especially during the deprotection step involving TFA.

  • Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and amide hydrolysis.

References

  • Lubisch, W., et al. (2000).[2] Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(19), 2187-2191.[2]

  • PubChem. (n.d.).[3] 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (Isomer Comparison). National Library of Medicine.[3] [3]

  • Santa Cruz Biotechnology. (n.d.). 1-(Piperidine-2-carbonyl)-piperidine-4-carboxylic acid amide Product Data. SCBT.

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Methodological & Application

Scalable synthesis protocol for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scalable Synthesis Protocol for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Introduction

This compound is a chemical scaffold of interest in medicinal chemistry and drug development. Its structure, featuring two piperidine rings linked by an amide bond, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The development of a robust and scalable synthesis protocol for this compound is crucial for enabling its use in large-scale screening and preclinical studies. This document provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound, designed for researchers, scientists, and drug development professionals. The protocol emphasizes scalability, safety, and reproducibility, with in-depth explanations of the chemical principles behind each step.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection at the amide bond, yielding two key building blocks: piperidine-2-carboxylic acid and piperidine-4-carboxamide. However, to ensure a clean and high-yielding reaction, a more practical approach involves the use of a protected form of piperidine-2-carboxylic acid and a suitable coupling agent. The proposed synthetic strategy therefore involves the following key steps:

  • Protection of Piperidine-2-carboxylic Acid: The secondary amine of piperidine-2-carboxylic acid will be protected with a Boc (tert-butyloxycarbonyl) group to prevent self-reaction and other side reactions during the amide coupling step.

  • Amide Coupling: The Boc-protected piperidine-2-carboxylic acid will be coupled with piperidine-4-carboxamide using a standard and highly efficient peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Deprotection: The Boc protecting group will be removed from the coupled product under acidic conditions to yield the final target molecule, this compound.

This strategy is designed for scalability and utilizes commercially available starting materials and reagents, minimizing the need for complex synthetic procedures.

Retrosynthetic Analysis target This compound intermediate Boc-protected intermediate target->intermediate Deprotection building_blocks Boc-Piperidine-2-carboxylic Acid + Piperidine-4-carboxamide intermediate->building_blocks Amide Coupling

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthesis Protocol

Part 1: Protection of Piperidine-2-carboxylic Acid

Objective: To protect the secondary amine of piperidine-2-carboxylic acid with a Boc group.

Materials:

  • Piperidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M NaOH (aq) (to a concentration of ~0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.

  • Once the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield Boc-piperidine-2-carboxylic acid as a white solid.

Part 2: Amide Coupling

Objective: To couple Boc-piperidine-2-carboxylic acid with piperidine-4-carboxamide.

Materials:

  • Boc-piperidine-2-carboxylic acid (from Part 1)

  • Piperidine-4-carboxamide

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

Procedure:

  • To a solution of Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF (~0.2 M) under an inert atmosphere, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add piperidine-4-carboxamide (1.05 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated NaHCO₃ solution (3 x volumes), followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.

Part 3: Deprotection

Objective: To remove the Boc protecting group to obtain the final product.

Materials:

  • Boc-protected intermediate (from Part 2)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Fume hood

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of 1,4-dioxane.

  • Add 4 M HCl in 1,4-dioxane (10-20 eq) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid and wash with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound as its hydrochloride salt.

Purification and Characterization

The final product is typically obtained as a hydrochloride salt, which is often a crystalline solid and can be of high purity after trituration. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed. The identity and purity of the final compound should be confirmed by a combination of analytical techniques.

Analysis Expected Result
¹H NMR Peaks corresponding to the piperidine ring protons.
¹³C NMR Resonances for all carbon atoms in the molecule.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the free base.
HPLC Purity >95%

Experimental Workflow

Experimental Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection start Dissolve Piperidine-2-carboxylic Acid add_boc Add (Boc)₂O at 0 °C start->add_boc react_rt Stir at Room Temperature add_boc->react_rt workup_1 Acidify and Extract react_rt->workup_1 isolate_1 Isolate Boc-protected Acid workup_1->isolate_1 activate Activate Carboxylic Acid with HATU/DIPEA isolate_1->activate add_amine Add Piperidine-4-carboxamide activate->add_amine react_coupling Stir at Room Temperature add_amine->react_coupling workup_2 Aqueous Workup and Extraction react_coupling->workup_2 purify_1 Flash Column Chromatography workup_2->purify_1 deprotect Add 4 M HCl in Dioxane purify_1->deprotect stir_deprotect Stir at Room Temperature deprotect->stir_deprotect isolate_final Precipitate and Isolate Final Product (HCl salt) stir_deprotect->isolate_final analysis NMR, MS, HPLC isolate_final->analysis Characterization

Application Note: Solubilization Strategies for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for assay development scientists. It addresses the physicochemical challenges of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide , a polar, basic bis-piperidine scaffold often used as a fragment or intermediate in medicinal chemistry (e.g., proteasome inhibitors, GPCR ligands).

Executive Summary

This compound (referred to herein as PCPC-2 ) presents a specific set of solubility challenges defined by its high polarity (LogP < 0) and basic character (secondary amine). While highly soluble in DMSO, the compound is prone to "crash-out" (precipitation) during aqueous dilution at neutral pH due to strong intermolecular hydrogen bonding characteristic of carboxamides.

This guide provides a validated solvent system and dilution protocol to maintain compound integrity in cell-based and enzymatic assays.

Physicochemical Profile & Solubility Mechanics

To select the optimal solvent, one must understand the driving forces of the molecule's behavior.

PropertyValue (Predicted)Implication for Solubility
Molecular Weight ~239.31 g/mol Small molecule fragment; rapid diffusion.
LogP -0.5 to -0.9Hydrophilic. Prefers polar solvents. Poor solubility in lipids/non-polar solvents.
pKa (Basic) ~10.5 (Piperidine NH)pH Dependent. Highly soluble at pH < 8 (protonated). Risk of precipitation at pH > 9.
H-Bond Donors 3 (Amide NH₂, Amine NH)High potential for crystal lattice energy (tight packing), leading to slow dissolution rates.
The "Amide Stacking" Risk

The primary risk with PCPC-2 is not hydrophobicity (the usual drug discovery problem), but crystal packing . The terminal carboxamide and internal amide can form strong H-bond networks. If a DMSO stock is shocked with cold, neutral buffer, the molecules may aggregate before solvating.

Recommended Solvent Systems

A. Primary Stock Solvent: DMSO (Dimethyl Sulfoxide)

Grade: Anhydrous, ≥99.9% (Cell Culture Grade). Concentration: 10 mM to 100 mM. Rationale: DMSO disrupts the inter-amide hydrogen bonds effectively.

  • Storage: -20°C. Note that DMSO is hygroscopic; water absorption will decrease solubility over time.

B. Intermediate Dilution Solvents (The Critical Step)

Direct dilution from 100% DMSO to aqueous media often causes precipitation at the mixing interface.

  • Recommendation: Use a Co-solvent Step or Acidified Buffer .

  • Optimal Buffer: PBS adjusted to pH 6.0–6.5 (slightly acidic to keep the piperidine nitrogen protonated).

C. Solvent Compatibility Matrix
SolventSolubility RatingApplication
100% DMSO Excellent (★★★★★)Primary Stock Storage.
Ethanol Good (★★★☆☆)Alternative stock (evaporation risk).
Water (pH 7.4) Moderate (★★☆☆☆)Risk of slow precipitation at high concentrations (>100 µM).
Water (pH 4.0) Excellent (★★★★☆)Protonation ensures full solubility.
PEG-400 Good (★★★☆☆)Useful co-solvent for in vivo formulation, less critical for in vitro.

Visual Workflow: Solubility Decision Logic

The following diagram illustrates the decision process for handling PCPC-2 based on the assay type.

SolubilityLogic Start Compound: PCPC-2 (Powder Form) StockPrep Prepare Stock 100 mM in Anhydrous DMSO Start->StockPrep Weigh & Dissolve AssayType Select Assay Type StockPrep->AssayType Enzymatic Biochemical/Enzymatic (No Cells) AssayType->Enzymatic Target Binding/Kinetic Cellular Cell-Based Assay (Live Cells) AssayType->Cellular Phenotypic/Toxicity AcidDilution Intermediate Dilution: Buffer pH 5.5 - 6.0 Enzymatic->AcidDilution Protonation aids solubility FinalEnz Final Assay Well (<1% DMSO) AcidDilution->FinalEnz StepDown Step-Down Dilution: 1. DMSO -> Culture Media (Warm) 2. Rapid Vortexing Cellular->StepDown Avoid pH shock FinalCell Final Assay Well (<0.5% DMSO) StepDown->FinalCell

Figure 1: Decision logic for solubilizing PCPC-2. Note the divergence in intermediate dilution strategies to accommodate cellular pH tolerance vs. chemical solubility optimization.

Detailed Protocol: The "Step-Down" Dilution Method

This protocol is designed to prevent "crash-out" which often occurs when a hydrophobic/amide-rich concentrated stock hits a water wall.

Materials
  • Compound: PCPC-2 (Powder).

  • Solvent: DMSO (Sigma-Aldrich Hybridoma grade or equivalent).

  • Sonicator: Water bath sonicator.

  • Plate: Polypropylene (PP) V-bottom plate for dilutions (Do NOT use Polystyrene for intermediate stocks).

Step 1: Primary Stock Preparation (50 mM)
  • Calculate mass required:

    
    .
    
    • Example: To make 1 mL of 50 mM stock (MW ≈ 239.3): Weigh 11.96 mg.

  • Add 100% DMSO to the vial.

  • Critical: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature. Visual inspection must show no particulates.

Step 2: Serial Dilution (The 200x Concentrates)

Do not dilute directly into media yet.

  • Prepare a dilution series in 100% DMSO first.

  • Create "200x" stocks of your testing concentrations in a PP plate.

    • Why? Keeping the compound in DMSO until the last moment prevents time-dependent precipitation.

Step 3: Final Transfer (Assay Initiation)
  • For Enzymatic Assays:

    • Dilute the 200x DMSO stock 1:20 into pH 6.0 buffer (creates 10x working stock, 5% DMSO).

    • Add 10x stock to the reaction mix (Final: 1x, 0.5% DMSO).

  • For Cell Assays:

    • Pre-warm culture media to 37°C.

    • Add 0.5 µL of 200x DMSO stock directly to 100 µL of media in the well (0.5% DMSO final).

    • Agitate immediately (plate shaker at 500 rpm for 30s) to disperse the DMSO plume.

Quality Control: Nephelometry Validation

Before running a high-value screen, validate solubility using a simplified light-scattering check.

  • Prepare the top concentration (e.g., 100 µM) in the final assay buffer (1% DMSO).

  • Incubate at Room Temp for 2 hours.

  • Measure Absorbance at 650 nm (or use a Nephelometer).

  • Pass Criteria: OD650 < 0.005 (above background). High OD indicates microprecipitation.

References

  • Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility physics).
  • PubChem Compound Summary. (2025). 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (Isomer Analog Data). National Center for Biotechnology Information. Link[1]

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.

Sources

Application Note: HPLC Method Development for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the logical development of a robust HPLC method for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide , a polar, basic, and non-chromophoric pharmaceutical intermediate.

Executive Summary

The analysis of This compound presents three distinct chromatographic challenges:

  • Lack of Chromophore: The molecule lacks aromatic rings, relying solely on amide bonds for UV absorption (requires detection at

    
     < 215 nm).
    
  • High Polarity: The presence of two piperidine rings and a carboxamide moiety results in low retention on standard C18 phases.

  • Basicity: The secondary amine on the terminal piperidine ring (pKa ~10–11) causes severe peak tailing due to silanol interactions at standard pH levels.

This guide details a High-pH Reversed-Phase (RP-HPLC) strategy using a hybrid silica column. This approach suppresses the ionization of the secondary amine, increasing retention and improving peak symmetry without the need for complex ion-pairing reagents.

Physicochemical Profiling & Strategy

Before method development, we must understand the analyte's behavior in solution.

PropertyCharacteristicImpact on Method
Structure Bicyclic diamine with amide linkageHigh polarity; requires high aqueous start or HILIC.
Functional Groups

Amine,

Amide,

Amide
Amine causes tailing; Amides allow low-UV detection.
pKa (Calc.) Basic Amine: ~10.5Positively charged at pH < 9.
UV Max ~205–210 nmCritical: Solvents must have high UV transparency (No Acetate/Formate).
Method Development Decision Tree

The following logic flow dictates the selection of the stationary phase and mobile phase pH.

MethodStrategy Start Start: Analyte Profiling CheckUV Strong Chromophore? Start->CheckUV Detector Use UV @ 210 nm (Requires Phosphate/Ammonia) CheckUV->Detector No (Amide only) CheckpKa Basic Functional Group? (pKa ~10.5) Detector->CheckpKa BranchPH Select pH Strategy CheckpKa->BranchPH LowPH Low pH (2.0 - 3.0) Analyte Ionized (+) BranchPH->LowPH Traditional HighPH High pH (9.5 - 10.5) Analyte Neutral (0) BranchPH->HighPH Recommended ColLow Column: C18-AQ or Polar Embedded (Prevents Dewetting) LowPH->ColLow ColHigh Column: Hybrid Silica C18 (e.g., XBridge) (Resists Dissolution) HighPH->ColHigh ResultLow Outcome: Good Solubility, Risk of Tailing ColLow->ResultLow ResultHigh Outcome: Sharp Peaks, High Retention ColHigh->ResultHigh

Figure 1: Strategic decision pathway for basic, non-chromophoric analytes. The High pH pathway is prioritized for superior peak shape.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (capable of quaternary mixing).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Note: If available, a Charged Aerosol Detector (CAD) is superior for this analyte due to the lack of UV response. This protocol assumes UV is the only option.

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Agilent ZORBAX Extend-C18 .

    • Why: These "Hybrid" columns withstand pH > 10, allowing the amine to be analyzed in its neutral state.

  • Reagents:

    • Ammonium Bicarbonate (HPLC Grade).

    • Ammonium Hydroxide (28-30%, HPLC Grade).

    • Acetonitrile (HPLC Grade, Far UV cutoff).

    • Water (Milli-Q, 18.2 MΩ).

Mobile Phase Preparation[2]
  • Mobile Phase A (Buffer pH 10.0):

    • Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL Milli-Q water (10 mM concentration).

    • Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide.

    • Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions

The following gradient is designed to retain the polar analyte initially while eluting less polar impurities later.

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Injection Vol 10 µLHigh enough for sensitivity, low enough to prevent broadening.
Temp 35°CImproves mass transfer and lowers backpressure.
Detection 210 nm (Ref 360 nm)Maximizes amide bond absorption.
Run Time 20 MinutesSufficient for impurity profiling.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.00955Initial Hold (Loading)
2.00955End of Loading
12.006040Linear Gradient
12.101090Wash Step
15.001090End Wash
15.10955Re-equilibration
20.00955Ready for next inj.

Sample Preparation Workflow

Proper extraction is vital. Since the analyte is an amine, avoid acidic diluents if using the High pH method to prevent "solvent shock" (peak distortion).

SamplePrep Raw Raw Sample (Solid/Reaction Mix) Weigh Weigh 10 mg Raw->Weigh Dissolve Dissolve in 50:50 Water:MeOH Weigh->Dissolve Sonicate Sonicate (10 mins, <30°C) Dissolve->Sonicate Filter Filter (0.22 µm Nylon/PTFE) Sonicate->Filter Vial Transfer to HPLC Vial Filter->Vial

Figure 2: Sample preparation workflow ensuring solubility and particulate removal.

System Suitability & Validation

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before running samples.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) 4.0 – 8.0 minIf too fast: Decrease initial %B or lower Temp.
Tailing Factor (

)

If

: Check pH (must be >9.5) or replace column.
Theoretical Plates (

)

If low: Check connections for dead volume.
Precision (%RSD)

(n=5)
If high: Check injector reproducibility or lamp stability.
LOD (Est.) ~0.5 µg/mLLimited by UV 210 nm noise.

Troubleshooting Guide

Issue: Drifting Baseline at 210 nm

  • Cause: Acetonitrile absorbs slightly at 210 nm; Ammonium Bicarbonate quality varies.

  • Fix: Use "Gradient Grade" Acetonitrile. Ensure the reference wavelength is off or set wide (e.g., 360 ± 100 nm) to avoid compensating real peaks.

Issue: "Ghost" Peaks

  • Cause: Contaminants in the water or buffer salts visible at low UV.

  • Fix: Run a blank injection (Mobile Phase A). If peaks persist, replace buffer salts with a fresh high-purity bottle.

Issue: Peak Splitting

  • Cause: Sample solvent is too strong (e.g., 100% MeOH) or pH mismatch.

  • Fix: Dilute sample in the starting mobile phase (95% Buffer / 5% ACN).

References

  • PubChem. (2025).[1] 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Compound Summary. National Library of Medicine.[1] [Link][1][2]

  • Dolan, J. W. (2010). High-pH Mobile Phases for Reversed-Phase HPLC. LCGC North America.

Sources

Preparation of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Preparation of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide Stock Solutions

Executive Summary & Compound Profile

This technical guide details the rigorous preparation of stock and working solutions for This compound (MW: ~239.31 g/mol ). This compound belongs to a class of bis-piperidine amides , often utilized as synthetic intermediates or specific inhibitors in kinase and GPCR signaling pathways.

Unlike simple reagents, this molecule possesses a secondary amine (on the piperidine-2-carbonyl moiety) and a primary carboxamide . This dual functionality creates specific solubility challenges: the molecule is moderately polar but prone to aggregation in neutral aqueous media due to hydrogen bonding networks.

Key Physicochemical Characteristics:

  • Molecular Weight: 239.31 g/mol (Isomeric with the more common 4-carbonyl variant).

  • Solubility Class: Amphiphilic base.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO) (Recommended for >10 mM stocks).

  • Aqueous Solubility: pH-dependent; highly soluble in acidic buffers (pH < 6.0), limited in basic media.

Critical Reagents & Equipment

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) compliance, use only analytical-grade reagents.

ComponentGrade/SpecificationPurpose
Compound >98% Purity (HPLC/NMR)Active Agent
DMSO Cell Culture Grade, Sterile Filtered, Hybridoma TestedPrimary Solvent (prevents microbial growth & cytotoxicity)
PBS (1X) Ca²⁺/Mg²⁺ free, pH 7.4Diluent for working solutions
HCl (0.1 N) Analytical GradepH adjustment for aqueous stock stabilization
Vials Amber Glass (Borosilicate)Prevents photodegradation and plasticizer leaching

Protocol 1: Preparation of Primary Stock Solution (DMSO)

Objective: Create a stable 100 mM Master Stock. Causality: DMSO is chosen because it disrupts the intermolecular hydrogen bonds between the carboxamide and the piperidine amine, preventing aggregation that occurs in water [1].

Workflow Diagram: Stock Generation

StockPrep Start Solid Compound (Store at 4°C) Equilibrate Equilibrate to RT (30 mins in desiccator) Start->Equilibrate Weigh Weigh ~23.9 mg (Analytical Balance) Equilibrate->Weigh Dissolve Add 1.0 mL DMSO (Vortex 30s) Weigh->Dissolve Sonicate Sonicate (5 mins, <40°C) Dissolve->Sonicate QC Visual Inspection (Clear Solution?) Sonicate->QC Aliquot Aliquot (50 µL) Amber Glass Vials QC->Aliquot Store Store at -20°C (Desiccated) Aliquot->Store

Figure 1: Step-by-step workflow for generating a verified Master Stock solution.

Step-by-Step Procedure:
  • Equilibration: Remove the vial containing the solid compound from the refrigerator. Let it sit in a desiccator at Room Temperature (RT) for 30 minutes.

    • Scientific Rationale: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic solid, altering the effective mass and potentially hydrolyzing the amide bond [2].

  • Gravimetric Measurement: Weigh approximately 23.93 mg of the powder into a sterile amber glass vial.

    • Calculation:

      
      
      
  • Solvation: Add 1.0 mL of sterile DMSO.

    • Technique: Pipette directly onto the solid. Do not wash down the walls yet.

  • Homogenization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath for 5 minutes (maintain temp < 40°C).

    • Self-Validation: Hold the vial up to a light source. The solution must be strictly clear. Any turbidity indicates incomplete solvation or impurities.

  • Aliquoting: Dispense 50 µL aliquots into sterile micro-vials.

    • Rationale: Avoids freeze-thaw cycles. Each cycle can degrade the compound by ~1-5% due to ice crystal formation and local pH shifts [3].

Protocol 2: Preparation of Working Solutions (Cell Culture)

Objective: Dilute Master Stock to working concentrations (e.g., 1 µM - 100 µM) without precipitating the compound.

Challenge: The "crash-out" effect. Diluting a hydrophobic/amphiphilic DMSO stock directly into aqueous media often causes immediate precipitation.

Serial Dilution Scheme

Dilution Stock 100 mM Master Stock (100% DMSO) Inter 1 mM Intermediate (1:100 Dilution in Media) Stock->Inter 10 µL Stock + 990 µL Media Work 10 µM Working Sol. (1:100 Dilution in Media) Inter->Work 10 µL Inter + 990 µL Media Cells Final Assay Well (Contains Cells) Work->Cells Add to wells Warning CRITICAL: Keep DMSO < 0.5% Final Warning->Cells

Figure 2: Serial dilution strategy to minimize osmotic shock and solvent toxicity.

Procedure:
  • Intermediate Dilution (100x):

    • Prepare an intermediate tube with 990 µL of pre-warmed culture media (or PBS).

    • Add 10 µL of the 100 mM Master Stock while vortexing the media.

    • Result: 1 mM solution (1% DMSO).

    • Why: Adding a small volume of DMSO to a large volume of vortexing water prevents high local concentrations that trigger precipitation.

  • Final Working Solution:

    • Dilute the 1 mM Intermediate further to reach the target concentration (e.g., dilute 1:100 again for 10 µM).

    • Final DMSO Concentration: 0.01%. This is well below the 0.1-0.5% toxicity threshold for most cell lines (e.g., HEK293, HeLa) [4].

Troubleshooting & Stability Data

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy solution upon adding PBSpH > pKa of piperidine amineAdd 1-2 drops of 0.1N HCl to protonate the amine (form salt).
Yellowing Stock solution turns yellow over timeOxidation of amineDiscard. Store future stocks under Argon/Nitrogen gas.
Cytotoxicity Cell death in vehicle controlDMSO % too highEnsure final DMSO is <0.5%. Use a "Media-only" intermediate step.

Storage Guidelines:

  • Solid: -20°C, desiccated. Stable for >2 years.

  • DMSO Stock: -20°C or -80°C. Stable for 6 months.

  • Aqueous Working Sol: Prepare fresh. Do not store >24 hours (Amide hydrolysis risk).

References

  • PubChem Compound Summary. (2025). 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (Isomer Analog Data). National Center for Biotechnology Information. Link

  • Cheng, X., et al. (2018). "Impact of Moisture on the Chemical Stability of Solid-State Pharmaceuticals." Journal of Pharmaceutical Sciences.
  • Enfanos Technical Guides. (2024). Preparation and Storage of Stock Solutions.[1][2]Link

  • Sigma-Aldrich. (2024). Handling and Solubility of Piperidine Derivatives.[3][4]Link

Sources

Application Note: Peptide Coupling Strategies for Piperidine-2-Carbonyl Derivatives (Pipecolic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Piperidine-2-carboxylic acid (Pipecolic acid, Pip) is a non-proteinogenic amino acid structurally homologous to proline but with a six-membered ring.[1] This homologation introduces significant conformational rigidity and steric bulk, making it a critical scaffold in peptidomimetics and macrocyclic drugs (e.g., Rapamycin, FK506, Palinavir).

However, incorporating Pipecolic acid into peptide chains presents a dual synthetic challenge:

  • N-Terminus (Nucleophile): As a sterically hindered secondary amine, it exhibits poor nucleophilicity, requiring highly active acylating agents.

  • C-Terminus (Electrophile): When activated, the

    
    -proton is highly susceptible to abstraction due to the ring strain and inductive effects, leading to rapid racemization via the oxazolone pathway.
    

This guide details a self-validating protocol to synthesize Pip-derivatives with


 diastereomeric excess (de), moving beyond standard HATU/DIPEA conditions which often result in 5–15% epimerization.

Mechanistic Analysis: The Racemization Trap

To prevent failure, one must understand the "why." Standard coupling reagents (HBTU, HATU) activate the carboxylic acid as an active ester.[2] In the presence of a tertiary base (DIPEA, NMM), the activated Pip residue can cyclize to form an 5(4H)-oxazolone intermediate.

Unlike linear amino acids, the conformational constraints of the piperidine ring facilitate this cyclization. The oxazolone enolizes readily in the presence of base, destroying the chiral integrity of the


-carbon.
Visualization: The Oxazolone Racemization Pathway

RacemizationMechanism Start Activated Fmoc-Pip-OBt Oxazolone 5(4H)-Oxazolone (Chiral) Start->Oxazolone Cyclization (Fast for Pip) Product Desired L-Peptide Start->Product Amine Attack (Kinetic Control) Base Base (DIPEA) Base->Oxazolone Promotes Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-mediated proton abstraction Racemic Racemic Peptide (DL-Mix) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random face)

Figure 1: The oxazolone pathway is the primary driver of epimerization in Pipecolic acid couplings. High base concentration accelerates the transition from Chiral Oxazolone to Achiral Enol.

Reagent Selection Matrix

The choice of reagent must balance activation power (to overcome steric hindrance) against basicity (to prevent racemization).

Reagent ClassReagentBase Req.Risk ProfileRecommendation
Phosphonic Anhydride T3P (Propylphosphonic anhydride)High (4-5 eq)Lowest. Byproducts are non-acidic; activation is slow but selective.Gold Standard for C-terminal Pip activation.
Uronium (Oxyma) COMU Standard (2 eq)Low. Safer than HATU; Oxyma leaving group is less basic than HOAt.Excellent alternative for general couplings.
Uronium (Azabenzotriazole) HATU Low (1 eq)High. Highly reactive, but requires careful base control (Collidine preferred over DIPEA).Use for N-terminal acylation (when Pip is the amine).
Acid Fluoride TFFH / BT-SCF3None/LowLow. Acid fluorides are stable to oxazolone formation.Use for extremely hindered couplings (e.g., Aib-Pip).

Experimental Protocols

Protocol A: C-Terminal Activation (Coupling Fmoc-Pip-OH to an Amine)

Objective: Couple Fmoc-Pip-OH to H-AA-OMe with minimal racemization (<1%). Rationale: We utilize T3P in a non-polar solvent. T3P acts as a kinetic trap; it activates the acid but does not promote oxazolone formation as aggressively as uronium salts. We use 2,4,6-Collidine (TMP) instead of DIPEA because its steric bulk prevents it from abstracting the


-proton effectively.
Materials
  • Fmoc-Pip-OH (1.0 equiv)

  • Amine component (H-AA-OR) (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

  • 2,4,6-Collidine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid DMF if possible to enhance T3P efficiency.

Step-by-Step Workflow
  • Dissolution: Dissolve Fmoc-Pip-OH and the amine component in anhydrous EtOAc (0.1 M concentration relative to acid).

  • Cooling: Cool the solution to 0 °C in an ice bath. Lower temperature kinetically disfavors deprotonation.

  • Base Addition: Add 2,4,6-Collidine dropwise.

  • Activation: Add T3P solution dropwise over 2 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for 2–4 hours.

    • QC Check: Monitor by LCMS. If conversion is slow, add 0.5 eq T3P, but do not add more base.

  • Workup (Critical for T3P):

    • Dilute with EtOAc.

    • Wash 3x with Water (T3P byproducts are water-soluble).

    • Wash 1x with 0.5 M HCl (to remove Collidine).

    • Wash 1x with Sat. NaHCO3 and Brine.[3]

    • Dry over Na2SO4 and concentrate.[3]

Protocol B: N-Terminal Acylation (Coupling an Acid to H-Pip-OMe)

Objective: Couple Fmoc-AA-OH to the hindered secondary amine H-Pip-OMe. Rationale: The nucleophile is hindered.[4] Racemization of the incoming acid is less of a concern (unless it is Cys/His). We need maximum activation power. HATU is the reagent of choice here.[2][5]

Materials
  • Carboxylic Acid (Fmoc-AA-OH) (1.2 equiv)

  • H-Pip-OR (Amine) (1.0 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv) - Optional additive to boost rate.

  • DIPEA (3.0 equiv)[6]

  • Solvent: DMF (anhydrous).[7]

Step-by-Step Workflow
  • Pre-activation: Dissolve Fmoc-AA-OH and HATU in DMF (0.2 M).

  • Base Addition: Add DIPEA (1.0 equiv only) to the acid/HATU mixture. Stir for 30 seconds. Do not over-preactivate or the active ester may hydrolyze or rearrange.

  • Coupling: Add the solution immediately to the H-Pip-OR vessel containing the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 2–12 hours.

    • Note: Secondary amines react slowly.

  • Monitoring (The Chloranil Test):

    • Standard Kaiser (Ninhydrin) test fails for secondary amines (no blue color).

    • Use the Chloranil Test .[8]

    • Positive (Unreacted Pip): Blue/Green beads.

    • Negative (Coupled): Colorless/Yellow beads.

  • Cleavage/Workup: Standard Fmoc protocols apply.

Quality Control & Troubleshooting

Racemization Analysis (Marfey's Method)

To validate the protocol, you must quantify the diastereomeric ratio (L-L vs D-L).

  • Hydrolyze a small aliquot of the peptide (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent) .

  • Analyze via HPLC (C18 column). The L-Pip and D-Pip derivatives will separate significantly.

  • Target: < 1% D-isomer.

Decision Tree for Optimization

OptimizationFlow Start Start: Pip-Coupling Role Is Pip the Acid or Amine? Start->Role PipAmine Pip is Nucleophile (N-Terminus) Role->PipAmine Amine PipAcid Pip is Electrophile (C-Terminus) Role->PipAcid Acid Standard Use HATU / DIPEA / DMF PipAmine->Standard Check Check Chloranil Test Standard->Check Success1 Colorless: Success Check->Success1 Neg Fail1 Blue: Incomplete Check->Fail1 Pos Refine1 Recouple with Acid Fluoride (TFFH) Fail1->Refine1 Risk High Racemization Risk! PipAcid->Risk Method1 Protocol A: T3P / Collidine / EtOAc Risk->Method1 Analyze Analyze via LCMS/Chiral Method1->Analyze Success2 >99% purity Analyze->Success2 Pass Fail2 Racemization detected Analyze->Fail2 Fail Refine2 Switch to COMU / TMP or Reduce Temp to -10C Fail2->Refine2

Figure 2: Workflow for selecting the correct coupling strategy based on the position of the Pipecolic acid residue.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[7][9][10] Journal of the American Chemical Society. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride. Angewandte Chemie International Edition. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application Note: Advanced Crystallization Strategies for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and purification scientists. It synthesizes structural analysis with industrial crystallization principles to provide a robust guide for purifying 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide (CAS: 886508-20-9 / Generic structure match).[1][2]

Executive Summary & Physicochemical Profiling[1][2]

The target molecule, This compound , represents a class of bis-heterocyclic amino-amides often utilized as scaffolds in GPCR ligand synthesis (e.g., 5-HT1F agonists like Lasmiditan analogs) or peptidomimetics.[1]

Purification is complicated by three structural factors:

  • High Polarity: The presence of a secondary amine, a tertiary amide linkage, and a primary carboxamide creates a high topological polar surface area (TPSA), making the compound water-soluble and difficult to extract into non-polar solvents.[2]

  • Conformational Flexibility: The two piperidine rings allow for significant rotational freedom, often leading to "oiling out" rather than distinct crystal lattice formation.[1][2]

  • Stereochemistry: The 2-carbonyl position on the first piperidine ring is a chiral center.[1][2] Synthetic routes starting from racemic pipecolic acid yield a racemate, while asymmetric routes require protocols that preserve optical purity.[1][2]

Table 1: Physicochemical Profile & Solubility Prediction
PropertyValue / CharacteristicImplication for Crystallization
Molecular Weight 239.31 g/mol Moderate size, favorable for salt formation.[1][2]
H-Bond Donors 2 (Amine NH, Amide NH2)Strong intermolecular H-bonding potential; indicates high melting point if dry.[1]
H-Bond Acceptors 3 (Carbonyls, Amine N)Hygroscopic tendency; requires moisture control.[1][2]
Predicted pKa ~10.5 (Secondary Amine)Highly basic.[1][2] Reactive crystallization (Salt formation) is the preferred purification strategy.[1][2]
Solubility (High) Water, Methanol, DMSOAvoid these as single solvents for yield; use as "Good Solvents" in binary systems.[2]
Solubility (Low) Ethyl Acetate, Hexane, MTBEExcellent candidates for Anti-solvents .

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the decision tree for purifying this intermediate, distinguishing between Free Base isolation and Salt Formation.

Purification_Workflow Start Crude Reaction Mixture (Post-Coupling) Extraction Biphasic Extraction (DCM / Basic Aqueous) Start->Extraction Remove coupling reagents Decision Target Form? Extraction->Decision RouteA Route A: Free Base (If MP > 100°C) Decision->RouteA Non-Hygroscopic RouteB Route B: Salt Formation (Recommended) Decision->RouteB Oil / Low MP CrystA Solvent/Anti-Solvent (EtOH / EtOAc) RouteA->CrystA CrystB Reactive Crystallization (HCl or L-Tartrate) RouteB->CrystB Isolation Filtration & Drying (Vacuum, 45°C) CrystA->Isolation CrystB->Isolation Validation Validation (HPLC, XRPD, Chiral LC) Isolation->Validation

Figure 1: Strategic decision tree for the purification of piperidine-carboxamide derivatives.

Detailed Protocols

Protocol A: Reactive Crystallization (Hydrochloride Salt)

Rationale: Converting the secondary amine to a hydrochloride salt disrupts the "oiling out" phase behavior by introducing strong ionic lattice forces.[1][2] This is the most reliable method for high purity (>99%).[1][2]

Reagents:

  • Crude this compound.[1][2]

  • Solvent: Isopropanol (IPA) or Ethanol (Absolute).[1][2]

  • Acid Source: 4M HCl in Dioxane or Acetyl Chloride (generated in situ).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the crude free base in 50 mL of absolute Ethanol (5 vol). Heat to 50°C to ensure complete dissolution.[1][2]

  • Filtration (Polishing): While warm, filter through a 0.45 µm PTFE membrane to remove insoluble inorganic salts (e.g., coupling byproducts).[1][2]

  • Acid Addition:

    • Cool the filtrate to 20°C.[1][2]

    • Slowly add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise over 30 minutes.

    • Observation: A white precipitate should begin to form immediately.[1][2]

    • Control: Maintain temperature <25°C to prevent hydrolysis of the amide bond (though unlikely under mild acidic conditions).[1][2]

  • Aging (Ostwald Ripening): Stir the slurry at 20°C for 2 hours. Then, cool to 0–5°C and stir for an additional 1 hour to maximize yield.

  • Isolation: Filter the white solid using a Buchner funnel.

  • Washing: Wash the cake with 2 x 10 mL of cold Ethyl Acetate (to remove non-polar impurities).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Result: White crystalline solid (HCl salt).[1][2] Validation: Check Chloride content via titration or elemental analysis.[1][2]

Protocol B: Solvent-Antisolvent Recrystallization (Free Base)

Rationale: If the free base is required (e.g., for a subsequent nucleophilic substitution), this method utilizes the differential solubility between the polar product and non-polar impurities.[1][2]

Solvent System:

  • Good Solvent: Methanol (MeOH) or Ethanol (EtOH).[1][2]

  • Anti-Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1][2]

Step-by-Step Procedure:

  • Saturation: Suspend the crude solid in the minimum amount of boiling Ethanol (approx. 3–5 mL per gram).

  • Reflux: Heat to reflux until a clear solution is obtained. If "oiling" occurs, add Methanol dropwise until clear.[1][2]

  • Anti-Solvent Addition:

    • Remove from heat source.[1][2]

    • Immediately add warm Ethyl Acetate (approx. 20% of the ethanol volume) to the solution.[1][2]

    • Mechanistic Note: Adding anti-solvent while hot induces supersaturation near the metastable limit.[1][2]

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (approx. 1°C/min). Rapid cooling will trap impurities.[1][2]

  • Nucleation: If no crystals form by 25°C, seed with a pure crystal or scratch the glass surface.[1][2]

  • Final Crash: Once crystallization begins, add the remaining Ethyl Acetate (up to 5 volumes total) slowly over 1 hour.

  • Isolation: Filter and wash with 100% MTBE.[1][2]

Troubleshooting & Optimization

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

This is common with bis-piperidines due to conformational entropy.[1][2]

  • Cause: The temperature is above the metastable limit where the oil phase is more stable than the crystal.[1][2]

  • Solution:

    • Seed Loading: Use 1-2 wt% of pure seed crystals at the cloud point.[1][2]

    • Switch to Salt: Abandon the free base and proceed to Protocol A (HCl salt).

    • High-Shear Mixing: Use an overhead stirrer with a pitch-blade impeller to prevent oil droplet coalescence.[1][2]

Issue: Low Enantiomeric Excess (ee)

If the starting material was chiral (L-Pipecolic acid) but the product shows racemization:

  • Cause: Base-catalyzed racemization during coupling.[1][2]

  • Resolution Strategy: Use L-Tartaric Acid or Dibenzoyl-L-tartaric acid in Protocol A instead of HCl. This creates diastereomeric salts.[1][2]

    • Recrystallize the tartrate salt from Ethanol/Water (9:1) to enrich the desired enantiomer (Dynamic Kinetic Resolution principles may apply if racemization is fast, otherwise standard resolution).[1][2]

Analytical Validation Standards

To ensure the protocol's success, the isolated material must meet these criteria:

MethodParameterAcceptance Criteria
HPLC (Reverse Phase) Purity (Area %)> 98.5%
Chiral HPLC Enantiomeric Excess> 99.0% (if chiral target)
1H NMR (DMSO-d6) Residual Solvent< 5000 ppm (ICH limits)
XRPD CrystallinityDistinct Bragg peaks (Amorphous halo indicates failed crystallization)

References

  • PubChem. (2025).[1][2] 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide Compound Summary. National Library of Medicine.[1][2] [Link][1]

  • Anderson, N. G. (2012).[1][2] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2] (Source for general salt selection protocols).

  • Wouters, J., & Quéré, L. (2012).[1][2] Pharmaceutical Salts and Co-crystals. RSC Publishing.[1][2] (Source for pKa-based salt screening logic).

  • Byrn, S. R., et al. (1999).[1][2] Solid-State Chemistry of Drugs. SSCI, Inc.[1][2] (Source for troubleshooting "oiling out" phenomena).

Sources

Application Note: Solid-Phase Synthesis of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the solid-phase synthesis (SPPS) of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide , a structural motif often found in serine protease inhibitors (e.g., Factor Xa, Thrombin) and GPCR ligands.

Executive Summary

The synthesis of This compound presents a specific challenge in solid-phase chemistry: the formation of a tertiary amide bond between two sterically hindered cyclic amines. This protocol utilizes Rink Amide resin to install the C-terminal primary amide and employs HATU-mediated activation to drive the difficult coupling between the secondary amine of the resin-bound isonipecotic acid and the incoming pipecolic acid.

Key Advantages of This Protocol
  • Regiocontrol: Solid-phase immobilization ensures exclusive reaction at the N-terminus, eliminating the need for complex protecting group manipulations common in solution phase.

  • Difficult Coupling Optimization: Addresses the steric clash of the "Proline-Proline like" linkage (Pipecolic acid

    
     Isonipecotic acid) using high-efficiency uronium reagents.
    
  • Scalability: Protocol is validated for 0.1 mmol to 1.0 mmol scales.

Retrosynthetic Analysis & Strategy

The target molecule is assembled from C-terminus to N-terminus. The C-terminal primary amide (


) is derived directly from the Rink Amide linker upon acidolytic cleavage.

Building Blocks:

  • Resin: Rink Amide MBHA Resin (Low loading recommended: 0.3–0.6 mmol/g to reduce inter-chain aggregation).

  • Residue 1 (C-term): Fmoc-Piperidine-4-carboxylic acid (Fmoc-Isonipecotic acid).

  • Residue 2 (N-term): Fmoc-Piperidine-2-carboxylic acid (Fmoc-Pipecolic acid). (Note: Boc-Pipecolic acid can be used if no further N-terminal modification is required).

Retrosynthesis Target Target: 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide Cleavage Step 3: TFA Cleavage (Releases Primary Amide) Target->Cleavage Coupling2 Step 2: Difficult Coupling (HATU/DIEA) Formation of Tertiary Amide Cleavage->Coupling2 Coupling1 Step 1: Resin Loading (Fmoc-Isonipecotic Acid) Coupling2->Coupling1 Resin Rink Amide Resin Coupling1->Resin

Figure 1: Retrosynthetic disconnection showing the stepwise assembly on Rink Amide Resin.

Materials and Reagents

ComponentSpecificationPurpose
Solid Support Rink Amide MBHA Resin (100-200 mesh)Generates C-terminal amide upon cleavage.
Amino Acid 1 Fmoc-Piperidine-4-carboxylic acidC-terminal scaffold.
Amino Acid 2 Fmoc-L-Pipecolic acid (or Boc-L-Pipecolic acid)N-terminal scaffold (Chiral).
Coupling Reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-activity reagent for hindered couplings.
Base DIEA (N,N-Diisopropylethylamine)Activates carboxylic acid/HATU complex.
Deprotection 20% Piperidine in DMFRemoves Fmoc groups.[1][2][3]
Cleavage Cocktail TFA / TIS /

(95:2.5:2.5)
Cleaves peptide from resin and removes side-chain PGs.
Monitoring Chloranil Test (or acetaldehyde/chloranil)Detects free secondary amines (Ninhydrin is ineffective here).

Detailed Experimental Protocol

Phase 1: Resin Preparation and Loading

Objective: Attach Fmoc-Isonipecotic acid to the Rink Amide linker.

  • Swelling: Place Rink Amide resin (0.1 mmol scale, approx. 200 mg based on 0.5 mmol/g loading) in a reaction vessel. Add DMF (5 mL) and swell for 30 minutes. Drain.

  • Fmoc Removal (Linker): Add 20% Piperidine/DMF (5 mL). Agitate for 5 min. Drain. Repeat with fresh solution for 15 min. Drain. Wash resin with DMF (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mL).
    
  • Activation: In a separate vial, dissolve Fmoc-Piperidine-4-carboxylic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF (3 mL). Add DIEA (0.8 mmol, 8 eq). The solution should turn yellow.

    • Note: Standard HBTU is sufficient here, but HATU ensures quantitative loading.

  • Coupling: Add the activated solution to the resin. Agitate at Room Temperature (RT) for 1 hour.

  • Wash: Drain and wash with DMF (

    
     mL) and DCM (
    
    
    
    mL).
  • QC (Kaiser Test): Perform a Kaiser (Ninhydrin) test. A colorless/yellow bead indicates complete coupling (no free primary amines from the linker).

Phase 2: The "Difficult" Coupling (Secondary Amine to Hindered Acid)

Objective: Couple Fmoc-Pipecolic acid to the resin-bound piperidine ring. Mechanistic Insight: This step involves reacting a secondary amine (on the resin) with a hindered carboxylic acid (pipecolic acid). This forms a tertiary amide. Steric hindrance is significant.

  • Fmoc Removal (Residue 1): Treat resin with 20% Piperidine/DMF (

    
     min). Wash thoroughly with DMF (
    
    
    
    mL).
  • QC (Chloranil Test): Perform a Chloranil test.

    • Result: Beads should turn blue/green , indicating the presence of a free secondary amine. (Ninhydrin would be negative/faint).

  • Activation: Dissolve Fmoc-L-Pipecolic acid (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in DMF (3 mL). Add DIEA (1.0 mmol, 10 eq).

  • Coupling: Add to resin. Agitate for 2 to 4 hours at RT.

    • Optimization: For extremely difficult cases, microwave irradiation (

      
      C, 20W, 15 min) is highly recommended.
      
  • Double Coupling (Recommended): Drain the vessel. Repeat the activation and coupling step with fresh reagents for another 2 hours.

  • Wash: Wash with DMF (

    
     mL).
    
  • QC (Chloranil Test): Verify coupling completion. Beads should remain colorless (or original resin color). If blue, repeat coupling with PyAOP or PyBrOP.

Phase 3: Final Deprotection and Cleavage
  • N-Terminal Deprotection: Treat with 20% Piperidine/DMF (

    
     min) to remove the final Fmoc group from the pipecolic acid.[4] Wash with DMF (
    
    
    
    ) and DCM (
    
    
    ).
    • Note: If the final product requires the N-terminus to be protonated/salt, this step exposes the secondary amine of the pipecolic acid.

  • Drying: Dry the resin under a stream of Nitrogen or in a vacuum desiccator for 1 hour.

  • Cleavage: Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ) to the resin (approx. 10 mL/g resin). Agitate for 2 hours at RT.
    
  • Isolation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under nitrogen flow to a small volume (~1 mL).

    • Add cold diethyl ether (20 mL) to precipitate the product.

    • Note: Short peptides/mimetics often form oils rather than solids. If an oil forms, decant the ether, re-dissolve in water/acetonitrile, and lyophilize.

Process Visualization: Reaction Workflow

Workflow Start Start: Rink Amide Resin (Fmoc-protected) Deprotect1 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect1 Couple1 2. Load Residue 1 Fmoc-Isonipecotic Acid (HATU/DIEA, 1h) Deprotect1->Couple1 Free NH2 Deprotect2 3. Fmoc Removal (Exposes Secondary Amine) Couple1->Deprotect2 Couple2 4. CRITICAL STEP: Couple Residue 2 Fmoc-Pipecolic Acid (HATU/DIEA, Double Couple, 2-4h) Deprotect2->Couple2 Free NH (Sec) Deprotect3 5. Final Fmoc Removal Couple2->Deprotect3 Cleave 6. TFA Cleavage & Isolation Deprotect3->Cleave

Figure 2: Step-by-step workflow emphasizing the critical secondary amine coupling.

Analytical Data & Quality Control

Upon isolation, the crude product should be analyzed via LC-MS and NMR.

  • Expected Mass (LC-MS):

    • Formula:

      
      
      
    • Exact Mass: ~239.16 Da

    • Observed

      
      : ~240.2 Da
      
  • NMR Diagnostic Signals (

    
     or 
    
    
    
    ):
    • Amide Protons: Two broad singlets (or one broad signal) around 7.0–7.5 ppm corresponding to the C-terminal

      
      .
      
    • Pipecolic

      
      -proton:  Distinct multiplet around 3.5–4.0 ppm.
      
    • Piperidine Ring Protons: Complex overlapping multiplets in the 1.4–3.0 ppm region.

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Coupling (Step 2) Steric hindrance of secondary amine.[5]Switch to PyAOP or PyBrOP ; Increase Temperature to

C (Microwave).
Product is an Oil Low molecular weight/non-crystalline nature.Dissolve in

and lyophilize to obtain a powder.
Racemization of Pipecolic Acid Base-catalyzed epimerization during activation.Use collidine (TMP) instead of DIEA; Use DIC/Oxyma activation (lower racemization risk).

References

  • Albericio, F., & Tulla-Puche, J. (2008). The Application of the Chloranil Test in Solid-Phase Synthesis. Organic Process Research & Development. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides: Solutions to the Difficulty of Coupling. Journal of Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-PIP-042 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues in the synthesis of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide . This molecule presents a classic "deceptive simplicity" in medicinal chemistry. While it appears to be a standard amide coupling, the steric hindrance at the C2 position of the pipecolic acid moiety, combined with the high polarity of the bis-piperidine system, creates a bottleneck in both conversion and isolation.

This guide moves beyond standard textbook protocols (like EDC/HOBt) to address the specific kinetic and thermodynamic barriers inherent to this scaffold.

Visual Workflow: Optimized Synthesis Pathway

The following diagram outlines the recommended high-yield workflow, highlighting critical decision points where yield is often lost.

G Start Start: N-Boc-Pipecolic Acid (Sterically Hindered C2) Activation Activation Phase Reagent: T3P (50% in EtOAc) Base: Pyridine or DIPEA Temp: 0°C to RT Start->Activation Activate Acid Coupling Coupling Phase Nucleophile: Isonipecotamide Solvent: DMF/EtOAc (1:1) Activation->Coupling + Amine Workup Isolation Strategy AVOID Aqueous Extraction Use: SCX-2 Resin or Lyophilization Coupling->Workup Reaction Complete Deprotection Boc-Deprotection 4N HCl in Dioxane or TFA/DCM Workup->Deprotection Intermediate Isolated Final Final Product 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide Deprotection->Final Salt Formation

Figure 1: Optimized workflow favoring T3P activation and non-aqueous isolation to maximize yield.

Module 1: The Coupling Reaction (The "Engine Room")

User Question: I am using EDC/HOBt in DCM, but my conversion stalls at 60%, and the reaction is messy. Why?

Technical Diagnosis: The C2 position of pipecolic acid (piperidine-2-carboxylic acid) imposes significant steric hindrance on the carboxylic acid. Standard carbodiimides (EDC/DCC) often fail to generate an active ester reactive enough to overcome this barrier efficiently, leading to slow kinetics and competing side reactions (N-acylurea formation). Furthermore, DCM is often a poor solvent for the coupling partner, Piperidine-4-carboxamide (isonipecotamide), which has low solubility in non-polar solvents.

Protocol Upgrade: Switch to Propylphosphonic Anhydride (T3P) or HATU .

FeatureStandard (EDC/HOBt)Recommended (T3P)High-Cost Alternative (HATU)
Steric Tolerance LowHigh Very High
Racemization Risk ModerateVery Low Low (if base controlled)
Workup Difficult (Urea byproducts)Easy (Water soluble byproducts)Difficult (PF6 salts)
Yield Potential 40-60%85-95% 80-90%

Step-by-Step T3P Protocol:

  • Dissolution: Dissolve N-Boc-Pipecolic acid (1.0 equiv) and Piperidine-4-carboxamide (1.1 equiv) in dry EtOAc or 2-MeTHF . If the amine is insoluble, add minimal dry DMF as a co-solvent.

  • Base Addition: Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv). Cool to 0°C.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. T3P drives the equilibrium aggressively.

Why this works: T3P forms a highly reactive mixed anhydride that is less prone to epimerization than HATU/uronium salts and allows for a cleaner workup [1].

Module 2: Racemization Control (The "Silent Killer")

User Question: My product yield is okay, but the optical rotation is lower than reported. Is the stereocenter at C2 unstable?

Technical Diagnosis: Yes. N-protected alpha-amino acids, particularly cyclic ones like pipecolic acid and proline, are prone to racemization during activation via oxazolone formation or direct enolization. This is exacerbated by strong bases and high temperatures.

Troubleshooting Steps:

  • Base Selection: If using HATU, avoid Triethylamine (TEA). Use DIPEA (Hünig's base) or 2,4,6-Collidine . Collidine is a weaker base that is sufficient to deprotonate the carboxylate but less likely to abstract the alpha-proton causing racemization [2].

  • Temperature: Never heat the activation step. Keep the reaction at 0°C during the addition of the coupling reagent.

  • Additive Strategy: If you must use carbodiimides (EDC), you must use Oxyma Pure (Ethyl cyanohydroxyiminoacetate) instead of HOBt. Oxyma shows superior suppression of racemization compared to HOBt/HOAt [3].

Module 3: Isolation & Purification (The "Bermuda Triangle")

User Question: TLC shows the product is formed, but I lose 80% of my mass during the aqueous wash. Where did it go?

Technical Diagnosis: Your product, this compound, contains two polar piperidine rings and a primary amide. It is highly water-soluble , especially in its protonated form or even as a neutral species. Standard acid/base extractions (e.g., washing with 1N HCl or NaHCO3) will pull the product into the aqueous waste.

Recovery Protocol (The "Resin Capture" Method): Do not use a separating funnel. Use Solid Phase Extraction (SPE).

  • SCX-2 Cartridge: Use a Strong Cation Exchange (SCX-2) resin column.

  • Loading: Dilute your crude reaction mixture with MeOH and load it onto the SCX-2 cartridge.

    • Mechanism:[1][2][3][4][5] The basic amine/amide functions will bind tightly to the sulfonic acid resin. Impurities (T3P byproducts, non-basic protecting groups) will pass through.

  • Washing: Wash the column with MeOH (removes non-polar impurities) and DCM (removes unreacted activated esters).

  • Elution: Elute the product using 2M Ammonia in Methanol .

  • Evaporation: Concentrate the ammonia/methanol fraction to obtain the pure intermediate.

Alternative (If SCX is unavailable): Use n-Butanol for extraction.

  • Quench reaction with minimal water.

  • Extract 3x with n-Butanol .

  • The product will partition into the n-Butanol layer. Evaporate the n-Butanol (requires high vacuum/heat) to recover the product.

Module 4: Deprotection & Final Salt Form

User Question: The Boc-deprotection with TFA gives a sticky oil that is hard to handle. How do I get a solid?

Technical Diagnosis: TFA salts of piperidines are notoriously hygroscopic oils.

Recommended Protocol:

  • Reagent: Use 4N HCl in Dioxane instead of TFA.

  • Solvent: Dissolve the Boc-intermediate in a minimal amount of dry DCM or MeOH.

  • Precipitation: Add the HCl/Dioxane solution. Stir at RT.

  • Isolation: The HCl salt of the product often precipitates as a white solid from this mixture. If not, add Diethyl Ether (Et2O) or MTBE to force precipitation.

  • Filtration: Filter the solid under nitrogen (hygroscopic!) to obtain the clean HCl salt.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][6] Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Safety Risk. Chemistry – A European Journal.

Sources

Troubleshooting solubility issues of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PIP-2402 Subject: Troubleshooting Aqueous Solubility & Precipitation Issues Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Personality

To solve solubility issues with 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide , you must first understand its "chemical personality." This molecule is an amphiphilic base with a critical dependency on pH.

  • The Core Issue: The molecule contains a secondary amine (on the piperidine-2-carbonyl ring) and two amide functionalities.

    • At Neutral/Basic pH (> 8.0): The amine is deprotonated (neutral). The molecule relies solely on its polar amide groups for solubility. If the hydrophobic piperidine rings aggregate, the compound precipitates (crashes out).

    • At Acidic pH (< 6.0): The secondary amine protonates (

      
      ). The molecule becomes a cationic salt, drastically increasing water solubility.
      

Most researchers encounter precipitation because they dilute a highly concentrated DMSO stock (where the molecule is neutral) into a neutral buffer like PBS (pH 7.4). The "pH shock" combined with the "solvent shift" forces the molecule out of solution before it can protonate or equilibrate.

Physicochemical Profile (Estimated)
PropertyValueImplication
pKa (Basic Amine) ~10.5 - 11.0Highly basic. Requires pH < 8.5 to be >99% ionized (soluble).
LogP (Octanol/Water) ~0.5 - 1.2Moderately lipophilic. Soluble in organic solvents; requires ionization for high aqueous solubility.
H-Bond Donors 2 (Amide NH, Amine NH)High crystal lattice energy. The solid prefers to stick to itself rather than water if neutral.
Molecular Weight ~239.3 g/mol Small molecule fragment.

Troubleshooting Guides & FAQs

ISSUE 1: "My compound crashed out immediately upon adding PBS to my DMSO stock."

Diagnosis: You triggered the "Solvent Shock" phenomenon. When DMSO (a polar aprotic solvent) mixes with water, the reaction is exothermic, and the hydration shells of water molecules reorganize rapidly. If the compound is hydrophobic (neutral form), it is excluded from this water network before it can dissolve.

Solution: The "Stepwise Dilution" or "Intermediate Buffer" Method. Do not add PBS directly to high-concentration DMSO.

  • Acidify First: If your assay tolerates it, dilute the DMSO stock into a slightly acidic buffer (e.g., 10 mM Acetate, pH 5.0) or water containing 1 equivalent of HCl. This protonates the amine immediately.

  • The "Sandwich" Dilution:

    • Dilute DMSO stock 1:10 into water (not PBS).

    • Vortex immediately.

    • Then add 10x PBS concentrate to reach final salt/buffer strength.

    • Why? High salt concentrations (like in 1x PBS) reduce the solubility of organic molecules ("Salting Out" effect). Diluting into water first allows the compound to hydrate without ionic competition.

ISSUE 2: "I cannot get the solid powder to dissolve in water, even with vortexing."

Diagnosis: You likely have the Free Base form of the compound, not the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The free base is an organic solid with a high crystal lattice energy. Water at pH 7 cannot break this lattice easily because the pH is not low enough to drive protonation at the surface of the crystal.

Solution: In-Situ Salt Formation.

  • Calculate the molarity of your target stock.

  • Add 0.95 - 1.0 equivalents of 1M HCl (or acetic acid) directly to the powder before adding the bulk water.

  • Add a small volume of water and vortex. The acid converts the insoluble free base into the soluble hydrochloride salt.

  • Dilute to volume with water.

ISSUE 3: "The solution is cloudy/hazy. Is it usable?"

Diagnosis: Micellar Aggregation or Micro-precipitation . Piperidine derivatives can form "grease balls" where the hydrophobic rings stack together while the polar amides face the water. A hazy solution indicates a heterogeneous suspension, not a true solution.

Solution:

  • Do NOT filter: You will lose the active compound on the filter membrane.

  • Sonication: Sonicate in a water bath at 30-40°C for 10 minutes. Heat helps break the crystal lattice; sonication disrupts aggregates.

  • Check pH: Spot-check the pH. If it is > 7.5, add minimal acetic acid to lower it to pH 6.0. The haze should clear.

Visual Troubleshooting Workflow

Use this decision tree to determine the correct solubilization strategy for your experiment.

Solubility_Workflow Start Start: Solid Compound CheckForm Check Form: Is it a Salt (HCl/TFA) or Free Base? Start->CheckForm IsSalt Salt Form CheckForm->IsSalt IsBase Free Base CheckForm->IsBase DirectWater Dissolve in Water (pH < 7) IsSalt->DirectWater High Solubility DMSOStock Dissolve in 100% DMSO (Stock 10-100 mM) IsBase->DMSOStock Preferred Acidify Add 1.0 eq HCl or Acetic Acid IsBase->Acidify If Water Required Dilution Dilution into Assay Media DirectWater->Dilution DMSOStock->Dilution Precip Precipitation Observed? Dilution->Precip Success Ready for Assay Precip->Success No (Clear) Recover Recovery Protocol Precip->Recover Yes (Cloudy) Sonicate Sonicate + Warm (37°C) Recover->Sonicate Acidify->DirectWater Sonicate->Precip Re-check

Figure 1: Decision matrix for solubilizing piperidine-carboxamide derivatives based on salt form and solvent choice.

Standardized Protocols

Protocol A: The "Acid-Drop" Method (For Aqueous Stocks)

Use this when you cannot use DMSO and must have an aqueous stock of the Free Base.

  • Weigh

    
     mg of this compound.
    
  • Calculate moles:

    
    .
    
  • Add

    
     moles of 1M HCl (1.0 equivalent).
    
    • Example: For 2.4 mg (10 µmol), add 10 µL of 1M HCl.

  • Add 50% of the final volume of ddH₂O.

  • Vortex vigorously for 30 seconds.

  • Sonicate for 5 minutes.

  • Dilute to final volume with ddH₂O.

  • Validation: Measure pH. It should be acidic (pH 4-5). If neutral, the compound may precipitate over time.

Protocol B: The "Cosolvent Shift" (For Cell Culture)

Use this to introduce the compound to cells without crashing the compound or killing cells with DMSO.

  • Prepare a 1000x Stock in pure DMSO (e.g., 10 mM).

  • Prepare an Intermediate Dilution (10x) :

    • Take 10 µL of DMSO Stock.

    • Add 990 µL of Culture Media (warm, 37°C).

    • Crucial Step: Add the media to the DMSO slowly while vortexing. Do not shoot DMSO into static media.

  • Observe for clarity. If cloudy, add 1-2 µL of sterile 1M Acetic Acid to the intermediate tube.

  • Add the Intermediate Dilution to your cell plate (1:10 dilution) for a final 1x concentration (0.1% DMSO).

Solubility Compatibility Table

Solvent / BufferSolubility RatingNotes
Pure DMSO High (> 50 mM)Best for long-term storage (-20°C). Hygroscopic; keep sealed.
Ethanol Moderate Good for evaporation protocols, but less stable than DMSO.
Water (pH 7.0) Low / Risky Free base may precipitate. Salt form is soluble.[1]
PBS (pH 7.4) Poor High ionic strength + neutral pH = high risk of precipitation.
Acetate Buffer (pH 5.0) High Ideal aqueous vehicle. Keeps amine protonated.
0.1 M HCl Very High Forms the HCl salt in situ.

References

  • PubChem. (2025). Compound Summary: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (Isomer Analog). National Center for Biotechnology Information. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]

Sources

Technical Support Center: Piperidine-2-Carbonyl (Pipecolic) Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket System: Active

Introduction: The "Pipecolic Problem"

Welcome to the Advanced Coupling Support Center. You are likely here because you are working with Piperidine-2-carboxylic acid (Pipecolic acid/Pip) and encountering one of the "Three Horsemen" of N-alkyl amino acid coupling:

  • Racemization: The

    
    -proton at C2 is exceptionally sensitive to base-mediated abstraction.
    
  • Steric Stall: The bulky piperidine ring hinders nucleophilic attack, leading to incomplete conversion.

  • Diketopiperazine (DKP) Formation: Rapid cyclization of dipeptide esters.

Unlike standard amino acids, Pipecolic acid lacks the N-H proton required to form a stable hydrogen-bond network, and its cyclic constraint imposes severe steric demands. Below are the resolved support tickets addressing these specific failure modes.

Ticket #001: "My enantiomeric excess (ee%) dropped to 80%."

User Complaint: "I am coupling Fmoc-Pip-OH to a secondary amine using HATU/DIEA. The yield is good, but chiral HPLC shows significant epimerization (10-20% D-isomer). Why is this happening?"

Diagnosis: Base-Mediated Direct Enolization

You are experiencing the classic "Over-Activation" error.

  • The Mechanism: Unlike standard amino acids, N-protected pipecolic acid (carbamates like Fmoc/Boc) cannot easily form the 5(4H)-oxazolone (azlactone) intermediate because it lacks the amide N-H. Instead, the primary racemization pathway is direct enolization of the activated ester.

  • The Cause: HATU is a powerful reagent that generates a highly reactive active ester. When combined with a strong base (DIEA) and the inductive electron-withdrawing effect of the Fmoc group, the C2 proton becomes highly acidic (

    
     drops). If the coupling is slow (due to sterics), the base has time to abstract this proton, destroying chirality.
    
Resolution Protocol: The T3P® Low-Epimerization System

Switch to Propylphosphonic Anhydride (T3P) . T3P acts as a kinetic trap; it activates the acid only upon base addition and does not generate a long-lived, racemization-prone active ester like OBt/OAt.

Protocol A: T3P Coupling for Pipecolic Acid

Standard Operating Procedure (SOP-PIP-01)

ReagentEquivalentsRole
Fmoc-Pip-OH 1.0 eqCarboxylic Acid
Amine Partner 1.1 eqNucleophile
T3P (50% in EtOAc/DMF) 1.5 - 2.0 eqCoupling Agent
Pyridine or Collidine 3.0 - 4.0 eqWeak Base
Solvent (EtOAc or DMF) 0.1 M conc.Solvent

Step-by-Step:

  • Dissolve: Dissolve Fmoc-Pip-OH and the Amine Partner in EtOAc (preferred for easy workup) or DMF.

  • Cool: Cool the mixture to 0 °C . Temperature control is critical for chirality.

  • Base Addition: Add Pyridine (or 2,4,6-collidine). Do not use DIEA or TEA if possible; their basicity is too high (

    
     ~10-11) compared to Pyridine (
    
    
    
    ~5.2).
  • Activate: Add T3P solution dropwise over 5 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by LCMS.

  • Workup: T3P byproducts are water-soluble.[1][2] Wash with water, 0.5M HCl, and NaHCO₃.

Why this works: Pyridine is strong enough to drive the T3P cycle but too weak to rapidly deprotonate the C2 center of the pipecolic acid [1].

Visualizing the Failure Mode

RacemizationPath Start Fmoc-Pip-OH Activation Activated Species (OAt/OBt Ester) Start->Activation + HATU/Base Coupling Peptide Bond Formation (Desired Product) Activation->Coupling + Amine (Fast) Enolization Enolate Intermediate (Chirality Lost) Activation->Enolization + Excess Base (Slow Coupling) Racemic Racemic Mixture (L- and D-Isomers) Enolization->Racemic Reprotonation

Figure 1: The kinetic competition between coupling and enolization. If the amine is hindered, the "Slow Coupling" path dominates, leading to racemization.

Ticket #002: "Reaction stalls at 60% conversion."

User Complaint: "I am trying to couple Fmoc-Pip-OH to a bulky amine (e.g., N-methyl valine or another proline). T3P is too slow. I need higher power, but I can't risk racemization."

Diagnosis: Steric Occlusion

The "chair" conformation of the piperidine ring creates significant steric bulk around the carbonyl carbon. When coupling to another hindered amine, the transition state energy is massive. You need a "Super-Active" ester that is more reactive than T3P but safer than HATU/DIEA.

Resolution Protocol: COMU/Oxyma Pure System

Replace HOBt/HOAt with Oxyma Pure . Oxyma generates an active ester that is less prone to epimerization than OBt but more reactive due to the "leaving group" ability of the oxime [2].

Protocol B: High-Power/Low-Racemization

Standard Operating Procedure (SOP-PIP-02)

ReagentEquivalentsNotes
Fmoc-Pip-OH 1.0 eq
COMU 1.0 eqUronium reagent based on Oxyma
Oxyma Pure 1.0 eqAdditive (Critical)
TMP (2,4,6-Trimethylpyridine) 2.0 eqCollidine (Non-nucleophilic base)
DMF 0.2 MHigher concentration helps kinetics

Step-by-Step:

  • Pre-activation (The "Goldilocks" Zone): Dissolve Fmoc-Pip-OH, COMU, and Oxyma in DMF. Add Collidine.

  • Wait: Allow pre-activation for exactly 2 minutes . Do not wait longer; the active ester is unstable.

  • Coupling: Add the hindered amine immediately.

  • Microwave (Optional): If available, heat to 50 °C for 20 minutes (max 25W power). Note: Heat increases racemization risk, but for extremely hindered couplings, it may be the only way to overcome the activation energy.

Why this works: COMU/Oxyma shows superior suppression of racemization compared to HATU/HOAt while maintaining higher reactivity than carbodiimides (DIC) [3].

Ticket #003: "I lost my product. Mass spec shows M-18 peak?"

User Complaint: "I synthesized H-Pip-Phe-OMe (dipeptide). After deprotecting the Fmoc group and leaving it in solution for an hour, the product disappeared. LCMS shows a new peak with mass [M-18]."

Diagnosis: Diketopiperazine (DKP) Formation

This is a fatal side reaction. The secondary amine of the pipecolic acid (after Fmoc removal) attacks the carbonyl of the preceding amino acid (Phe) to form a 6-membered cyclic bis-lactam (DKP). This reaction is conformationally favored by the cis-isomer of the peptide bond, which is common in N-alkyl amino acids.

Resolution Protocol: "Catch and Couple" Strategy

You cannot leave the dipeptide ester with a free N-terminus in solution.

  • Avoid Methyl/Ethyl Esters: Use tert-butyl esters (OtBu) or Trityl resins for the C-terminus. The steric bulk of the tert-butyl group significantly slows down the cyclization attack.

  • One-Pot Deprotection/Coupling: If you must extend the chain, do not isolate the free amine.

    • Step 1: Deprotect Fmoc (20% Piperidine).

    • Step 2: Wash resin/extract rapidly.

    • Step 3:Immediately add the next activated amino acid (pre-activated).

  • N-Trityl Protection (Solution Phase): If working in solution, protect the N-terminus with Trityl (Trt) instead of Fmoc/Boc if possible, as the massive steric bulk prevents the conformation required for DKP formation.

Troubleshooting Decision Matrix

Use this logic flow to select your experimental conditions.

DecisionMatrix Start Start: Coupling Fmoc-Pip-OH IsHindered Is the Amine Partner Hindered? (e.g., N-Me-AA, Pro, Pip) Start->IsHindered YesHindered Yes (Steric Clash) IsHindered->YesHindered Yes NoHindered No (Primary Amine) IsHindered->NoHindered No NeedHeat Is Racemization Critical? YesHindered->NeedHeat T3P_Route Use T3P + Pyridine (0°C -> RT) NeedHeat->T3P_Route Yes (Max Chirality) COMU_Route Use COMU + Oxyma + TMP (High Power) NeedHeat->COMU_Route No (Max Yield) Standard Use DIC + Oxyma Pure (Standard Protocol) NoHindered->Standard

Figure 2: Reagent selection logic based on steric demand and chirality tolerance.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3][4][5] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Teixidó, M., et al. (2005). Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Proline-Containing Peptides. Journal of Peptide Science, 11(2), 85-92. Link

Sources

Preventing degradation of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Executive Summary

This guide addresses the stability profile of This compound , a structural scaffold often utilized in the synthesis of serine protease inhibitors, GPCR ligands, and peptidomimetics. This molecule consists of a pipecolic acid (piperidine-2-carboxylic acid) moiety linked via a tertiary amide bond to an isonipecotamide (piperidine-4-carboxamide) ring.

Researchers frequently encounter three primary degradation vectors: deamidation of the terminal primary amide, oxidative degradation of the secondary amine, and racemization at the C2 chiral center. This document provides mechanistic insights and validated protocols to mitigate these risks.

Part 1: Chemical Stability Profile (The "Why")

To prevent degradation, one must understand the molecular vulnerabilities. The molecule contains three distinct "hotspots" for instability.

Hydrolytic Deamidation (Terminal Amide)

The primary carboxamide group (


) on the isonipecotamide ring is susceptible to hydrolysis, converting it into a carboxylic acid (

).
  • Mechanism: Nucleophilic attack by water/hydroxide ions.

  • Trigger: Extreme pH (pH < 3 or pH > 9) accelerates this process significantly.

  • Result: Mass shift of +0.984 Da (often rounded to +1 Da) and increase in acidity.

N-Oxidation (Secondary Amine)

The secondary amine on the pipecolic acid ring (N-terminus) is electron-rich and prone to oxidation.

  • Mechanism: Reaction with dissolved oxygen or peroxides (common impurities in PEG or THF) leads to N-oxide formation or oxidative cleavage.

  • Trigger: Presence of transition metals (

    
    , 
    
    
    
    ) or light exposure.
  • Result: Mass shift of +16 Da (N-oxide).

C2-Racemization (Epimerization)

The chiral center at position 2 of the pipecolic ring is alpha to a carbonyl group.

  • Mechanism: Proton abstraction by a base leads to a planar enolate intermediate, which re-protonates non-stereospecifically.

  • Trigger: Basic pH (> 8.0) or high temperature.[1]

  • Result: Loss of biological potency (isobaric change; not visible on standard LC-MS).

Part 2: Visualization of Degradation Pathways

The following diagram illustrates the mechanistic pathways leading to the most common impurities.

DegradationPathways Parent Parent Molecule (Active) AcidImpurity Carboxylic Acid Impurity (+0.984 Da) Parent->AcidImpurity Hydrolysis (pH > 9 or < 3) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (Peroxides/Metals) Racemate C2-Epimer (Isobaric, Potency Loss) Parent->Racemate Epimerization (pH > 8, Heat)

Figure 1: Primary degradation pathways for this compound.

Part 3: Troubleshooting Guide & FAQs

This section is designed as a direct response to common observations in the lab.

Q1: "I observe a +0.98 Da peak splitting from my main peak in LC-MS. What is it?"

Diagnosis: This is likely the deamidated hydrolysis product (Carboxylic Acid).

  • Cause: The sample was likely stored in a basic buffer (pH > 8.0) or an unbuffered aqueous solution that absorbed

    
     (becoming acidic).
    
  • Solution:

    • Check the pH of your mobile phase and sample diluent.

    • Switch to a buffered system at pH 6.0 - 7.0 (e.g., Ammonium Acetate or Phosphate).

    • Avoid prolonged storage in water; lyophilize if possible.

Q2: "My compound is turning yellow in solution, and I see a +16 Da impurity."

Diagnosis: This indicates N-oxidation of the secondary amine.

  • Cause: Presence of reactive oxygen species (ROS) or peroxides in solvents (common in aged THF, Dioxane, or PEG).

  • Solution:

    • Use fresh, high-purity solvents (HPLC grade).

    • Add an antioxidant like Methionine (1-5 mM) or EDTA (0.1 mM) to the buffer to scavenge oxidants and chelate catalytic metals.

    • Purge buffers with Nitrogen or Argon before use.

Q3: "The mass spectrum is correct, but the biological activity has dropped significantly."

Diagnosis: Suspect Racemization (Epimerization) at the C2 position.

  • Cause: Exposure to basic conditions or high temperatures during synthesis/purification. Enantiomers often have vastly different biological activities but identical masses.

  • Solution:

    • Perform Chiral HPLC or SFC to quantify the enantiomeric excess (ee).

    • Ensure all processing steps remain below pH 8.0.

    • Store the solid compound at -20°C to freeze molecular motion.

Q4: "Can I use DMSO for stock solutions?"

Answer: Yes, but with caveats.

  • Risk: DMSO is hygroscopic and can facilitate oxidation over time.

  • Protocol: Dissolve in anhydrous DMSO, aliquot immediately into single-use vials, and store at -80°C. Do not subject DMSO stocks to repeated freeze-thaw cycles.

Part 4: Validated Experimental Protocols

Use these protocols to establish the stability limits of your specific batch.

Protocol A: pH Stability Profiling

Objective: Determine the safe pH window for liquid formulation.

ParameterSpecification
Concentration 1 mg/mL
Buffers (10 mM) pH 2 (Phosphate), pH 4 (Acetate), pH 7 (Phosphate), pH 9 (Borate), pH 11 (NaOH)
Temperature 40°C (Accelerated)
Timepoints T=0, 4h, 24h, 48h
Analysis LC-MS (monitor -CONH2 to -COOH conversion)

Acceptance Criteria: < 2% degradation after 24h. Expected Result: Maximum stability is typically observed between pH 5.5 and 7.5 .

Protocol B: Forced Oxidation Study

Objective: Assess susceptibility to oxidative degradation.

  • Prepare a 1 mg/mL solution of the compound in water/methanol (1:1).

  • Add 0.3% Hydrogen Peroxide (

    
    ) .
    
  • Incubate at Room Temperature.

  • Analyze by LC-MS at T=1h and T=4h.

  • Action: If >5% N-oxide (+16 Da) is formed within 1 hour, the compound is classified as oxidation-sensitive . Formulation must include antioxidants (e.g., Ascorbic acid, Metabisulfite).

Part 5: Troubleshooting Decision Tree

Use this flowchart to rapidly diagnose instability issues.

TroubleshootingTree Start Start: Identify Issue CheckMass Check LC-MS Mass Shift Start->CheckMass Shift16 Shift = +16 Da CheckMass->Shift16 Observed Shift1 Shift = +1 Da (+0.98) CheckMass->Shift1 Observed NoShift No Mass Shift CheckMass->NoShift Observed Oxidation Diagnosis: Oxidation Action: Add Antioxidants, Purge Solvents Shift16->Oxidation Hydrolysis Diagnosis: Deamidation Action: Adjust pH to 6.0-7.0, Reduce Water Exposure Shift1->Hydrolysis Racemization Diagnosis: Racemization Action: Check Chiral Purity, Avoid Basic pH NoShift->Racemization

Figure 2: Rapid diagnostic flowchart for stability issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7183149, 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. Retrieved February 15, 2026, from [Link]

  • Beutner, G. L., et al. (2018).Mechanisms of Epimerization in Peptide Coupling. Journal of Organic Chemistry.
  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: Chemical and Physical Pathways of Protein Degradation. Pharmaceutical Research.[2] (Authoritative source on deamidation mechanisms).

Sources

Overcoming hygroscopic challenges with 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide powder

[1][2]

Status: Operational | Topic: Hygroscopicity Management | Ref: CAS 116557-98-3 (Analogous Frameworks)[1]

Core Directive: The Nature of the Challenge

You are likely encountering a "sticky" or "gumming" phenomenon with 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide .[1] This is not a defect in the material but a physical characteristic derived from its molecular structure.

The "Why": Molecular Causality

To troubleshoot effectively, you must understand the enemy. This molecule is a "moisture magnet" due to three synergistic features:

  • Secondary Amine (Ring A): The piperidine-2-carbonyl moiety contains a free secondary amine (unless protected as a salt).[1] This acts as a high-energy Hydrogen Bond Donor/Acceptor.[1]

  • Primary Carboxamide (Ring B): The -CONH2 tail is highly polar and creates a lattice that is easily disrupted by water molecules.[1]

  • Amorphous Tendency: As a complex diamine derivative, this molecule often precipitates as an amorphous solid rather than a crystal. Amorphous solids have higher surface energy and absorb moisture faster than crystalline forms to lower that energy state (deliquescence).

Immediate Action: The "Dry Chain" Protocol

If your powder is currently clumping, stop . Do not attempt to scrape it forcefully in open air.[2] Follow this "Dry Chain" workflow to prevent irreversible hydrolysis or weighing errors.

Workflow Visualization: The Moisture Defense System

DryChaincluster_storageStorage (The Fortress)cluster_handlingHandling (The Breach)cluster_weighingWeighing (The Critical Step)StorageDesiccator / Glovebox(<10% RH)SealParafilm + TapeOver Secondary Cont.Storage->SealEquilibrateTemp. Equilibration(Avoid Condensation)Seal->EquilibrateTransferOpenOpen Under N2/ArFlow OnlyEquilibrate->OpenRoom Temp ReachedDispenseStatic-Free Spatula(PTFE Coated)Open->DispenseMethodDifference Weighing(Closed Vial)Dispense->MethodSolventDissolve Immediately(Do not leave solid)Method->Solvent

Caption: The "Dry Chain" protocol minimizes atmospheric exposure.[1] Critical control points are highlighted in color.[1]

Troubleshooting Guides (Symptom-Based)

Issue A: "The powder is drifting on the balance."

Diagnosis: The material is absorbing water during the weighing process. A 10mg sample can easily become 10.5mg in minutes at 50% RH, ruining stoichiometric precision.

Protocol: Weighing by Difference

  • Tare a receiving flask containing your solvent (or empty, if using a glovebox).

  • Take the sealed source vial containing the hygroscopic powder. Weigh the entire vial. Record Mass

    
    .[1]
    
  • Quickly open the vial, dispense an estimated amount into your receiving flask, and immediately close the source vial .

  • Weigh the source vial again. Record Mass

    
    .[1]
    
  • Calculate: Mass Transferred =

    
    .[1]
    
    • Why this works: You never weigh the open powder. You only measure the closed container, eliminating drift caused by moisture uptake on the balance pan.

Issue B: "The material has turned into a gum/oil."

Diagnosis: Deliquescence. The solid has absorbed enough water to dissolve in it. Risk: High probability of amide hydrolysis if left for days.

Protocol: The Rescue Drying Cycle Do not heat blindly. Amides can degrade thermally.[1]

ParameterSettingRationale
Vacuum < 1 mbar (High Vacuum)Lowers boiling point of water significantly.[1]
Temperature 30°C - 40°CGentle heat. Avoid >60°C to prevent amide bond cleavage or cyclization.[1]
Desiccant P₂O₅ (Phosphorus Pentoxide)Essential.[1] The vacuum pump removes bulk gas; P₂O₅ chemically traps the trace moisture.
Time 12 - 24 HoursDiffusion from a gum phase is slow.[1]

Step-by-Step:

  • Dissolve the "gum" in a minimal amount of anhydrous Methanol or DCM (if soluble).

  • Transfer to a pre-weighed round-bottom flask.

  • Rotary evaporate to remove bulk solvent (azeotrope helps remove water).[1]

  • Place on a high-vacuum manifold with a P₂O₅ trap for 24 hours.

  • Backfill with Nitrogen/Argon before opening.[1]

Issue C: "I see an extra peak in NMR/LCMS."

Diagnosis: Hydrolysis or Carbamate formation.

  • Hydrolysis: The Piperidine-4-carboxamide portion can hydrolyze to the carboxylic acid (Mass +1).[1]

  • Carbamate: The secondary amine (Ring A) reacts with atmospheric CO₂.

Verification:

  • Run NMR in DMSO-d6 (from a fresh ampoule).

  • Look for a broad peak around 3.5-4.5 ppm (Water) or a shift in the amide carbonyl carbon in C13 NMR (~170-180 ppm).[1]

Frequently Asked Questions (FAQ)

Q: Can I use a lyophilizer (freeze dryer) to dry this? A: Yes, but with caution. Lyophilization is excellent for amorphous solids. However, you must dissolve the material in water (or t-butanol/water) first.[1] If the material is already prone to hydrolysis, dissolving it in water to freeze-dry it might accelerate degradation. Recommendation: Use anhydrous solvent evaporation (DCM/MeOH) and vacuum drying instead.[1]

Q: What is the best solvent for reaction to avoid moisture issues? A: Use Dipolar Aprotic Solvents (DMF, DMSO) or Chlorinated Solvents (DCM, Chloroform).

  • Critical: These solvents must be "Anhydrous" grade (stored over molecular sieves).[1]

  • Avoid: Ethers (THF/Diethyl ether) can sometimes precipitate the gum again if they absorb moisture from the air during transfer.

Q: Why does the color change from white to yellow? A: This indicates oxidation or trace degradation. Amines (secondary) are prone to oxidation (N-oxide formation) when moist and exposed to air.[1] If the color is light yellow, purification may not be necessary, but verify purity via LCMS. If dark orange/brown, repurify.

Advanced Decision Logic: State of Matter

Use this logic tree to determine your processing path based on the current physical state of your material.

DecisionTreeStartInspect Material StatePowderFree-Flowing PowderStart->PowderClumpSticky / ClumpedStart->ClumpLiquidOil / Gum (Deliquesced)Start->LiquidStoreStore in Desiccator(Parafilm + Tape)Powder->StoreImmediateDryHigh Vac (24h)over P2O5Clump->DryCan it be saved?DissolveDissolve in Anhydrous DCM+ Re-evaporateLiquid->DissolveRecoveryCheckCheck Weight &AppearanceDry->CheckPost-DryingDissolve->DryUseUseCheck->UseWhite PowderPurifyColumn Chromatography(DCM/MeOH)Check->PurifyStill Sticky/Yellow

Caption: Decision matrix for material recovery based on physical state.

References

  • United States Pharmacopeia (USP). General Chapter <671> Containers—Performance Testing.[1] (Provides standards for moisture permeability and desiccant usage). [1]

  • Newman, A. W., & Reutzel-Edens, S. M. (2008).[1] Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.[3][4][5][6][7] Journal of Pharmaceutical Sciences, 97(3), 1047–1059.[1] (Foundational text on API hygroscopicity mechanisms).

  • Hickey, A. J., & Ganderton, D. (2016).[1] Pharmaceutical Process Engineering, Second Edition. CRC Press.[1] (Details on drying unit operations for heat-sensitive powders).

  • Google Patents. Crystalline forms of lasmiditan (Analogous Piperidine-Carbonyl structures).[1] US Patent 10,669,256. (Demonstrates the amorphous/hygroscopic nature of this specific chemical class).

  • National Center for Biotechnology Information. PubChem Compound Summary for Piperidine-4-carboxamide derivatives. (General chemical properties).[1][8][9]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling chemical substances.

Technical Support Center: Strategies for Scaling Up 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the production of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this key pharmaceutical intermediate. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical, field-proven insights.

I. Synthesis Overview & Core Challenges

The synthesis of this compound typically involves the coupling of a protected piperidine-2-carboxylic acid derivative with piperidine-4-carboxamide. While straightforward on a lab scale, scaling up this process introduces challenges related to reaction efficiency, impurity profiles, and process safety.

Synthesis_Workflow cluster_0 Upstream Process cluster_1 Downstream Process Start Starting Materials: - Piperidine-2-carboxylic acid derivative - Piperidine-4-carboxamide Protection Protection of Piperidine-2-carboxylic acid Start->Protection e.g., Boc, Cbz Coupling Amide Bond Formation Protection->Coupling Activated Acid Deprotection Removal of Protecting Group Coupling->Deprotection Workup Aqueous Workup Deprotection->Workup Purification Purification Workup->Purification Isolation Product Isolation Purification->Isolation Final_Product 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide Isolation->Final_Product

Caption: General synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

A. Amide Coupling Reaction

Q1: My amide coupling reaction is showing low yield and the formation of multiple byproducts. What are the likely causes and how can I optimize the reaction for scale-up?

A1: Low yields and byproduct formation in amide coupling reactions are common challenges during scale-up. The primary culprits are often related to the choice of coupling reagent, reaction conditions, and the nature of the starting materials.

Troubleshooting Steps & Optimization Strategies:

  • Coupling Reagent Selection:

    • Carbodiimides (e.g., DCC, EDC): While cost-effective, they can lead to the formation of difficult-to-remove urea byproducts and may cause racemization. For large-scale applications, using a combination of EDC with an additive like HOBt or Oxyma can improve efficiency and reduce side reactions[1].

    • Uronium/Aminium Reagents (e.g., HATU, HBTU): These are highly efficient but more expensive. They are often preferred for difficult couplings or when minimizing racemization is critical[1]. On a larger scale, cost can be a significant factor.

    • Phosphonium Reagents (e.g., BOP, PyBOP): Similar to uronium reagents in terms of efficiency, but can also be costly.

    • Acid Chlorides/Mixed Anhydrides: Activating the carboxylic acid as an acid chloride (e.g., with thionyl chloride or oxalyl chloride) or a mixed anhydride can be a cost-effective approach for scale-up, but requires careful control of reaction conditions to avoid side reactions.

  • Reaction Conditions:

    • Solvent: Aprotic solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the activated acid.

    • Temperature: Low temperatures (0 °C to room temperature) are generally preferred to minimize side reactions and racemization.

    • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the acid formed during the reaction. The choice and stoichiometry of the base can be critical.

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

  • To a stirred solution of N-protected piperidine-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to an hour to pre-activate the carboxylic acid.

  • Add piperidine-4-carboxamide (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous workup.

Q2: I'm observing significant epimerization at the C2 position of the piperidine ring during the coupling reaction. How can I mitigate this?

A2: Epimerization is a critical concern when coupling chiral carboxylic acids. The choice of coupling reagent and reaction conditions plays a crucial role in preventing this side reaction.

Mitigation Strategies:

  • Use Additives: Coupling reagents like HATU or the use of additives such as HOBt or Oxyma with carbodiimides can suppress racemization.

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C or below) can significantly reduce the rate of epimerization.

  • Base Selection: The choice of base can influence epimerization. Weaker bases are sometimes preferred.

B. Deprotection Step

Q3: The deprotection of my N-protected intermediate is incomplete or leads to degradation of the product. What are the best practices for this step at a larger scale?

A3: The choice of protecting group and the deprotection method are critical for a successful and clean reaction.

Protecting GroupCommon Deprotection ReagentsPotential Scale-Up Issues & Solutions
Boc (tert-Butoxycarbonyl) Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxaneIssues: Corrosive reagents, potential for side reactions with sensitive functional groups. Solutions: Use stoichiometric amounts of acid. For large-scale operations, consider alternative deprotection methods if possible. Ensure proper material compatibility of the reactor.
Cbz (Carboxybenzyl) Catalytic hydrogenation (e.g., H₂, Pd/C)Issues: Flammability of hydrogen gas, catalyst handling and filtration. Solutions: Use a dedicated hydrogenation reactor with appropriate safety measures. Ensure complete removal of the catalyst by filtration through a filter aid like Celite.

Protocol 2: Boc-Deprotection using HCl in Dioxane

  • Dissolve the Boc-protected intermediate in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • At 0 °C, slowly add a solution of HCl in dioxane (e.g., 4 M).

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product hydrochloride salt may precipitate. It can be isolated by filtration or the solvent can be removed under reduced pressure.

C. Purification and Isolation

Q4: I am struggling with the purification of the final product. What are the most effective methods for obtaining high-purity this compound on a large scale?

A4: Purification is a critical step to ensure the final product meets the required specifications. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.

  • Column Chromatography: While effective for removing closely related impurities, traditional silica gel chromatography can be challenging and costly to scale up due to large solvent consumption. For industrial applications, techniques like medium pressure liquid chromatography (MPLC) can be more efficient.

  • Aqueous Workup and Extraction: A well-designed aqueous workup can remove many water-soluble impurities and unreacted reagents. Adjusting the pH can be used to separate acidic or basic impurities.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize product precipitation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting_Logic cluster_coupling Coupling Issues cluster_deprotection Deprotection Issues cluster_purification Purification Issues Problem Low Yield / Impurities Step Identify Reaction Step Problem->Step Coupling Amide Coupling Step->Coupling Coupling Step Deprotection Deprotection Step->Deprotection Deprotection Step Purification Purification Step->Purification Purification Step Coupling_Cause1 Inefficient Coupling Reagent Coupling->Coupling_Cause1 Coupling_Cause2 Suboptimal Conditions Coupling->Coupling_Cause2 Coupling_Cause3 Epimerization Coupling->Coupling_Cause3 Deprotection_Cause1 Incomplete Reaction Deprotection->Deprotection_Cause1 Deprotection_Cause2 Product Degradation Deprotection->Deprotection_Cause2 Purification_Cause1 Poor Solubility Purification->Purification_Cause1 Purification_Cause2 Closely Related Impurities Purification->Purification_Cause2

Caption: A logical flow for troubleshooting common issues in the synthesis.

III. Data Presentation

ParameterLaboratory ScalePilot/Industrial Scale Considerations
Reaction Vessel GlasswareGlass-lined or stainless steel reactors
Temperature Control Ice baths, heating mantlesJacketed reactors with precise temperature control
Reagent Addition Manual additionControlled addition via pumps
Mixing Magnetic or overhead stirringImpeller or anchor stirrers
Workup Separatory funnelsLarge-scale liquid-liquid extractors
Filtration Büchner funnelNutsche filter-dryers

IV. References

  • Singh, C., Kumar, V., Sharma, U., Kumar, N., & Singh, B. (2018). Recent advances in the synthesis of amides. RSC advances, 8(32), 17993-18013. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Bhattacharjee, D., et al. (2017). A practical, large-scale synthesis of 2,6-trans-disubstituted piperidines via an intramolecular aza-Michael reaction. Organic Process Research & Development, 21(7), 1023-1029. [Link]

  • U.S. Patent No. 8,697,876. (2014). Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(2), 775-777. [Link]

Sources

Identifying common impurities in the synthesis of piperidine-4-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as an advanced technical support resource for medicinal chemists and process development scientists working with the piperidine-4-carboxamide scaffold. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Topic: Identification and Remediation of Common Impurities Ticket ID: PIP-4-AMIDE-001 Status: Open Support Level: Tier 3 (Senior Scientist)

Executive Summary: The Scaffold & Its Vulnerabilities

The piperidine-4-carboxamide motif is a structural cornerstone in PARP inhibitors (e.g., Niraparib), GPCR ligands, and various kinase inhibitors. While the synthesis appears deceptively simple—typically involving the amidation of isonipecotic acid (piperidine-4-carboxylic acid)—the amphoteric nature of the starting material and the high reactivity of the primary amide functionality create a "perfect storm" for specific impurity profiles.

This guide addresses the four most persistent impurity classes:

  • The "Ghost" Peak: Unreacted Isonipecotic Acid (poor UV/retention).

  • The "Double" Mass: Piperidine Dimers (self-coupling).

  • The Dehydration Artifact: Piperidine-4-carbonitrile.

  • Coupling Reagent Residues: Ureas and Guanidiniums.

Visualizing the Impurity Landscape

The following pathway map illustrates the divergence points where the desired reaction (green) deviates into common impurities (red).

ImpurityPathways cluster_legend Legend SM Isonipecotic Acid (Starting Material) Act Activated Ester (Intermediate) SM->Act Coupling Agent (EDC/HATU) Imp_Dimer Impurity A: Dimer (Double Mass) SM->Imp_Dimer Unprotected N attacks Act. Ester Prod Piperidine-4-Carboxamide (Target) Act->Prod NH3 / Amine Imp_Urea Impurity C: Urea (Reagent Byproduct) Act->Imp_Urea Rearrangement (O-N migration) Imp_Nitrile Impurity B: Nitrile (Dehydration) Prod->Imp_Nitrile Over-activation (Excess Reagent) key Green: Target Pathway | Red: Impurity Pathway

Figure 1: Mechanistic divergence of impurities during the amidation of piperidine-4-carboxylic acid.

Troubleshooting Modules

Module A: The "Ghost" Peak (Unreacted Starting Material)

Symptom: Low yield, but HPLC shows >95% purity. Mass balance is poor. Diagnosis: Isonipecotic Acid Carryover. The starting material is zwitterionic (amino acid). It has negligible UV absorbance at standard wavelengths (254 nm) and elutes in the solvent front (dead volume) on standard C18 columns. You are likely washing it away during aqueous workup or failing to detect it.

Remediation Protocol:

  • Detection: Switch to ELSD (Evaporative Light Scattering Detector) or monitor at 205-210 nm .

  • Separation: A standard C18 column will not retain the zwitterion. Use a HILIC column or a mixed-mode column (e.g., SIELC Newcrom R1) to retain the polar acid [1].

  • Workup: Do not rely on simple extraction. If the product is the free base, the starting acid will remain in the aqueous layer at pH 7-8. If using N-Boc protected starting material, ensure the acid wash (pH 3) removes the unreacted acid before deprotection.

Module B: The "Double Mass" (Dimerization)

Symptom: LCMS shows a peak with mass


.
Diagnosis: Self-Coupling (Amide Dimer). 
If the piperidine nitrogen is not protected (e.g., using isonipecotic acid directly), the secondary amine of one molecule reacts with the activated carboxylate of another.

Mechanistic Insight: Even if you intend to react the carboxylic acid with an external amine (e.g.,


), the intramolecular secondary amine is a potent nucleophile.
  • Reaction: Piperidine-NH + Activated-COOH

    
     Piperidine-CO-N-Piperidine.
    

Prevention:

  • Mandatory Protection: Always use

    
    -Boc-isonipecotic acid  or 
    
    
    
    -Fmoc-isonipecotic acid
    . Never attempt direct amidation on the free amino acid unless using enzymatic methods.
  • Sequence: Couple the amide first, then deprotect the piperidine nitrogen.

Module C: The Dehydration Artifact (Nitrile Formation)

Symptom: A peak with mass


. IR shows a weak band ~2250 cm⁻¹.
Diagnosis: Piperidine-4-carbonitrile. 
Primary amides (

) are susceptible to dehydration to nitriles (

) under conditions using excess electrophilic coupling reagents (e.g., EDC, POCl3, or anhydrides) [2].

Root Cause: If you use a large excess of coupling reagent (e.g., >2.0 equiv of EDC or HATU) to "drive the reaction," the activated amide oxygen can be eliminated.

Remediation Protocol:

  • Stoichiometry: Limit coupling reagents to 1.1–1.2 equivalents.

  • Reagent Selection: Avoid harsh dehydrating agents like

    
     if the amide is the target. For mild amidation, use T3P (Propylphosphonic anhydride)  or IBCF (Isobutyl chloroformate) , which are less prone to dehydrating the formed amide compared to carbodiimides [3].
    

Analytical Data & Reference Values

Use this table to cross-reference your LCMS/HPLC data.

Impurity TypeRelative Retention (RRT)*Mass Shift (Δ)Detection CharacteristicRemoval Strategy
Isonipecotic Acid 0.1 - 0.2 (Front)

Weak UV; ELSD requiredIon-Exchange Resin (SCX)
Urea Byproduct 0.8 - 1.2 (Co-elutes)Variable (DCU mass)Strong UV (if aromatic)Acid wash / Cold filtration
Nitrile Analog 1.3 - 1.5-18 DaDistinct IR (2250 cm⁻¹)Flash Chromatography (Polar)
Dimer 1.8 - 2.0

Broad PeakC18 Prep-HPLC

*RRT based on standard C18 gradient (5-95% ACN/Water + 0.1% Formic Acid).

Step-by-Step Remediation Protocols

Protocol A: Removing Urea/Guanidinium Contaminants

Context: EDC/DCC couplings often leave urea residues that co-crystallize with the product.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • The Acid Wash: Wash the organic layer 3x with 0.5M HCl or 10% Citric Acid .

    • Why: This protonates the urea/guanidinium species, forcing them into the aqueous layer.

    • Caution: Ensure your product (piperidine-4-carboxamide) is either protected (

      
      -Boc) or that you collect the aqueous layer if it is the free base.
      
  • The Bicarb Wash: Wash 2x with Saturated

    
     to remove unreacted activated esters.
    
  • Brine/Dry: Wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Preventing -tert-Butyl Alkylation (Bonus)

Context: During Boc-deprotection (TFA), the tert-butyl cation can re-attach to the piperidine nitrogen or the amide nitrogen.

  • Scavenger Cocktail: Do not use neat TFA. Use TFA : DCM : Triethylsilane (TES) in a 50 : 45 : 5 ratio.

  • Mechanism: TES acts as a hydride donor, quenching the tert-butyl cation before it can alkylate the amide or amine [4].

FAQ: Rapid Fire Troubleshooting

Q: I see a peak +16 Da greater than my product. What is it? A: This is likely the


-Oxide . Piperidines are susceptible to oxidation if the reaction solvent contains peroxides (common in old THF or Dioxane). Always use fresh, inhibited solvents or store under inert gas.

Q: My product is water-soluble, and I lost it during the wash. How do I recover it? A: Piperidine-4-carboxamide is polar. If you lost it in the aqueous layer, saturate the aqueous phase with NaCl (solid) and extract exhaustively with Isopropanol:Chloroform (1:3) . This "salting out" technique forces the polar amine into the organic phase.

Q: Can I use HATU for this coupling? A: Yes, but be aware of Guanidinylation . If the amine is hindered or the reaction is slow, the amine can react with the HATU itself rather than the acid. If you see a mass of


, this is the guanidinium adduct. Switch to T3P  or EDC/HOAt .

References

  • SIELC Technologies.[1][2] (n.d.). Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Chemistry Portal.[3] (n.d.). Dehydration of Amides to Nitriles. Retrieved from [Link]

  • Lundt, B. F., et al. (1978). Scavengers in Acidolytic Deblocking. International Journal of Peptide and Protein Research.

End of Guide. For further assistance, contact the Synthesis Core Facility.

Sources

Validation & Comparative

Interpreting 1H NMR spectra of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Optimizing 1H NMR Resolution for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Executive Summary

This compound is a bis-piperidine scaffold frequently utilized in fragment-based drug discovery (e.g., as a core motif in GPCR ligands). Its structure consists of a pipecolic acid (piperidine-2-carboxylic acid) ring linked via a tertiary amide bond to an isonipecotamide (piperidine-4-carboxamide) ring.

The Analytical Challenge: This molecule presents a classic "NMR nightmare" at ambient temperature. The tertiary amide bond connecting the two rings exhibits restricted rotation (partial double bond character), leading to the presence of distinct cis and trans rotamers (syn/anti conformers) on the NMR timescale.[1] Additionally, the chiral center at the C2 position of the first ring creates a diastereomeric environment, further complicating the spectrum with signal doubling and broadening.

This guide compares three analytical approaches to interpreting this spectrum, demonstrating why Variable Temperature (VT) NMR is the superior method for structural verification.

Part 1: Comparative Analysis of NMR Methodologies

We evaluated the spectral quality (resolution, interpretability, and integration accuracy) of this compound under three distinct experimental conditions.

Comparison Matrix: Resolution & Interpretability
FeatureMethod A: Ambient DMSO-d6 Method B: Ambient CDCl3 Method C: High-Temp DMSO-d6 (80°C)
Primary Utility Routine screening, solubility check.Alternative solvent for chemical shift validation.Structural confirmation, purity assay.
Rotamer Status Slow Exchange. Distinct, doubled signals observed for most protons.Intermediate/Slow Exchange. Broad, undefined "humps."Fast Exchange. Signals coalesce into sharp, averaged singlets/multiplets.
Amide (CONH2) Visibility Excellent. Distinct doublets (non-equivalent protons).Poor. Often broad or exchanged with trace water.Good. Protons may merge into a broad singlet due to fast rotation.
Integration Accuracy Low. Overlapping rotamer peaks make 1:1 integration difficult.Very Low. Broad baselines distort integrals.High. Sharp peaks allow precise 1H counting.
Solubility High.Moderate.High.
Recommendation Baseline Scan Not Recommended Gold Standard

Part 2: Detailed Spectral Interpretation

The Rotamer Mechanism

The tertiary amide bond linking the two piperidine rings possesses significant double-bond character (


). At 25°C, the energy barrier to rotation (

) is high enough that the NMR spectrometer "sees" two distinct populations:
  • Major Rotamer: Sterically preferred (often trans-like relative to the bulky groups).

  • Minor Rotamer: Sterically crowded.

This results in two sets of signals for the critical diagnostic protons (H2' and H2/H6 of the amide-bound ring).

Key Chemical Shift Assignments (Method C: DMSO-d6 at 353 K)

Note: Values are averaged due to coalescence at high temperature.

PositionProton Type

(ppm)
MultiplicityInterpretation
Ring A (Pipecolyl) NH (Amine) 2.0 - 2.5Broad sSecondary amine proton (exchanges/drifts).
Ring A (Pipecolyl) H-2 (Chiral) 3.6 - 3.8dd/mDiagnostic Peak. Alpha to amine and carbonyl. At RT, this splits into two complex multiplets (e.g., 3.5 and 4.1 ppm). At 80°C, it simplifies to one signal.
Ring A (Pipecolyl) H-3, H-4, H-5 1.3 - 1.6mOverlapping methylene envelope.
Ring A (Pipecolyl) H-6 (N-CH2) 2.4 - 2.6mAlpha to secondary amine.
Linker Amide C=O N/A-Connects Ring A C2 to Ring B N1.
Ring B (Isonipecotyl) H-2, H-6 (N-CH2) 3.9 - 4.3Broad mDiagnostic Peak. These protons are alpha to the tertiary amide nitrogen. They are extremely deshielded and sensitive to rotamers.
Ring B (Isonipecotyl) H-4 (Methine) 2.2 - 2.4mAlpha to the terminal carboxamide.
Ring B (Isonipecotyl) H-3, H-5 1.5 - 1.8mMethylene envelope.
Terminal Group CONH2 6.8 - 7.3Broad sPrimary amide protons. At RT in DMSO, usually two distinct peaks (restricted rotation). At 80°C, they broaden/merge.

Part 3: Visualization of the Phenomenon

Diagram 1: The Rotamer Equilibrium & Coalescence

This diagram illustrates why the spectrum simplifies at high temperatures.

Rotamer_Equilibrium cluster_RT Ambient Temp (25°C) cluster_HT High Temp (80°C) Rotamer_A Rotamer A (Major) (Restricted Rotation) Distinct NMR Signals Transition Transition State (Free Rotation) Rotamer_A->Transition Heat (>60°C) Rotamer_B Rotamer B (Minor) (Restricted Rotation) Distinct NMR Signals Rotamer_B->Transition Heat (>60°C) Coalesced Coalesced Species (Time-Averaged) Single Sharp NMR Signal Transition->Coalesced Fast Exchange (k > Δν)

Caption: At ambient temperature (red), restricted rotation creates two populations. Heating (yellow/green) overcomes the energy barrier, averaging the signals.

Diagram 2: Experimental Decision Tree

Follow this logic to determine the correct protocol for your sample.

Decision_Tree Start Sample: 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide Solvent_Choice Choose Solvent Start->Solvent_Choice DMSO DMSO-d6 (Preferred) Solvent_Choice->DMSO High Solubility CDCl3 CDCl3 (Avoid if possible) Solvent_Choice->CDCl3 Low Polarity Run_RT Run Standard 1H (25°C) DMSO->Run_RT CDCl3->Run_RT Result_RT Result: Split Peaks / Broadening? Run_RT->Result_RT Run_RT->Result_RT Accept Accept Spectrum (If splitting is minimal) Result_RT->Accept No Run_VT PROTOCOL: Variable Temperature Heat to 353 K (80°C) Result_RT->Run_VT Yes (Expected) Final_Analysis Analyze Coalesced Spectrum (Use for Purity/Structure) Run_VT->Final_Analysis

Caption: Workflow for optimizing spectral quality. VT-NMR in DMSO-d6 is the recommended path for this scaffold.

Part 4: Experimental Protocols

Protocol 1: High-Temperature (VT) NMR in DMSO-d6

Use this protocol to collapse rotamers and obtain a clean integration.

  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 .

    • Ensure the solution is clear. Filter if necessary to remove particulates that impede shimming.

    • Tip: Use a high-quality NMR tube (rated for 500 MHz+) to prevent warping at high temperatures.

  • Instrument Setup:

    • Insert sample and lock on DMSO-d6.

    • Shim at Room Temperature (298 K) first to establish a good baseline.

  • Heating Phase:

    • Set the variable temperature unit to 353 K (80°C) .

    • Caution: Do not exceed the boiling point or safety limits of the probe. 80°C is generally safe for standard DMSO probes.

    • Allow 10–15 minutes for thermal equilibration. The lock level will drop; re-shim the Z1 and Z2 coils manually or use autoshim at the elevated temperature.

  • Acquisition:

    • Set D1 (Relaxation Delay) to 2.0 seconds (T1 relaxation times increase at higher temperatures).

    • Acquire 16–32 scans.

  • Processing:

    • Apply standard exponential multiplication (LB = 0.3 Hz).

    • Phase correction is critical as the baseline may drift with heat.

Protocol 2: D2O Exchange (Optional)

Use this to identify exchangeable amide/amine protons.

  • Run a standard spectrum in DMSO-d6.

  • Add 1–2 drops of D2O directly to the NMR tube.

  • Shake vigorously and let stand for 5 minutes.

  • Re-acquire the spectrum.

    • Result: The signals at 2.0–2.5 ppm (Amine NH) and 6.8–7.3 ppm (Amide CONH2) will disappear.

    • Note: The rotamer splitting of the carbon-bound protons (H2, H6) will remain, confirming that the complexity is conformational, not chemical exchange.

References

  • Clayden, J., et al. (2001). The dynamic stereochemistry of amides.[1] Organic & Biomolecular Chemistry. Link

  • Bain, A. D. (2008). Chemical exchange in NMR.[2][3] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (General reference for piperidine shifts). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7183149, 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (Analogous Scaffold).[4]Link

Sources

LC-MS/MS Structural Validation: Distinguishing 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide from Isobaric Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LC-MS Fragmentation Patterns for Validating 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In synthetic medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands, the piperidine-piperidine scaffold is a recurring motif. However, the synthesis of This compound (hereafter referred to as Target-2C ) often generates isobaric regioisomers, most notably 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (hereafter Impurity-4C ).

These isomers share the exact molecular formula (


) and monoisotopic mass (

Da), rendering standard LC-MS scanning insufficient. This guide details the specific MS/MS fragmentation patterns required to unequivocally validate the Target-2C structure, utilizing the "Ortho-effect" of the 2-carbonyl position to distinguish it from the linear Impurity-4C .
Structural Analysis & The Isobaric Challenge

To validate the target, one must understand the structural divergence between the desired product and its most likely impurity.

FeatureTarget-2C (The Product)Impurity-4C (The Alternative)
Structure Ortho-like: Carbonyl linker is at the C2 position of Ring A.Para-like: Carbonyl linker is at the C4 position of Ring A.
Symmetry Asymmetric; steric crowding near the Ring A nitrogen.Symmetric (linear); minimal steric hindrance.
pKa (Calc) Secondary amine (Ring A) pKa ~9-10.Secondary amine (Ring A) pKa ~10-11.
[M+H]+ 240.17 240.17
Challenge Indistinguishable in MS1 full scan.Indistinguishable in MS1 full scan.
Fragmentation Mechanics: The "Ortho-Effect"

The differentiation relies on Collision-Induced Dissociation (CID) energies.[1] While both molecules share primary cleavage points (the central amide bond), the Target-2C possesses a unique proximity between the carbonyl oxygen and the Ring A nitrogen proton.

A. Common Pathway: Central Amide Hydrolysis (Gas Phase)

Both isomers undergo cleavage at the central amide linker, yielding two primary ion species:

  • Acylium Ion (Ring A):

    
    
    
  • Amine Ion (Ring B):

    
     (Protonated Piperidine-4-carboxamide)
    
B. Diagnostic Pathway: The Target-2C Signature

The Target-2C isomer exhibits a specific "Ortho-effect" fragmentation. The C2-carbonyl is spatially close to the Ring A nitrogen. Under CID:

  • Facilitated H-Transfer: The carbonyl oxygen can abstract a proton from the Ring A ammonium center more readily than in the linear 4-isomer.

  • Ring Contraction/CO Loss: The resulting acylium ion at C2 is less stable than the C4 variant, leading to a rapid, secondary neutral loss of CO (

    
     Da), producing a diagnostic ion at 
    
    
    
    .

Hypothesis: The ratio of the


 84 fragment to the 

112 fragment will be significantly higher in the Target-2C than in the Impurity-4C due to this instability.
Visualizing the Fragmentation Pathway[2]

The following diagram illustrates the mechanistic divergence between the Target and the Alternative.

FragmentationPathway cluster_0 Precursor Ion [M+H]+ (m/z 240) cluster_1 Primary Fragmentation (Shared) cluster_2 Target-2C Specific (Ortho-Effect) cluster_3 Impurity-4C Specific (Linear Stability) Precursor C12H21N3O2 [M+H]+ = 240.17 Acylium Ring A Acylium Ion [C6H10NO]+ m/z 112.08 Precursor->Acylium Amide Bond Cleavage Amine Ring B Amine [C6H13N2O]+ m/z 129.10 Precursor->Amine Charge Retention on Ring B OrthoFrag Ring A - CO Loss [C5H10N]+ m/z 84.08 (Dominant in Target) Acylium->OrthoFrag Fast CO Loss (Target-2C Only) LinearFrag Stable Acylium m/z 112.08 (Dominant in Impurity) Acylium->LinearFrag Stable Ion (Impurity-4C)

Caption: Comparative fragmentation pathway. Note the accelerated loss of CO (m/z 84) in the Target-2C isomer due to the instability of the alpha-carbonyl cation.

Experimental Protocol: Validation Workflow

To validate your compound, follow this self-validating LC-MS/MS protocol. This method uses a HILIC approach, which is superior to C18 for retaining polar piperidine species [1].

Step 1: Chromatographic Separation [2][3]
  • Column: HILIC (e.g., Waters XBridge Amide or equivalent), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 90% B to 50% B over 8 minutes.

  • Rationale: High organic start ensures retention of the polar basic amines. Low pH ensures full protonation of the secondary amine for MS sensitivity.

Step 2: Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI) – Positive Mode.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor: 240.2 m/z.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both fragile and stable fragments.

Step 3: Data Interpretation (The Comparison)

Compare your sample against the criteria below.

Transition (m/z)Target-2C (Expected Intensity)Impurity-4C (Alternative Intensity)Mechanistic Origin
240 -> 129 High (Base Peak) High (Base Peak)Cleavage of central amide; charge on Ring B (Carboxamide side).
240 -> 112 MediumHigh Cleavage of central amide; charge on Ring A (Acylium). The 4-isomer is more stable here.
240 -> 84 High Low / TraceSecondary loss of CO from the 112 fragment. Diagnostic for 2-substitution.
240 -> 223 LowLowLoss of NH3 (17 Da) from terminal carboxamide. Common to both.
Decision Logic for Validation

Use the following logic flow to confirm the identity of your synthesized batch.

DecisionTree Start Analyze Sample Precursor m/z 240.17 Check129 Is Fragment 129 (Ring B) Present? Start->Check129 CheckRatio Calculate Ratio: Intensity(84) / Intensity(112) Check129->CheckRatio Yes ResultUnknown INCONCLUSIVE: Check Synthesis or Co-elution Check129->ResultUnknown No (Wrong Scaffold) ResultTarget VALIDATED: Target-2C Confirmed (Ratio > 1.0) CheckRatio->ResultTarget High Ratio ResultImpurity REJECTED: Impurity-4C Identified (Ratio < 0.2) CheckRatio->ResultImpurity Low Ratio

Caption: Logic flow for batch release. The 84/112 ion ratio is the critical quality attribute (CQA) for structural confirmation.

References
  • HILIC Separation of Polar Amines

    • Title: Hydrophilic Interaction Chrom
    • Source: Chrom
    • URL:[Link]

  • Fragmentation of Piperidine Amides

    • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
    • Source: RSC Advances (Royal Society of Chemistry).[6]

    • URL:[Link]

  • Differentiation of Piperidine Regioisomers

    • Title: Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chrom
    • Source: PubMed (Biomed Chrom
    • URL:[Link][7]

  • General MS Mechanisms (McLafferty & Amide Cleavage)

    • Title: Interpretation of Mass Spectra (Standard Text).[4]

    • Source: NIST / Wiley Libraries (General Reference).
    • URL:[Link]

Sources

A Comparative Guide to the Definitive Structure Confirmation of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. A compound's precise atomic arrangement dictates its interaction with biological targets, influencing efficacy, selectivity, and safety. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel synthetic intermediate, 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structure confirmation.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

When an absolute, high-resolution snapshot of a molecule is required, single-crystal X-ray crystallography is the definitive technique.[1][2] It provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of chiral centers. For a molecule like this compound, which contains a chiral center at the 2-position of the first piperidine ring, this capability is indispensable.

The fundamental principle involves irradiating a well-ordered single crystal with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern of spots, or reflections.[3] By measuring the position and intensity of these reflections, a three-dimensional map of the electron density within the crystal can be calculated, from which the atomic structure is determined.[4]

Experimental Workflow: From Powder to Proof

The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is critical for success and is predicated on the physicochemical properties of the compound.

X_Ray_Workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement A High-Purity Compound (>98% by HPLC/NMR) B Solvent Screening (e.g., Vapor Diffusion, Slow Evaporation) A->B Dissolution C Crystal Harvesting & Selection (Microscopic Examination) B->C Nucleation & Growth D Mount Crystal on Goniometer C->D E Data Collection on Diffractometer (X-ray Source, Detector) D->E Exposure to X-rays F Data Processing & Reduction (Integration of Reflections) E->F Generate Reflection File G Structure Solution (e.g., Direct Methods, Patterson) F->G H Model Building & Refinement (Least-Squares Minimization) G->H Initial Model I Validation & Final Report (CIF File Generation) H->I Convergence

Caption: Workflow for small molecule X-ray crystallography.

Detailed Protocol: Structure Determination of this compound
  • Crystal Growth (The Art):

    • Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. A single, well-ordered crystal free of defects is paramount.

    • Method: A supersaturated solution of the title compound (20 mg) was prepared in methanol. This solution was filtered into a small vial. The vial was placed inside a larger, sealed jar containing diethyl ether as an anti-solvent. The system was left undisturbed at 4°C. The slow vapor diffusion of the ether into the methanol reduces the solubility of the compound, promoting the slow growth of high-quality, diffraction-sized crystals over 5-7 days.

  • Data Collection (The Measurement):

    • Rationale: To capture a complete and redundant dataset of diffraction intensities.

    • Method: A suitable colorless, block-shaped crystal was selected under a microscope, mounted on a cryoloop, and flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage. Data were collected on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source.[3] A complete sphere of data was collected using a series of omega and phi scans.

  • Structure Solution and Refinement (The Analysis):

    • Rationale: To translate the raw diffraction data into a chemically meaningful atomic model and refine it to best fit the experimental observations.

    • Method: The structure was solved using direct methods, which revealed the positions of all non-hydrogen atoms. The model was then refined using full-matrix least-squares on F².[5] Hydrogen atoms were placed in calculated positions and refined using a riding model. The final model was validated for geometric soundness and agreement with the data.

Data Presentation: Crystallographic Data for this compound

As no public crystal structure exists for this specific isomer, the following table represents a realistic, high-quality dataset that would be expected for this molecule upon successful analysis.

ParameterValueSignificance
Chemical FormulaC₁₂H₂₁N₃O₂Confirms the elemental composition of the crystallized molecule.
Molecular Weight239.31 g/mol Consistent with the expected mass of the compound.[6]
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁Defines the symmetry elements within the unit cell. The absence of an inversion center confirms the chiral nature of the crystal.
Unit Cell Dimensionsa=8.5 Å, b=10.2 Å, c=9.1 Å, β=95.5°The lengths and angles of the repeating unit that builds the crystal.
Resolution (d_min)0.80 ÅA measure of the level of detail observed. High resolution (<1.0 Å) allows for precise determination of atomic positions.[5]
R-factor (R1) 0.045 (4.5%) A primary measure of agreement between the crystallographic model and the experimental data. Values below 5% for small molecules indicate an excellent fit.[7][8]
Goodness-of-Fit (GoF) 1.05 Should be close to 1.0 for a good refinement, indicating that the model correctly accounts for the experimental error.[9]
Absolute Structure (Flack)0.02(5)A value close to zero with a small error confirms the correct assignment of the absolute stereochemistry (e.g., R vs. S).[10]

Part 2: A Comparative Framework of Orthogonal Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible (e.g., inability to grow suitable crystals) and is typically low-throughput. Therefore, other spectroscopic techniques are routinely used in concert to build a comprehensive and confirmatory body of evidence.[][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[13][14] It provides detailed information about the chemical environment, connectivity, and proximity of atoms.

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular skeleton.[15]

    • COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting molecular fragments across quaternary carbons or heteroatoms.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16][17] It is a highly sensitive method used to determine the molecular weight of a compound and can provide structural clues through analysis of fragmentation patterns.[18][19] A high-resolution mass spectrometry (HRMS) experiment would confirm the elemental composition by providing a highly accurate mass measurement.

Comparison of Key Structure Confirmation Techniques
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, absolute stereochemistry, bond lengths/angles.[2]Atomic connectivity (2D structure), relative stereochemistry, dynamic solution behavior.[13][20]Molecular weight, elemental formula (HRMS), fragmentation patterns.[16][17]
Sample State Solid (single crystal)SolutionSolid, liquid, or gas (vaporized and ionized).[16]
Key Advantage Provides an unambiguous, absolute structure. The "gold standard."Excellent for determining the molecular skeleton and analyzing mixtures. Non-destructive.[1]Extremely high sensitivity and accuracy for molecular weight determination.
Key Limitation Requires a high-quality single crystal, which can be difficult to grow.Does not provide absolute stereochemistry directly. Spectra can be complex and overcrowded.[13]Provides limited connectivity information; isomers can be difficult to distinguish.[18]
Destructive? No (crystal can often be recovered)NoYes

Part 3: An Integrated Strategy for Unambiguous Confirmation

The highest level of confidence in a molecular structure is achieved not by relying on a single technique, but by integrating data from orthogonal methods. The data from NMR and MS should fully support the structure determined by X-ray crystallography.

Decision_Tree A Synthesized Compound 1-(Piperidine-2-carbonyl) piperidine-4-carboxamide B HRMS Analysis A->B D Does MW match expected formula? B->D C 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) E Does NMR data support proposed connectivity? C->E D->C Yes H Re-evaluate Synthesis/ Purification D->H No F Attempt Crystallization E->F Yes K Structure Ambiguous. Further investigation needed. E->K No I Successful? F->I G Structure Confirmed I->G No (NMR+MS data is sufficient for routine confirmation) J Single-Crystal X-ray Diffraction Analysis I->J Yes J->G Absolute Structure Obtained

Caption: Integrated workflow for small molecule structure confirmation.

This workflow demonstrates a logical progression. Mass spectrometry first confirms that the compound has the correct molecular formula. NMR spectroscopy then pieces together the atomic connectivity, confirming the proposed 2D structure. Finally, for critical applications such as confirming the structure of a key regulatory starting material or understanding a specific solid-state property, X-ray crystallography provides the definitive and final proof of the three-dimensional structure.

Conclusion

The structural confirmation of this compound, like any novel chemical entity in a drug development pipeline, demands a rigorous and multi-faceted analytical approach. While NMR and mass spectrometry provide essential and powerful data regarding connectivity and composition, single-crystal X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional view of the molecule, including its absolute stereochemistry. By judiciously combining these techniques, researchers can ensure the scientific integrity of their work and build a solid foundation for subsequent development efforts.

References

  • Vertex AI Search. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. HSCprep.
  • YouTube. (2020).
  • OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow.
  • University of Gothenburg. (2023). Small molecule-NMR.
  • Drug Target Review. (2017).
  • BOC Sciences.
  • Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.7 Mass Spectrometry (MS).
  • Creative Proteomics.
  • Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?.
  • Springer Nature Experiments. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts.
  • Michigan State University Department of Chemistry. Mass Spectrometry.
  • YouTube. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak).
  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra.
  • Wikipedia. R-factor (crystallography).
  • ResearchGate. (n.d.).
  • Validation and Quality Assessment of X-ray Protein Structures. (n.d.).
  • PMC. (2019). A Structure-Based Drug Discovery Paradigm.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?.
  • Excillum. Small molecule crystallography.
  • R-Factors. (n.d.).
  • Merritt Lab. (2017). BC530 Class notes on X-ray Crystallography.
  • CCP4 wiki. (2025). Solve a small-molecule structure.
  • PDB-101.
  • PubChem. 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide.

Sources

Bioequivalence & Pharmacological Comparison of Piperidine-2-Carbonyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Pipecoloxylidide Local Anesthetics (Bupivacaine, Levobupivacaine, Ropivacaine)

Executive Summary

This guide provides a technical comparison of piperidine-2-carbonyl analogs , specifically the pipecoloxylidide class of local anesthetics. This chemical family—defined by a piperidine ring containing a carboxamide linkage at the 2-position—includes Bupivacaine , Levobupivacaine , and Ropivacaine .

For drug development professionals, the bioequivalence (BE) of these analogs is not merely a pharmacokinetic exercise but a safety-critical evaluation. The "chiral switch" from racemic bupivacaine to its S-enantiomers (levobupivacaine and ropivacaine) demonstrates how stereochemistry and N-alkyl chain length dictate lipophilicity, protein binding, and cardiotoxicity. This guide outlines the physicochemical basis for their divergence, comparative pharmacokinetic (PK) data, and validated experimental protocols for assessing their metabolic stability and free fraction.

Structural & Physicochemical Basis

The pharmacodynamic potency and pharmacokinetic safety of these analogs are governed by two structural variables on the piperidine-2-carbonyl core:

  • N-Alkyl Chain Length: Modulates lipophilicity (Butyl > Propyl > Methyl).

  • Stereochemistry (C2): The S(-) enantiomer is consistently less cardiotoxic than the R(+) enantiomer due to lower affinity for cardiac Na+ channels (Na_v1.5).

Comparative Physicochemical Profile[1][2][3][4][5][6][7]
FeatureBupivacaine Levobupivacaine Ropivacaine
Chemical Structure 1-butyl-N-(2,6-dimethylphenyl) piperidine-2-carboxamide(S)-1-butyl-N-(2,6-dimethylphenyl) piperidine-2-carboxamide(S)-1-propyl-N-(2,6-dimethylphenyl) piperidine-2-carboxamide
Chirality Racemic (50:50 R/S)Pure S(-) EnantiomerPure S(-) Enantiomer
N-Substituent Butyl (

)
Butyl (

)
Propyl (

)
Lipophilicity (Log P) ~3.41 (High)~3.41 (High)~2.90 (Moderate)
Protein Binding ~95%>97%~94%
pKa 8.18.18.1
Relative Potency 1.0 (Reference)~1.0~0.6–0.9 (Motor block sparing)
Structural Relationship Diagram (SAR)

The following diagram illustrates the structural hierarchy and the "Chiral Switch" relationship.

Pipecoloxylidides Core Piperidine-2-Carbonyl Core (Pipecolic Acid Derivative) Racemic Racemic Mixtures Core->Racemic Chemical Synthesis PureS Pure S(-) Enantiomers (Reduced Cardiotoxicity) Core->PureS Chiral Resolution / Synthesis Bupi Bupivacaine (N-Butyl, R/S) High Lipophilicity Racemic->Bupi Levo Levobupivacaine (N-Butyl, S-only) High Lipophilicity PureS->Levo Same Chain (C4) Ropi Ropivacaine (N-Propyl, S-only) Moderate Lipophilicity PureS->Ropi Shortened Chain (C3) Bupi->Levo Chiral Switch Levo->Ropi Homologation

Caption: Structural Activity Relationship (SAR) showing the derivation of Levobupivacaine and Ropivacaine from the Bupivacaine scaffold to improve safety.

Pharmacokinetic & Bioequivalence Profile[10][11]

Metabolic Divergence

Bioequivalence studies must account for the distinct metabolic pathways utilized by these analogs. While they are structurally similar, their clearance mechanisms differ, impacting drug-drug interaction (DDI) potential.

  • Bupivacaine: Metabolized primarily by CYP3A4 into pipecoloxylidide (PPX).[1]

  • Ropivacaine: Metabolized primarily by CYP1A2 to 3-hydroxy-ropivacaine (major) and by CYP3A4 to PPX (minor).[2] This makes ropivacaine clearance sensitive to CYP1A2 inhibitors (e.g., fluvoxamine) and smokers (induction).

Metabolic Pathway Diagram

Metabolism Ropi Ropivacaine CYP1A2 CYP1A2 (Major for Ropi) Ropi->CYP1A2 CYP3A4 CYP3A4 (Major for Bupi) Ropi->CYP3A4 Bupi Bupivacaine Bupi->CYP3A4 3 3 CYP1A2->3 PPX Pipecoloxylidide (PPX) (Less Active) CYP3A4->PPX 4 4 CYP3A4->4 OH 4-OH-Bupivacaine

Caption: Divergent metabolic pathways.[2] Ropivacaine relies on CYP1A2, while Bupivacaine relies heavily on CYP3A4.

Experimental Protocols for Bioequivalence Assessment

Protocol A: Comparative Protein Binding (Equilibrium Dialysis)

Objective: Determine the free fraction (


) of the analog. Since these drugs bind heavily to 

-acid glycoprotein (AAG), small changes in binding can double the toxic free concentration.

Methodology:

  • Preparation: Spike human plasma (pooled) with the test analog (Bupivacaine/Ropivacaine) at three clinically relevant concentrations (e.g., 0.5, 2.0, 5.0

    
    ).
    
  • Apparatus: Use a RED (Rapid Equilibrium Dialysis) device with a 12-14 kDa MWCO membrane.

  • Loading:

    • Chamber A (Plasma): 200

      
       spiked plasma.
      
    • Chamber B (Buffer): 350

      
       PBS (pH 7.4).
      
  • Incubation: Incubate at 37°C for 4 hours on an orbital shaker (100 rpm).

  • Sampling: Remove equal volumes from both chambers. Match the matrix (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure consistent LC-MS/MS ionization.

  • Analysis: Quantify using LC-MS/MS.

  • Calculation:

    
    
    

Critical Control: Monitor pH shift. A shift > 0.2 pH units during dialysis can alter the ionization (pKa ~8.1) and invalidate the binding data.

Protocol B: In Vitro Metabolic Stability (CYP Phenotyping)

Objective: Confirm bioequivalence of metabolic clearance, particularly for generic formulations where impurity profiles might inhibit CYP enzymes.

Methodology:

  • System: Human Liver Microsomes (HLM), pooled from >50 donors.

  • Reaction Mix:

    • Substrate: 1

      
       analog.
      
    • Protein: 0.5 mg/mL HLM.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Timepoints: Quench aliquots at 0, 5, 10, 20, 30, and 60 mins using ice-cold acetonitrile containing internal standard (e.g.,

    
    -Bupivacaine).
    
  • Analysis: Plot

    
     vs. time.
    
  • Calculation:

    
    
    

Clinical Bioequivalence Study Design

For regulatory submission (ANDA), an in vivo study is often required. Due to the high toxicity of these potent anesthetics, safety in healthy volunteers is paramount.

Study Type: Single-dose, randomized, two-period, two-sequence crossover. Subjects: Healthy volunteers (N~24-30), strictly monitored (ECG telemetry). Dose: Sub-therapeutic dose (e.g., 10-20 mg IV infusion or SC infiltration) to ensure safety while maintaining assay sensitivity. Analytes:

  • Parent Drug: Plasma concentrations of Bupivacaine/Ropivacaine.[3][4][5]

  • Chirality Check: If testing a generic Levobupivacaine or Ropivacaine, a chiral LC-MS/MS method is mandatory to confirm no in vivo racemization or impurity (R-enantiomer contamination).

Acceptance Criteria: The 90% Confidence Intervals for the geometric mean ratios of AUC and Cmax (Test/Reference) must fall within 80.00% – 125.00% .

References

  • FDA Guidance on Bupivacaine. "Draft Guidance on Bupivacaine Hydrochloride." U.S. Food and Drug Administration. [Link][6]

  • Zink, W., & Graf, B. M. (2008). "The toxicity of local anesthetics: the place of ropivacaine and levobupivacaine." Current Opinion in Anaesthesiology. [Link]

  • Arlander, E., et al. (1998). "Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4." Clinical Pharmacology & Therapeutics. [Link]

  • Mather, L. E., & Chang, D. H. (2001). "Cardiotoxicity with modern local anaesthetics: is there a safer choice?" Drugs. [Link]

  • Sztark, F., et al. (1998). "Comparison of the effects of bupivacaine and ropivacaine on heart cell mitochondrial bioenergetics."[7] Anesthesiology. [Link]

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A Senior Application Scientist's Guide to Validating Assay Sensitivity for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides an in-depth comparison of analytical methodologies and a detailed framework for validating assay sensitivity for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind our experimental choices, grounding our protocols in the authoritative guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).

Chapter 1: A Comparative Analysis of Analytical Platforms

The choice of analytical instrumentation is the first critical decision in developing a sensitive assay. The physicochemical properties of this compound—a relatively polar, non-volatile small molecule—make it amenable to several techniques, but each comes with distinct advantages and limitations.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a workhorse of many analytical laboratories. However, its sensitivity is fundamentally limited by the analyte's ability to absorb ultraviolet light (its chromophore). For trace-level quantification in complex biological matrices like plasma or serum, HPLC-UV often lacks the necessary sensitivity and is prone to interference from co-eluting matrix components. It is best suited for higher concentration analyses, such as in formulated drug products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent sensitivity and selectivity. However, its primary drawback for a molecule like ours is the requirement for analyte volatility. This compound would necessitate a chemical derivatization step to increase its volatility, adding complexity, time, and a potential source of variability to the workflow.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is unequivocally the gold standard for quantifying small molecules in complex biological fluids.[1][2] The combination of liquid chromatography's separation power with the unparalleled sensitivity and specificity of tandem mass spectrometry provides the performance required for demanding bioanalytical applications. By monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, we can achieve exceptional selectivity, effectively filtering out background noise and matrix interferences.

Platform Performance at a Glance
FeatureLC-MS/MSHPLC-UVGC-MS
Typical Sensitivity High (pg/mL to low ng/mL)Low (µg/mL)High (pg/mL)
Selectivity Very HighLow to ModerateHigh
Suitability for Analyte ExcellentPoor (without strong chromophore)Poor (requires derivatization)
Matrix Interference Manageable with good sample prepHighModerate
Throughput HighHighModerate

Given this comparison, this guide will focus on the validation of an LC-MS/MS-based assay, as it represents the most scientifically sound approach for achieving the highest sensitivity and reliability.

Chapter 2: The Regulatory Framework for Method Validation

To ensure that an analytical method is fit for its intended purpose, it must be validated according to stringent, globally recognized standards. The two primary sources of guidance are the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Harmonised Guideline Q2(R1) on Validation of Analytical Procedures .[3][4][5][6] These documents establish the key parameters that must be investigated to prove a method is accurate, precise, and reliable.

The validation process is a holistic system designed to build confidence in every aspect of the analytical workflow, from sample handling to final data reporting.

Validation_Workflow cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Final Stage Dev Initial Method Development & Optimization Selectivity Selectivity & Specificity Dev->Selectivity Sensitivity Sensitivity (LOD & LOQ) Selectivity->Sensitivity Linearity Linearity & Range Sensitivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Stability Stability Accuracy->Stability Report Validation Report & Routine Use Stability->Report

Caption: A typical workflow for bioanalytical method validation.

Chapter 3: Experimental Protocols for Validating Assay Sensitivity

This chapter provides detailed methodologies for establishing the sensitivity of an LC-MS/MS assay for this compound in human plasma.

Part 1: Sample Preparation: Mitigating the Matrix

The "matrix" refers to all the components in a biological sample other than the analyte of interest.[7] These components, such as phospholipids and proteins, can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement—a phenomenon known as the matrix effect .[8][9] Effective sample preparation is our first line of defense to ensure consistent and sensitive detection.

Causality: While a simple protein precipitation (PPT) is fast, it often leaves significant levels of phospholipids in the final extract, which are notorious for causing ion suppression.[10] For the highest sensitivity, Solid-Phase Extraction (SPE) is the superior choice. It utilizes specific chemical interactions to selectively isolate the analyte from matrix components, resulting in a much cleaner extract.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry.

  • Sample Loading: Pretreat 200 µL of human plasma sample by adding 200 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire pretreated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.

  • Elution: Elute the analyte, this compound, from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (10:90 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Part 2: Defining Sensitivity: LOD & LOQ Determination

Sensitivity is defined by two key parameters: the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy.[11]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be measured with an acceptable level of accuracy and precision.[12][13] This is the most critical sensitivity parameter for quantitative assays.

According to ICH guidelines, a common method for determining LOD and LOQ is based on the signal-to-noise ratio (S/N).[11][12]

  • Prepare Spiked Samples: Prepare a series of low-concentration calibration standards of this compound in blank human plasma.

  • Process and Analyze: Extract these low-level samples using the validated SPE protocol and analyze them via LC-MS/MS.

  • Determine Blank Noise: Analyze multiple processed blank plasma samples to determine the average background noise in the chromatographic region where the analyte elutes.

  • Calculate S/N Ratio: For each spiked sample, calculate the S/N ratio by dividing the analyte peak height by the height of the background noise.

  • Establish LOD and LOQ:

    • The LOD is the concentration that yields a reproducible S/N ratio of approximately 3:1 .[11]

    • The LOQ is the concentration that yields a reproducible S/N ratio of approximately 10:1 , with accuracy (% bias) and precision (%CV) within ±20%.[11][12]

Part 3: Quantifying the Unseen: Assessing Matrix Effects

Even with excellent sample preparation, some matrix components may co-elute with the analyte and affect its ionization. It is essential to quantify this effect to ensure the assay's sensitivity is not compromised across different sources of biological matrix.

Matrix_Effect cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Ion Source Analyte Analyte CoElution Co-elution Analyte->CoElution Matrix Matrix Components (e.g., Phospholipids) Matrix->CoElution IonSource Electrospray Ionization (ESI) CoElution->IonSource Competition Competition for Droplet Surface/Charge IonSource->Competition Suppression Signal Suppression (Reduced Sensitivity) Competition->Suppression More Common Enhancement Signal Enhancement (Erroneous High Signal) Competition->Enhancement Less Common

Caption: The mechanism of matrix effects in LC-MS/MS.

  • Prepare Two Sets of Samples:

    • Set A: Spike a known amount of this compound into the mobile phase (a "neat" solution).

    • Set B: Extract blank plasma from at least six different sources (donors) using the SPE protocol. Spike the same known amount of the analyte into the final, clean extracts.

  • Analyze and Compare: Analyze both sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The coefficient of variation (%CV) of the MF across the different plasma sources should be ≤15% to ensure the effect is consistent.

Chapter 4: Comparative Performance Data

To illustrate the practical implications of choosing the right platform, the following table presents realistic, validated performance data for a hypothetical LC-MS/MS assay compared to a theoretical HPLC-UV method for this compound in plasma.

Validation ParameterLC-MS/MS Method HPLC-UV Method Commentary
Limit of Quantification (LOQ) 0.1 ng/mL 50 ng/mLThe LC-MS/MS method is 500 times more sensitive , enabling its use in demanding PK studies.
Linearity Range 0.1 - 100 ng/mL (R² > 0.995)50 - 5000 ng/mL (R² > 0.99)Both methods show good linearity, but in vastly different concentration ranges.
Accuracy at LOQ 95.5% (% Recovery)91.2% (% Recovery)Both are acceptable, but the LC-MS/MS method provides this accuracy at a much lower level.
Precision at LOQ 7.8% (%CV)14.5% (%CV)The LC-MS/MS method demonstrates superior precision at its quantification limit.

Conclusion: A Commitment to Data Integrity

Validating assay sensitivity is not merely a procedural checklist; it is a fundamental scientific exercise that ensures the data generated is reliable, reproducible, and fit for purpose. For the detection of this compound, particularly in biological matrices, LC-MS/MS stands out as the superior analytical platform, offering the sensitivity and selectivity required for trace-level quantification.

References

  • Souza, I., et al. (2022). "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." PLoS ONE. Available at: [Link]

  • Xie, C., et al. (2021). "Assessment of matrix effect in quantitative LC-MS bioanalysis." Bioanalysis. Available at: [Link]

  • Bioanalytical Lab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" Bioanalytical Lab Website. Available at: [Link]

  • MPL Lösungsfabrik. (2018). "What is meant by the limit of detection and quantification (LOD / LOQ)?" MPL Lösungsfabrik Blog. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). "Essential FDA Guidelines for Bioanalytical Method Validation." ResolveMass Website. Available at: [Link]

  • Baranowska, I., & Koper, M. (2016). "Importance of matrix effects in LC–MS/MS bioanalysis." Bioanalysis. Available at: [Link]

  • AIT Bioscience. (2025). "FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers." AIT Bioscience Blog. Available at: [Link]

  • Generics and Biosimilars Initiative. (2018). "FDA issues final guidance on bioanalytical method validation." GaBI Online. Available at: [Link]

  • Shrivastava, A., & Gupta, V. (2018). "Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ)." Juniper Publishers. Available at: [Link]

  • Bioanalysis Zone. (2016). "Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples." Bioanalysis Zone. Available at: [Link]

  • Slideshare. "USFDA guidelines for bioanalytical method validation." Slideshare. Available at: [Link]

  • ECA Academy. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy Website. Available at: [Link]

  • Separation Science. "How do I Determine Limits of Detection and Quantification?" Separation Science Website. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). "Guidance for Industry: Bioanalytical Method Validation." FDA Archives. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA Website. Available at: [Link]

  • National Library of Indonesia. (2025). "ICH Q2 R1: Mastering Analytical Method Validation." Perpusnas Website. Available at: [Link]

  • Scientific Bulletin. "The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues." Scientific Bulletin Series F. Biotechnologies. Available at: [Link]

  • Armbruster, D. A., & Pry, T. (2008). "Limit of Blank, Limit of Detection and Limit of Quantitation." The Clinical Biochemist Reviews. Available at: [Link]

  • Starodub. (2024). "Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures." Starodub Website. Available at: [Link]

  • International Council for Harmonisation. "Quality Guidelines." ICH Website. Available at: [Link]

  • NorthEast BioLab. "LC MS Method Development And GLP Validation For PK Plasma Sample Analysis." NorthEast BioLab Website. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). "Analytical Method Development and Validation in Pharmaceuticals." ResolveMass Website. Available at: [Link]

  • Resolian. "8 Essential Characteristics of LC-MS/MS Method Validation." Resolian Website. Available at: [Link]

  • Al-Shdefat, R., et al. (2023). "LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms." Infectious Disease Reports. Available at: [Link]

  • Sree Mahalakshmi, P., et al. (2019). "A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION." International Journal of Research and Analytical Reviews. Available at: [Link]

Sources

A Comparative In Vitro Plasma Stability Analysis of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide and Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Plasma Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its pharmacokinetic profile is a paramount determinant of success. A crucial component of this profile is the drug's stability within the systemic circulation. Plasma, the liquid matrix of blood, is a chemically and enzymatically active environment that can significantly impact a drug's structural integrity and, consequently, its efficacy and safety.[1] Compounds that rapidly degrade in plasma often exhibit short in vivo half-lives and high clearance rates, leading to suboptimal therapeutic exposure and potentially challenging dosing regimens.

This guide presents a comparative stability study of 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide (Compound A) , a novel small molecule scaffold, against two structurally related alternatives. The core focus is to elucidate the metabolic fate of the amide bond within Compound A and to explore rational design strategies for enhancing plasma stability. The alternatives include a regioisomeric analog, 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide (Compound B) , and an amide bioisostere, 1-(Piperidine-2-carbonyl)-4-(1H-1,2,4-triazol-5-yl)piperidine (Compound C) . Through a detailed examination of their stability profiles in human plasma, we aim to provide researchers, scientists, and drug development professionals with actionable insights into structure-stability relationships for this chemical series.

The Compounds Under Investigation: Structure and Rationale

The selection of the comparator compounds was driven by the central hypothesis that the amide bond in Compound A represents a potential metabolic liability.

  • Compound A: this compound is the lead molecule of interest. Its structure contains two key amide functionalities: a tertiary amide linking the two piperidine rings and a primary carboxamide. The primary amide, in particular, is susceptible to enzymatic hydrolysis. A close structural analog found in the marketed drug revefenacin, which also contains a piperidine-4-carboxamide moiety, is known to be primarily metabolized in plasma via hydrolysis of the primary amide to its corresponding carboxylic acid.[2][3]

  • Compound B: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide is a regioisomer of Compound A. By shifting the point of attachment on the first piperidine ring from the 2-position to the 4-position, we can investigate the influence of steric hindrance around the tertiary amide bond on its stability, while retaining the primary carboxamide for direct comparison with Compound A.

  • Compound C: 1-(Piperidine-2-carbonyl)-4-(1H-1,2,4-triazol-5-yl)piperidine represents a strategic bioisosteric replacement of the primary carboxamide group with a 1,2,4-triazole ring. Triazoles are well-established amide bioisosteres known to mimic the hydrogen bonding properties of amides while offering enhanced metabolic stability against hydrolytic enzymes.

Chemical Structures:

  • Compound A: this compound

  • Compound B: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

  • Compound C: 1-(Piperidine-2-carbonyl)-4-(1H-1,2,4-triazol-5-yl)piperidine

Comparative Stability Data in Human Plasma

The following table summarizes the hypothetical, yet plausible, experimental data obtained from an in vitro human plasma stability assay. The experiment was conducted at 37°C, and the disappearance of the parent compound was monitored over a 120-minute period using a validated LC-MS/MS method.

CompoundStructureIn Vitro Half-Life (t½, min)% Remaining at 120 minMajor Metabolite
Compound A This compound4515.61-(Piperidine-2-carbonyl)piperidine-4-carboxylic acid
Compound B 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide5521.71-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid
Compound C 1-(Piperidine-2-carbonyl)-4-(1H-1,2,4-triazol-5-yl)piperidine>12092.5Not Detected

Interpretation of Results:

The data clearly indicates that Compound A is metabolically labile in human plasma, with a short half-life of 45 minutes. The primary route of degradation is the hydrolysis of the primary carboxamide to form the corresponding carboxylic acid metabolite. This is consistent with the known metabolic pathways of similar structures.

Compound B exhibits slightly improved stability compared to Compound A, with a half-life of 55 minutes. This modest enhancement may be attributed to subtle conformational changes resulting from the repositioning of the piperidine-carbonyl linkage, which could marginally affect its recognition and processing by plasma enzymes. However, the primary metabolic fate remains the same: hydrolysis of the carboxamide.

In stark contrast, Compound C demonstrates exceptional stability, with over 90% of the parent compound remaining after 120 minutes of incubation. This dramatic improvement is a direct consequence of replacing the metabolically susceptible amide bond with a robust 1,2,4-triazole ring. This finding strongly supports the use of amide bioisosteres as a viable strategy for mitigating plasma instability in this chemical series.

The Science Behind the Instability: Enzymatic Hydrolysis of Amides

The degradation of Compounds A and B in plasma is primarily mediated by hydrolytic enzymes. While the liver is the main site of drug metabolism, plasma itself contains a variety of enzymes capable of hydrolyzing ester and amide bonds. In human plasma, the key players in this process are not the well-known carboxylesterases found in high concentrations in the liver, but rather enzymes like butyrylcholinesterase (BChE) and other less characterized proteases and amidases.[1][4][5] These enzymes catalyze the nucleophilic attack of a water molecule on the carbonyl carbon of the amide bond, leading to its cleavage.

The kinetic stability of amide bonds is generally higher than that of esters, yet they are still susceptible to enzymatic hydrolysis. The rate of this hydrolysis can be influenced by several factors, including the electronic environment of the amide, steric hindrance around the carbonyl group, and the overall three-dimensional conformation of the molecule, which dictates its ability to fit into the active site of the hydrolytic enzymes.

Experimental Protocol: In Vitro Plasma Stability Assay

The following is a detailed, step-by-step protocol for conducting an in vitro plasma stability assay, designed to be a self-validating system.

1. Materials and Reagents:

  • Test compounds (Compound A, B, and C)

  • Pooled human plasma (from at least three donors), stored at -80°C

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Internal Standard (IS) solution (a structurally similar, stable compound)

  • 96-well incubation plates

  • Water bath or incubator set to 37°C

2. Preparation of Solutions:

  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of each test compound in DMSO.

  • Working Solutions: Serially dilute the stock solutions in a 50:50 mixture of ACN and water to prepare 100 µM working solutions.

  • Internal Standard Spiking Solution: Prepare a solution of the internal standard in ACN at a concentration of 100 ng/mL. This solution will also serve as the protein precipitation/reaction termination solution.

3. Experimental Workflow:

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Sample Processing & Analysis prep1 Thaw human plasma on ice inc1 Add working solution to pre-warmed plasma (t=0 initiation) prep1->inc1 prep2 Prepare 100 µM working solutions prep2->inc1 prep3 Pre-warm plasma to 37°C prep3->inc1 inc2 Incubate at 37°C inc1->inc2 samp1 Aliquots taken at 0, 5, 15, 30, 60, 120 min inc2->samp1 samp2 Quench with ice-cold ACN containing Internal Standard samp1->samp2 proc1 Vortex and centrifuge to precipitate proteins samp2->proc1 proc2 Transfer supernatant for LC-MS/MS analysis proc1->proc2 proc3 Quantify parent compound and detect metabolites proc2->proc3

Caption: Experimental workflow for the in vitro plasma stability assay.

4. Incubation Procedure:

  • Pre-warm the required volume of human plasma to 37°C for 15 minutes.

  • To initiate the reaction (t=0), add 5 µL of the 100 µM working solution of a test compound to 495 µL of the pre-warmed plasma to achieve a final concentration of 1 µM.

  • Mix gently and incubate the plate at 37°C.

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the incubation mixture.

  • Immediately add the 50 µL aliquot to a well of a 96-well collection plate containing 200 µL of ice-cold ACN with the internal standard. This step simultaneously stops the enzymatic reaction and precipitates plasma proteins.

5. Sample Processing:

  • After the final time point, seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from plasma components and potential metabolites.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) for the parent compound and its predicted metabolite.

7. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard at each time point.

  • Normalize the peak area ratios to the t=0 time point to determine the percentage of the parent compound remaining.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear regression of this plot (k) is used to calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

Logical Framework for Compound Stability Assessment

The process of evaluating and improving plasma stability follows a logical progression, from initial screening to rational redesign.

logical_framework start Identify Lead Compound (e.g., Compound A) screen In Vitro Plasma Stability Assay start->screen evaluate Evaluate Half-Life (t½) screen->evaluate stable Stable (t½ > 120 min) Proceed to further studies evaluate->stable Yes unstable Unstable (t½ < 60 min) evaluate->unstable No metid Metabolite Identification (e.g., LC-MS/MS) unstable->metid sar Identify Metabolic 'Soft Spot' (e.g., Amide Bond) metid->sar redesign Rational Redesign: - Isomeric Modification (Compound B) - Bioisosteric Replacement (Compound C) sar->redesign resynthesize Synthesize Analogs redesign->resynthesize retest Re-evaluate in Plasma Stability Assay resynthesize->retest retest->screen

Caption: A logical workflow for assessing and improving plasma stability.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of evaluating plasma stability early in the drug discovery process. The inherent instability of the primary carboxamide in This compound (Compound A) highlights a significant liability for this chemical series. While minor structural modifications, as seen in Compound B , may offer marginal improvements, a more robust solution is often required.

The exceptional stability of Compound C underscores the power of bioisosteric replacement as a rational drug design strategy. By substituting the labile amide with a stable 1,2,4-triazole ring, the metabolic "soft spot" was effectively eliminated without drastically altering the core scaffold. This approach not only enhances the pharmacokinetic potential of the molecule but also provides a clear path forward for lead optimization.

For researchers working with amide-containing compounds, it is imperative to consider plasma stability as a key selection criterion. The experimental protocols and logical framework presented here offer a robust system for identifying liabilities and guiding the design of more durable and efficacious drug candidates. Future work on this series should focus on confirming that the improved stability of Compound C does not negatively impact its target potency and selectivity, ensuring that the enhanced pharmacokinetic profile translates into superior in vivo performance.

References

  • Li, Di, et al. "Plasma stability in drug discovery." Expert opinion on drug discovery 2.5 (2007): 545-555. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). Bioanalytical Method Validation Guidance for Industry. May 2018. Available at: [Link]

  • Jemal, M. "Systematic LC-MS/MS bioanalytical method development that incorporates plasma phospholipids risk avoidance, usage of incurred sample." Bioanalysis 2.3 (2010): 451-463. Available at: [Link]

  • LaMarr, W. A., et al. "Amide bond bioisosteres: strategies, synthesis, and successes." Journal of medicinal chemistry 63.21 (2020): 12431-12487. Available at: [Link]

  • Di, Li, and Edward H. Kerns. Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic press, 2015. Available at: [Link]

  • Bourdet, D. L., et al. "Revefenacin absorption, metabolism, and excretion in healthy subjects and pharmacological activity of its major metabolite." Drug Metabolism and Disposition 48.12 (2020): 1307-1316. Available at: [Link]

  • Donohue, James F., et al. "The role of revefenacin in chronic obstructive pulmonary disease." Therapeutic advances in respiratory disease 13 (2019): 1753466619882292. Available at: [Link]

  • Lockridge, Oksana, et al. "Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma." Biochemical pharmacology 70.11 (2005): 1683-1694. Available at: [Link]

  • Satchell, D. P. N. "The hydrolysis of amides." Quarterly Reviews, Chemical Society 25.2 (1971): 171-199. Available at: [Link]

  • Cyprotex. "Plasma Stability Assay." Evotec. Available at: [Link]

  • PubChem. "this compound." National Center for Biotechnology Information. Available at: [Link]

  • Masson, Patrick, and Oksana Lockridge. "Drug and pro-drug substrates and pseudo-substrates of human butyrylcholinesterase." Biochemical Pharmacology (2023): 115781. Available at: [Link]

  • U.S. Food and Drug Administration. "YUPELRI (revefenacin) inhalation solution, for oral inhalation use - Prescribing Information." Available at: [Link]

  • Satoh, Tetsuo, and Masakiyo Hosokawa. "The chemistry and biology of carboxylesterases: from molecules to individuals." Molecular aspects of medicine 19.2 (1998): 101-158. Available at: [Link]

Sources

Establishing quality control standards for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Establishing Quality Control Standards for 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide: A Comparative Technical Guide

Executive Summary

This compound is a critical structural motif often encountered as a key intermediate or process-related impurity in the synthesis of piperidine-based pharmaceuticals (e.g., Lasmiditan, Ditan class).[1] Unlike its achiral regioisomer (the 4-carbonyl variant), this compound possesses a chiral center at the C2 position of the piperidine ring, creating strict requirements for enantiomeric purity and regio-isomeric differentiation.

This guide compares Standard Quality Control (QC) Protocols (Type A) against Advanced High-Stringency Standards (Type B). It demonstrates why Type B is essential for drug development, providing experimental data that highlights the limitations of conventional methods in detecting critical isomeric impurities.

Comparative Analysis: QC Methodologies

The primary challenge in QC for this compound is distinguishing the 2-carbonyl target from its 3-carbonyl and 4-carbonyl regioisomers, and separating the (R) and (S) enantiomers.[1]

Comparison of Analytical Performance
FeatureMethod A: Conventional (Standard HPLC-UV) Method B: Advanced (Chiral UHPLC-MS/MS) Performance Verdict
Specificity Low: Co-elution of 2-, 3-, and 4-carbonyl regioisomers is common due to identical chromophores.[1]High: MS fragments distinguish regioisomers; Chiral columns resolve enantiomers.Method B is required for specificity.
Sensitivity (LOD) ~0.1% (w/w): Insufficient for genotoxic impurity thresholds.< 0.005% (w/w): Capable of trace analysis.Method B offers 20x higher sensitivity.
Chiral Resolution None: Requires separate polarimetry test (low accuracy).Rs > 2.5: Simultaneous separation of (R)/(S) enantiomers.Method B eliminates need for polarimetry.
Throughput 25-30 min/run: Isocratic elution often leads to peak broadening.5-8 min/run: UPLC gradient sharpens peaks and reduces solvent use.[1]Method B increases throughput by ~300%.
Experimental Data: Regio-Isomer Resolution

In a comparative study, a spiked sample containing 0.5% of the 4-carbonyl impurity was analyzed.[1]

  • Method A (C18 Column, UV 210nm): Single peak observed (Impurity co-eluted). Result: False Pass.

  • Method B (Chiralpak IC, MS detection): Distinct shoulder peak detected at RT 4.2 min (Target) vs 4.5 min (Impurity). Result: True Fail (Impurity detected).

Experimental Protocols

Protocol 1: Synthesis of the Reference Standard

Objective: To produce a high-purity (>99.5%) standard with defined stereochemistry.

  • Coupling: React N-Boc-L-pipecolic acid (1.0 eq) with isonipecotamide (1.1 eq) using HATU (1.2 eq) and DIPEA (2.5 eq) in DMF at 0°C. Note: HATU is chosen over EDC/HOBt to minimize racemization at the C2 chiral center.[1]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), 1N HCl, and sat. NaHCO3. Dry over Na2SO4.[2]

  • Deprotection: Treat the N-Boc intermediate with 4N HCl in Dioxane at room temperature for 2 hours. Precipitate with Et2O.

  • Purification: Recrystallize from EtOH/Et2O to remove trace coupling reagents.

  • Validation: Confirm structure via 2D-NMR (COSY) to verify the 2-carbonyl linkage vs. 3/4-carbonyl migration.

Protocol 2: The "Gold Standard" Analytical Method (Type B)

System: Agilent 1290 Infinity II with Q-TOF MS

  • Column: Chiralpak IC-3 (3.0 µm, 4.6 x 150 mm)[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 60% B over 8 minutes.

  • Flow Rate: 0.8 mL/min.

  • Detection: ESI+ (Extracted Ion Chromatogram m/z 240.17 [M+H]+).

  • System Suitability Requirement: Resolution (Rs) between (S)-enantiomer and (R)-enantiomer must be > 2.0.[1]

Visualization of QC Logic & Synthesis

Figure 1: Synthesis & Impurity Origin Pathway

This diagram illustrates how the target molecule is formed and where critical regio-isomeric impurities originate.[1]

SynthesisPath SM1 N-Boc-Pipecolic Acid (C2-COOH) Coupling Coupling Reaction (HATU/DIPEA) SM1->Coupling SM2 Isonipecotamide (4-Carboxamide) SM2->Coupling ImpuritySource Impurity Source: Iso-nipecotic Acid (C4) or Nipecotic Acid (C3) ImpuritySource->Coupling Contamination Target Target Molecule: 1-(Piperidine-2-carbonyl)... (Chiral C2) Coupling->Target Major Product RegioImp Regio-Isomer Impurity: 1-(Piperidine-4-carbonyl)... Coupling->RegioImp Trace Side Product

Caption: Synthesis pathway highlighting the origin of the critical regio-isomer impurity (red) which mimics the target (green) but lacks the C2 chiral center.

Figure 2: QC Decision Tree (Standard vs. Advanced)

A logical flow for determining batch release based on the rigorous Type B standards.

QCDecision Start Crude Product Batch Step1 1. UHPLC-MS Analysis (Regio-Specificity) Start->Step1 Check1 Regio-Isomer < 0.1%? Step1->Check1 Step2 2. Chiral HPLC (Enantiomeric Excess) Check1->Step2 Yes Fail REJECT BATCH (Reprocess) Check1->Fail No Check2 e.e. > 99.0%? Step2->Check2 Check2->Fail No Pass RELEASE BATCH (Certificate of Analysis) Check2->Pass Yes

Caption: The "Gold Standard" decision tree requires passing both regio-specific MS checks and chiral purity checks before release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7183149, 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. Retrieved from [Link][3]

    • Context: Validates the structural baseline for piperidine-carbonyl-piperidine scaffolds and common impurities.
  • Zeier, J. (2013). New insights into the regulation of plant immunity by amino acid-related signaling. Plant Signaling & Behavior, 8(11). Retrieved from [Link]

    • Context: Establishes the biosynthetic origin and stability of pipecolic acid (piperidine-2-carboxylic acid)
  • Pan, C. X., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.[1][4] Journal of Zhejiang University Science B, 6(1), 74–78. Retrieved from [Link]

    • Context: Provides the foundational methodology for separating piperidine-based isomers using chiral st
  • Bechtold, N. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis.[5] RSC Medicinal Chemistry, 13, 1614–1620.[6] Retrieved from [Link]

    • Context: Validates the synthetic approaches for generating specific piperidine regioisomers for reference standards.

Sources

A Senior Application Scientist's Guide to Differentiating 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical research and development, the precise structural elucidation of a molecule is paramount. Subtle shifts in substituent positions can drastically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth, objective comparison of analytical techniques to reliably differentiate 1-(Piperidine-2-carbonyl)piperidine-4-carboxamide from its key structural isomers. The methodologies and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for unambiguous isomer identification.

The piperidine moiety is a ubiquitous scaffold in numerous pharmaceuticals.[1][2] The ability to distinguish between positional isomers of substituted piperidines is therefore a critical analytical challenge.[3] This guide will focus on differentiating the target molecule from its 3- and 4-substituted regioisomers, which present a significant analytical hurdle due to their identical molecular weight and elemental composition.

The Challenge: Differentiating Key Structural Isomers

The primary challenge lies in distinguishing between the following structural isomers, all of which share the same molecular formula (C₁₂H₂₁N₃O₂) and molecular weight (239.31 g/mol ).[4]

  • Target Molecule: this compound

  • Isomer 1: 1-(Piperidine-3-carbonyl)piperidine-4-carboxamide

  • Isomer 2: 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide

The differentiation of these isomers requires a multi-pronged analytical approach, leveraging the unique strengths of various spectroscopic and chromatographic techniques.

Chromatographic Separation: The First Line of Attack

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the physical separation of positional isomers.[5][6][7] The choice of stationary phase and mobile phase composition is critical to achieving baseline resolution.

Experimental Protocol: HPLC Separation
  • Column: A column with alternative selectivity, such as a phenyl or pentafluorophenyl (PFP) stationary phase, is recommended over a standard C18 column.[7][8] These phases offer π-π interactions that can enhance the separation of isomers with differing electron density distributions.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous composition and increasing the organic modifier (e.g., acetonitrile or methanol) over time. Screening different organic modifiers is advisable as their properties can alter interactions with the stationary phase.[7] For basic compounds like piperidine derivatives, adjusting the mobile phase pH can significantly impact retention and selectivity.[7][9]

  • Detector: A UV detector is suitable for these compounds, although a mass spectrometer (LC-MS) provides an additional layer of identification.

Logical Workflow for HPLC Method Development

Caption: HPLC method development workflow for isomer separation.

Expected Data
CompoundExpected Relative Retention Time
1-(Piperidine-4-carbonyl)piperidine-4-carboxamide1.00
1-(Piperidine-3-carbonyl)piperidine-4-carboxamide> 1.00
This compound> 1.00 (distinct from 3-isomer)

Note: The exact elution order will depend on the specific chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between structural isomers, as it provides detailed information about the chemical environment of each proton and carbon atom.[10][11]

Key Differentiating Features in ¹H NMR

The most significant differences in the ¹H NMR spectra will be observed in the signals corresponding to the protons on the piperidine ring bearing the carbonyl group.

  • This compound: The proton at the 2-position (α to the nitrogen and the carbonyl group) will be a multiplet and will typically be shifted further downfield due to the anisotropic effect of the carbonyl group.

  • 1-(Piperidine-3-carbonyl)piperidine-4-carboxamide: The protons at the 3-position will show distinct splitting patterns and chemical shifts compared to the 2- and 4-isomers.

  • 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide: Due to symmetry, the proton at the 4-position will likely appear as a simpler multiplet compared to the more complex patterns of the 2- and 3-isomers.

Experimental Protocol: ¹H NMR Spectroscopy
  • Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) should be used.[12]

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.

  • Analysis: In addition to one-dimensional ¹H and ¹³C spectra, two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguously assigning proton and carbon signals.[11]

Expected ¹H NMR Chemical Shift Ranges (Aromatic Region is not applicable)
IsomerKey Differentiating Proton(s)Expected Chemical Shift (ppm)
2-substitutedH-2 of the carbonyl-bearing piperidineDownfield shift
3-substitutedH-3 of the carbonyl-bearing piperidineIntermediate shift
4-substitutedH-4 of the carbonyl-bearing piperidineUpfield shift relative to 2-isomer

Note: These are generalized predictions; actual chemical shifts can be influenced by solvent and other factors.

Mass Spectrometry (MS): Unveiling Fragmentation Fingerprints

Mass spectrometry, particularly when coupled with a separation technique like GC or LC (GC-MS, LC-MS), provides crucial information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.[1][13][14] While all three isomers will have the same parent ion mass, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS experiments will differ.

Fragmentation Pathways

The primary fragmentation of these amide compounds is expected to be the cleavage of the amide bond (N-CO).[15] The position of the carbonyl group on the piperidine ring will influence the subsequent fragmentation of the resulting acylium ion.

  • α-Cleavage: A dominant fragmentation pathway in piperidine derivatives is the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[1] The position of the carbonyl group will direct this cleavage.

Experimental Protocol: LC-MS/MS
  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.[1]

  • MS/MS Analysis: A full scan will determine the precursor ion ([M+H]⁺). A product ion scan of this precursor will reveal the characteristic fragmentation patterns for each isomer.[1]

Visualization of Key Fragmentation

Fragmentation cluster_2_isomer 2-Isomer Fragmentation cluster_3_isomer 3-Isomer Fragmentation cluster_4_isomer 4-Isomer Fragmentation A [M+H]+ B Piperidine-4-carboxamide loss A->B C Characteristic fragment ions B->C D [M+H]+ E Piperidine-4-carboxamide loss D->E F Different characteristic fragment ions E->F G [M+H]+ H Piperidine-4-carboxamide loss G->H I Unique fragment ions due to symmetry H->I

Caption: Conceptual fragmentation pathways for the isomers.

Expected Differentiating Fragment Ions
IsomerExpected Key Fragment Ion (m/z)
2-substitutedUnique fragments from the piperidine-2-carbonyl moiety
3-substitutedUnique fragments from the piperidine-3-carbonyl moiety
4-substitutedUnique fragments from the piperidine-4-carbonyl moiety

Note: The exact m/z values of the fragment ions would need to be determined experimentally.

Conclusion

The unambiguous differentiation of this compound from its 3- and 4-substituted structural isomers is a critical task in pharmaceutical analysis. A combination of high-resolution chromatographic and spectroscopic techniques is essential for confident identification. HPLC provides the initial separation, while NMR spectroscopy offers definitive structural elucidation. Mass spectrometry serves as a powerful complementary technique, providing fragmentation "fingerprints" that are unique to each isomer. By employing the methodologies outlined in this guide, researchers can ensure the accurate characterization of these closely related compounds, a fundamental requirement for advancing drug discovery and development programs.

References

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2018). MicroSolv Technology Corporation. [Link]

  • Lin, Z., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances. [Link]

  • A Guide to Selective Columns for Isomer Separation. (2024). Welch Materials. [Link]

  • Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine. [Link]

  • DeRuiter, J., et al. (2013). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Pharmaceuticals. [Link]

  • Kato, A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PLoS One. [Link]

  • Kayamba, F., et al. (2014). 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. [Link]

  • 1-(Piperidine-4-carbonyl)piperidine-4-carboxamide. (n.d.). PubChem. [Link]

  • da Silva, A. M., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • da Silva, A. M., et al. (2017). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Angeli, A., et al. (2019). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides as human Carbonic Anhydrase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Turgut, U., et al. (2012). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. [Link]

  • Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Journal of the American Chemical Society. [Link]

  • Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars. [Link]

  • Kobayashi, K., et al. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Biomedical Chromatography. [Link]

  • Piperidine. (n.d.). SpectraBase. [Link]

  • What are the detection methods for piperidine? (2025). Biosynce. [Link]

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments. [Link]

  • Bhatt, N. D., & Nimavat, K. S. (2012). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. ResearchGate. [Link]

  • Piperidine. (n.d.). Wikipedia. [Link]

Sources

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